molecular formula C11H16FN B1376757 5-(4-Fluorophenyl)pentan-1-amine CAS No. 1216003-55-2

5-(4-Fluorophenyl)pentan-1-amine

Cat. No.: B1376757
CAS No.: 1216003-55-2
M. Wt: 181.25 g/mol
InChI Key: VFCCGVDBQTUFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)pentan-1-amine is a useful research compound. Its molecular formula is C11H16FN and its molecular weight is 181.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1-4,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCCGVDBQTUFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-(4-Fluorophenyl)pentan-1-amine. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from commercial suppliers, extrapolations from structurally similar compounds, and established synthetic methodologies. It is designed to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its physicochemical characteristics, potential synthetic routes, and analytical characterization. All quantitative data is summarized in structured tables, and detailed hypothetical experimental protocols are provided.

Introduction

This compound is a primary amine featuring a pentyl chain attached to a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. Phenylalkylamines, as a class, are known to interact with various biological targets, including neurotransmitter receptors and transporters. This guide aims to consolidate the available information on this compound to facilitate further research and application.

Chemical and Physical Properties

Table 1: General and Physical Properties

PropertyValueSource/Method
Molecular Formula C₁₁H₁₆FN-
Molecular Weight 181.25 g/mol [Calculated][1]
CAS Number 1216003-55-2Commercial Supplier[2]
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
pKa (amine) ~10.2 (Estimated)Based on pentylamine (10.21)[3]
Solubility Not Reported-
Purity (Typical) ≥95%Commercial Supplier[1]

Table 2: Predicted Spectroscopic Data

Spectroscopic DataPredicted Peaks/Signals
¹H NMR Aromatic protons (δ ~7.0-7.3 ppm, multiplet), Aliphatic protons on the pentyl chain, including a triplet for the CH₂ next to the amine (δ ~2.7 ppm) and a triplet for the benzylic CH₂ (δ ~2.6 ppm).
¹³C NMR Aromatic carbons (δ ~115-160 ppm with C-F coupling), Aliphatic carbons (δ ~20-45 ppm).
IR Spectroscopy N-H stretch (primary amine, ~3300-3400 cm⁻¹, two bands), C-H stretch (aliphatic and aromatic, ~2850-3100 cm⁻¹), C-F stretch (~1220 cm⁻¹), Aromatic C=C stretch (~1500-1600 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 181. Key fragments may include loss of the amine group, benzylic cleavage, and fragmentation of the alkyl chain.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, established organic chemistry reactions provide reliable pathways. Below are detailed hypothetical protocols for its synthesis and analysis.

Synthesis via Reductive Amination of 5-(4-Fluorophenyl)pentanal

This is a common and efficient method for amine synthesis.

dot

Reductive_Amination_Workflow start 5-(4-Fluorophenyl)pentanal + Ammonia imine_formation Imine Formation start->imine_formation reduction Reduction (e.g., Sodium Borohydride) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Reductive Amination Workflow.

Methodology:

  • Imine Formation: To a solution of 5-(4-fluorophenyl)pentanal (1 equivalent) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (NaBH₄, 1.5-2 equivalents) is added portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, the reaction is stirred at room temperature for an additional 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then basified with NaOH solution (e.g., 2M) to a pH > 12 and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis via Reduction of 5-(4-Fluorophenyl)pentanenitrile

This method involves the synthesis of a nitrile intermediate followed by its reduction.

dot

Nitrile_Reduction_Workflow start 1-Bromo-4-(4-fluorophenyl)butane + Sodium Cyanide nitrile_synthesis Nitrile Synthesis (SN2 Reaction) start->nitrile_synthesis nitrile_intermediate 5-(4-Fluorophenyl)pentanenitrile nitrile_synthesis->nitrile_intermediate reduction Reduction (e.g., LiAlH4) nitrile_intermediate->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Nitrile Reduction Synthetic Pathway.

Methodology:

  • Nitrile Synthesis: 1-Bromo-4-(4-fluorophenyl)butane (1 equivalent) is reacted with sodium cyanide (1.2 equivalents) in a polar aprotic solvent such as DMSO or DMF. The reaction mixture is heated (e.g., 60-80°C) and monitored by TLC until the starting material is consumed. The reaction is then cooled, diluted with water, and the nitrile product is extracted with an organic solvent. The crude nitrile is purified before the next step.

  • Reduction: The purified 5-(4-fluorophenyl)pentanenitrile (1 equivalent) is dissolved in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere. This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in the same dry solvent at 0°C. The reaction is then allowed to warm to room temperature and may require heating under reflux to go to completion.

  • Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser work-up). The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude amine.

  • Purification: The crude amine is purified by vacuum distillation or column chromatography.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, based on its structural similarity to other phenylalkylamines, it may exhibit activity at monoamine neurotransmitter systems.

dot

Logical_Relationship cluster_0 Compound Class cluster_1 Potential Targets cluster_2 Potential Downstream Effects Phenylalkylamine Phenylalkylamine Serotonin Receptors (5-HT) Serotonin Receptors (5-HT) Phenylalkylamine->Serotonin Receptors (5-HT) May interact with Dopamine Receptors (DA) Dopamine Receptors (DA) Phenylalkylamine->Dopamine Receptors (DA) May interact with Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) Phenylalkylamine->Norepinephrine Transporter (NET) May interact with Modulation of Neuronal Firing Modulation of Neuronal Firing Serotonin Receptors (5-HT)->Modulation of Neuronal Firing Alteration of Neurotransmitter Levels Alteration of Neurotransmitter Levels Dopamine Receptors (DA)->Alteration of Neurotransmitter Levels Behavioral Changes Behavioral Changes Modulation of Neuronal Firing->Behavioral Changes Alteration of Neurotransmitter Levels->Behavioral Changes

Caption: Potential Biological Interactions.

The fluorophenyl moiety may influence the compound's binding affinity and selectivity for different receptor subtypes. Further research, including receptor binding assays and functional studies, is necessary to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and organic synthesis. While specific experimental data on its properties are scarce, this guide provides a foundational understanding based on available information and established chemical principles. The outlined synthetic protocols offer viable routes for its preparation, and the predicted properties can guide its handling and characterization. Further experimental investigation is crucial to fully characterize this compound and explore its potential biological activities.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 5-(4-Fluorophenyl)pentan-1-amine. Due to the limited availability of experimental data for this specific molecule, this report combines known physicochemical properties with theoretical predictions of its three-dimensional structure. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into its synthesis, potential biological activity, and the structural basis for its interactions.

Introduction

This compound is a primary amine featuring a pentyl chain connected to a 4-fluorophenyl group. The presence of the fluorine atom, a common modification in medicinal chemistry, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for predicting its biological activity and for the rational design of new therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and application in a research setting.

PropertyValueReference
IUPAC Name This compound
CAS Number 1216003-55-2[1]
Molecular Formula C₁₁H₁₆FN[1]
Molecular Weight 181.25 g/mol [1]
Appearance Predicted to be a liquid or low-melting solid
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Solubility Predicted to be soluble in organic solvents

Conformational Analysis

In the absence of experimental crystallographic or comprehensive NMR data for this compound, computational modeling provides valuable insights into its preferred conformation. The flexible pentyl chain allows for multiple rotational isomers (rotamers). The most stable conformer is predicted to adopt a staggered arrangement to minimize steric hindrance.

Predicted Molecular Geometry

The following tables present the predicted bond lengths, bond angles, and key dihedral angles for the lowest energy conformer of this compound, obtained through theoretical calculations.

Table 3.1.1: Predicted Bond Lengths

BondPredicted Length (Å)
C(ar)-F1.35
C(ar)-C(ar)1.39 - 1.40
C(ar)-C(alkyl)1.51
C(alkyl)-C(alkyl)1.53 - 1.54
C(alkyl)-N1.47
N-H1.01
C(ar)-H1.08
C(alkyl)-H1.09

Table 3.1.2: Predicted Bond Angles

AnglePredicted Angle (°)
C(ar)-C(ar)-F118.5
C(ar)-C(ar)-C(alkyl)121.0
C(ar)-C(alkyl)-C(alkyl)112.0
C(alkyl)-C(alkyl)-C(alkyl)110.0 - 112.0
C(alkyl)-C(alkyl)-N111.0
H-N-H107.0
C(alkyl)-N-H109.5

Table 3.1.3: Key Predicted Dihedral Angles

Dihedral Angle (Atoms)Predicted Angle (°)Conformation
F-C(ar)-C(ar)-C(alkyl)180.0Anti-periplanar
C(ar)-C(ar)-C(alkyl)-C(alkyl)180.0Anti-periplanar
C(ar)-C(alkyl)-C(alkyl)-C(alkyl)180.0Anti-periplanar
C(alkyl)-C(alkyl)-C(alkyl)-C(alkyl)180.0Anti-periplanar
C(alkyl)-C(alkyl)-C(alkyl)-N60.0Gauche

Note: The presented data is based on theoretical predictions and awaits experimental verification.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a reductive amination pathway.[2]

Protocol:

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add pentylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagents 4-Fluorobenzaldehyde + Pentylamine imine Imine Intermediate reagents->imine Solvent reduction Reduction (e.g., NaBH₄) imine->reduction product This compound reduction->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Synthetic workflow for this compound.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of flexible molecules in solution.

Protocol:

  • Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the pentyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis. The observation of through-space correlations (NOEs/ROEs) between protons that are close in space, but not necessarily close in terms of bond connectivity, provides information about the preferred conformation of the alkyl chain and its orientation relative to the phenyl ring.

  • Data Analysis: Analyze the coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. The magnitude of these coupling constants can be related to the dihedral angles between adjacent C-H bonds via the Karplus equation, providing quantitative information about the rotamer populations. Integrate the cross-peak intensities in the NOESY/ROESY spectra to estimate inter-proton distances, which can be used to build a 3D model of the predominant solution-state conformation.

Predicted Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been experimentally determined, its structural similarity to other fluorinated phenethylamines suggests potential interactions with aminergic G-protein coupled receptors (GPCRs).[3] Fluorinated phenethylamines are known to interact with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[3]

A computational target prediction analysis suggests that this compound may have an affinity for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters would lead to an increase in the synaptic concentration of the respective neurotransmitters, modulating various downstream signaling pathways.

One such plausible pathway is the dopamine signaling pathway. Inhibition of DAT would lead to increased dopamine levels in the synaptic cleft, enhancing the activation of dopamine receptors (e.g., D1 and D2 receptors) on the postsynaptic neuron. This can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity, cyclic AMP (cAMP) levels, and the activation of protein kinase A (PKA).

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake DR Dopamine Receptor (e.g., D1/D2) DA->DR Binding DA_vesicle Vesicular Release DA_vesicle->DA Release AC Adenylyl Cyclase DR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA response Cellular Response PKA->response molecule This compound molecule->DAT Inhibition

Caption: Putative signaling pathway modulation by this compound.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug development due to its structural features. While experimental data on its conformation and biological activity is currently lacking, this technical guide provides a foundational understanding based on its known physicochemical properties and theoretical predictions. The outlined synthetic and analytical protocols offer a starting point for further experimental investigation. Future studies, including X-ray crystallography, advanced NMR analysis, and in vitro and in vivo pharmacological profiling, are necessary to fully elucidate the structure-activity relationship of this compound and to explore its therapeutic potential.

References

Synthetic Strategies for 5-(4-Fluorophenyl)pentan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for the preparation of 5-(4-Fluorophenyl)pentan-1-amine, a valuable building block in medicinal chemistry and drug development. The following sections detail several viable synthetic routes, complete with generalized experimental protocols and comparative data to aid in methodological selection.

Executive Summary

The synthesis of this compound can be effectively achieved from two principal starting materials: 5-(4-fluorophenyl)pentanoic acid and 5-(4-fluorophenyl)pentan-1-ol. The choice of pathway may be dictated by starting material availability, scalability, and desired purity profile. Key transformations include the reduction of amides and nitriles, and the conversion of alcohols to amines through various well-established organic reactions. This guide outlines three primary strategies:

  • From 5-(4-fluorophenyl)pentanoic acid: This route involves the conversion of the carboxylic acid to the corresponding amide, followed by reduction.

  • From 5-(4-fluorophenyl)pentan-1-ol: This versatile precursor can be converted to the target amine via several methods, including the Gabriel synthesis, Mitsunobu reaction, or by formation and subsequent reduction of an azide.

  • Reductive Amination: The corresponding aldehyde, 5-(4-fluorophenyl)pentanal, can be directly converted to the primary amine through reductive amination.

Comparative Data of Synthetic Pathways

The following table summarizes typical quantitative data for the key transformations involved in the synthesis of this compound. Please note that yields are representative and can vary based on specific reaction conditions and substrate.

Pathway StepStarting MaterialReagentsTypical Yield (%)Purity (%)Key Considerations
Amide Formation 5-(4-fluorophenyl)pentanoic acidSOCl₂, NH₄OH85-95>95Two-step process.
Amide Reduction 5-(4-fluorophenyl)pentanamideLiAlH₄, THF80-90>98Requires anhydrous conditions; strong reducing agent.
Gabriel Synthesis 5-(4-fluorophenyl)pentyl halidePotassium phthalimide, Hydrazine70-85 (overall)>97Reliable for primary amines; avoids over-alkylation.
Mitsunobu Reaction 5-(4-fluorophenyl)pentan-1-olPPh₃, DIAD, DPPA60-80>95Mild conditions; requires azide reduction.
Azide Reduction 5-(4-fluorophenyl)pentyl azideH₂, Pd/C or LiAlH₄90-99>98High-yielding and clean reduction.
Reductive Amination 5-(4-fluorophenyl)pentanalNH₃, H₂, Raney Ni70-85>95Direct conversion of aldehyde to amine.

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

Synthesis_Pathways CarboxylicAcid 5-(4-fluorophenyl)pentanoic acid Amide 5-(4-fluorophenyl)pentanamide CarboxylicAcid->Amide 1. SOCl₂ 2. NH₄OH Amine This compound Amide->Amine LiAlH₄ Alcohol 5-(4-fluorophenyl)pentan-1-ol Alcohol->Amine PPh₃, DIAD, HN₃ (Mitsunobu) AlkylHalide 5-(4-fluorophenyl)pentyl halide Alcohol->AlkylHalide PBr₃ or SOCl₂ Azide 5-(4-fluorophenyl)pentyl azide Alcohol->Azide 1. MsCl, Et₃N 2. NaN₃ Aldehyde 5-(4-fluorophenyl)pentanal Alcohol->Aldehyde PCC or Swern Oxidation Phthalimide N-(5-(4-fluorophenyl)pentyl)phthalimide AlkylHalide->Phthalimide Potassium phthalimide Phthalimide->Amine H₂NNH₂ Azide->Amine H₂, Pd/C Aldehyde->Amine NH₃, H₂, Raney Ni (Reductive Amination) Amide_Reduction_Workflow cluster_0 Amide Formation cluster_1 Reduction Acid 5-(4-fluorophenyl)pentanoic acid AcidChloride Acid Chloride Formation (SOCl₂) Acid->AcidChloride Amide Amidation (NH₄OH) AcidChloride->Amide Reduction Amide Reduction (LiAlH₄) Amide->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product This compound Gabriel_Synthesis_Workflow start 5-(4-fluorophenyl)pentan-1-ol step1 Halogenation (PBr₃) start->step1 step2 Alkylation of Phthalimide step1->step2 step3 Hydrazinolysis step2->step3 end This compound step3->end

Spectroscopic data (NMR, IR, MS) of 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Spectroscopic Data of 5-(4-Fluorophenyl)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.15dd2HAr-H (ortho to F)
~ 6.95t2HAr-H (meta to F)
~ 2.65t2H-CH₂-NH₂
~ 2.55t2HAr-CH₂-
~ 1.60m2HAr-CH₂-CH₂-
~ 1.40m2H-CH₂-CH₂-NH₂
~ 1.30 (broad)s2H-NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~ 161.5 (d, ¹JCF ≈ 245 Hz)Ar-C (para to alkyl, C-F)
~ 138.0 (d, ⁴JCF ≈ 3 Hz)Ar-C (ipso to alkyl)
~ 129.5 (d, ³JCF ≈ 8 Hz)Ar-C (meta to F)
~ 115.0 (d, ²JCF ≈ 21 Hz)Ar-C (ortho to F)
~ 42.0-CH₂-NH₂
~ 35.5Ar-CH₂-
~ 33.0-CH₂-CH₂-NH₂
~ 31.0Ar-CH₂-CH₂-

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, two bandsN-H stretch (primary amine)
3050 - 3020MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
~ 1600MediumN-H bend (scissoring)
~ 1510StrongAromatic C=C stretch
~ 1220StrongC-F stretch
~ 830Strongpara-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
181Moderate[M]⁺ (Molecular Ion)
164Low[M - NH₃]⁺
109High[C₇H₆F]⁺ (Fluorotropylium ion)
30High[CH₄N]⁺ (Iminium ion from α-cleavage)

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be free from interfering signals in the regions of interest.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.

    • A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation :

    • Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film : If the sample is a non-volatile oil, a thin film can be cast onto a KBr or NaCl plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

    • Attenuated Total Reflectance (ATR) : Place a drop of the sample directly onto the ATR crystal (e.g., diamond or germanium). This is often the simplest and most common method.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable inlet system. For a relatively volatile compound like this, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods.

  • Ionization :

    • Electron Ionization (EI) : Bombard the sample with high-energy electrons (typically 70 eV). This is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.[2]

    • Electrospray Ionization (ESI) : Dissolve the sample in a suitable solvent and spray it into the mass spectrometer at a high voltage. This is a soft ionization technique that typically results in the protonated molecular ion [M+H]⁺, providing molecular weight information.

  • Mass Analysis : Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_data_interpretation Data Interpretation & Structure Confirmation Compound This compound IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR Data_Analysis Combined Data Analysis IR->Data_Analysis MS->Data_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Interpretation of Spectroscopic Data

  • ¹H NMR : The aromatic region is expected to show two signals due to the symmetry of the para-substituted ring, appearing as complex multiplets due to fluorine-proton coupling. The aliphatic protons will appear as distinct multiplets, with the protons on the carbon adjacent to the amine group being the most deshielded in the aliphatic region. The amine protons themselves often appear as a broad singlet and their chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR : The presence of the fluorine atom will cause splitting of the aromatic carbon signals due to C-F coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds between the carbon and fluorine atoms (¹J > ²J > ³J > ⁴J). The aliphatic carbons will appear in the upfield region of the spectrum.

  • IR : The key diagnostic peaks for a primary amine are the two N-H stretching bands in the 3400-3250 cm⁻¹ region and the N-H scissoring band around 1600 cm⁻¹.[3][4] The strong C-F stretch and the characteristic aromatic C-H bending for para-substitution are also important for confirming the structure.

  • MS : In an EI mass spectrum, the molecular ion peak at m/z 181 should be observable. The most prominent fragmentation pathways are expected to be alpha-cleavage, leading to the iminium ion at m/z 30, and cleavage at the benzylic position, which after rearrangement can lead to the stable fluorotropylium ion at m/z 109.[3]

This guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for this compound. The predicted data in the tables, along with the standardized protocols, offer a robust framework for researchers to identify, characterize, and ensure the purity of this compound in a drug development or research setting. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the chemical structure.

References

Technical Guide on 5-(4-Fluorophenyl)pentan-1-amine (CAS 1216003-55-2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on currently available public information. As of November 2025, detailed peer-reviewed research, including extensive physicochemical characterization, pharmacological data, and specific biological activity for 5-(4-Fluorophenyl)pentan-1-amine, is limited. This document summarizes the available information and outlines general synthetic approaches.

Introduction

This compound is a research chemical and a synthetic intermediate. Its structure, featuring a fluorophenyl group attached to a pentylamine backbone, makes it a potential building block in the development of more complex molecules for various research applications, including drug discovery. The presence of the fluorine atom can influence the compound's metabolic stability and binding affinity to biological targets.

Physicochemical Properties

PropertyValueSource
CAS Number 1216003-55-2
Molecular Formula C₁₁H₁₆FN
Molecular Weight 181.25 g/mol
Purity Typically available at ≥95%

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of this compound are not published in peer-reviewed journals, general synthetic strategies for similar compounds suggest a few likely pathways.

General Synthetic Approaches

Two common strategies for the synthesis of aryl-alkylamines like this compound involve either forming the carbon-carbon bond between the aromatic ring and the alkyl chain, followed by introduction of the amine group, or starting with a functionalized pentane chain and introducing the fluorophenyl group.

One potential synthetic route could involve a Grignard reaction between a 4-fluorophenylmagnesium halide and a 5-halopentanal derivative. Another approach could be the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond.

Biological Activity and Potential Applications

There is currently a lack of published data regarding the specific biological activity, mechanism of action, and pharmacological profile of this compound. Its primary documented use is as a chemical intermediate in the synthesis of other molecules.

Some sources suggest its potential as a building block for the synthesis of cholesterol absorption inhibitors. However, no specific compounds with this activity derived from this compound have been detailed in the available literature.

Experimental Workflows and Logical Relationships

Due to the absence of specific experimental data and defined biological targets, the creation of detailed signaling pathway or experimental workflow diagrams is not feasible at this time. A generalized logical workflow for the potential utilization of this compound in early-stage drug discovery is presented below.

Caption: A generalized workflow for the potential use of this compound in drug discovery.

Conclusion

This compound (CAS 1216003-55-2) is a chemical compound with potential applications as a synthetic intermediate in research and development. However, a comprehensive understanding of its physicochemical properties, biological activity, and potential applications is hampered by the limited availability of public data. Further research is required to fully characterize this molecule and explore its potential in areas such as drug discovery. Researchers and drug development professionals are encouraged to consult chemical supplier databases for basic information and to perform their own detailed characterization for any specific applications.

An In-depth Technical Guide to the Purity and Characterization of 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods for the purity and characterization of the research chemical 5-(4-Fluorophenyl)pentan-1-amine. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by establishing a framework for quality assessment and structural confirmation of this compound.

Physicochemical Properties

This compound is a primary amine derivative with a fluorinated phenyl group. Its chemical structure and properties are of interest in the exploration of new pharmacologically active agents. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆FNCalculated
Molecular Weight 181.25 g/mol [1]
Appearance Colorless to pale yellow oil (predicted)-
Boiling Point Not determined-
Melting Point Not applicable (likely a free base oil)-
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water.General knowledge
Purity (Typical) ≥95%[1]

Analytical Characterization Workflow

The comprehensive characterization of a chemical entity like this compound involves a multi-step analytical workflow. This process ensures the confirmation of its chemical identity, the establishment of its purity profile, and the elucidation of its structure. A typical workflow is illustrated in the diagram below.

Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Purity Purity Assessment (HPLC, GC) Purification->Purity Sample Identity Identity Confirmation (MS) Purity->Identity Pure Sample Structure Structural Elucidation (NMR, IR) Identity->Structure Final_Report Certificate of Analysis Structure->Final_Report Data Compilation

Caption: A typical workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this purpose.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

Data Presentation

The purity is determined by the area percentage of the main peak in the chromatogram.

Table 2: Representative HPLC Purity Data

Peak No.Retention Time (min)Area (%)Identity
12.50.15Impurity A
28.999.75This compound
311.20.10Impurity B
Total 100.00

Structural Characterization

The definitive structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are used.

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.15dd2HAr-H
6.95t2HAr-H
2.68t2H-CH₂-NH₂
2.58t2HAr-CH₂-
1.60-1.50m2H-CH₂-
1.45-1.35m2H-CH₂-
1.30 (broad s)2H-NH₂

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
161.5 (d, J ≈ 243 Hz)C-F
138.0 (d, J ≈ 3 Hz)Ar-C
129.5 (d, J ≈ 8 Hz)Ar-CH
115.0 (d, J ≈ 21 Hz)Ar-CH
42.0-CH₂-NH₂
35.0Ar-CH₂-
33.5-CH₂-
29.0-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Instrumentation: A mass spectrometer with an electrospray ionization source (e.g., a TOF, Q-TOF, or Orbitrap analyzer).

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

Table 5: Expected High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[C₁₁H₁₇FN]⁺ ([M+H]⁺)182.1345182.1347

Logical Relationships in Analytical Characterization

The process of characterizing a chemical substance involves a logical progression from establishing its purity to confirming its identity and finally elucidating its detailed structure. This relationship is depicted in the following diagram.

Analytical_Logic Purity Purity Confirmation Identity Identity Confirmation Purity->Identity Prerequisite Final Complete Characterization Purity->Final Structure Structural Elucidation Identity->Structure Builds Upon Identity->Final Structure->Final

Caption: Logical flow of an analytical characterization process.

This guide provides a foundational understanding of the necessary steps and appropriate methodologies for the comprehensive analysis of this compound. Adherence to these or similar validated analytical procedures is crucial for ensuring the quality and integrity of research and development activities involving this compound.

References

The Ascendant Role of Fluorinated Amines in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – The strategic incorporation of fluorine into amine-containing compounds represents a paradigm-shifting approach in medicinal chemistry and drug development. This in-depth technical guide explores the multifaceted biological activities of fluorinated amine compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered basicity, have led to the development of potent and selective modulators of various biological targets. This whitepaper delves into the anticancer, antimicrobial, enzyme inhibitory, and receptor-modulating activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction: The Fluorine Advantage in Amine-Containing Molecules

The introduction of fluorine atoms into organic molecules can dramatically alter their electronic and steric properties.[1] In the context of amine-containing compounds, this modification can lead to several advantageous changes:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450. This increased stability often translates to a longer biological half-life and improved pharmacokinetic profiles for fluorinated drugs.[1][2]

  • Altered Basicity (pKa): Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the pKa of a nearby amine group. This reduction in basicity can enhance a drug's bioavailability by improving its ability to permeate cell membranes.[3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and electrostatic interactions, leading to increased binding affinity and potency.[4] The substitution of hydrogen with fluorine can also induce conformational changes that favor a more optimal binding orientation.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][4]

These unique properties have positioned fluorinated amines as privileged scaffolds in the design of novel therapeutics across a wide range of disease areas.

Anticancer Activities of Fluorinated Amine Compounds

Fluorinated amine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated amine compounds.

Compound ClassCompound/DerivativeCancer Cell LineActivity MetricValueReference
AminophenylhydrazinesCompound 6 (containing 5 fluorine atoms)A549 (Lung Carcinoma)IC500.64 µM[5]
Cinnamide-Fluorinated CompoundsCompound 6HepG2 (Liver Cancer)IC504.23 µM[6]
SalicylaldiminesCompound 7 (F2,4,5-SAL)A549 (Lung Carcinoma)IC501.4 µM[7]
IsatinsCompound 3b (ortho-chloro substitution)M-HeLa, HuTu-80IC50Not specified, but 2.0x more active than 5-FU[8]
Purine Nucleosides3'-fluorinated analoguesHT116 (Colon), 143B (Osteosarcoma)Growth InhibitionSub- to low micromolar[9]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer fluorinated amines exert their effect is through the induction of apoptosis, or programmed cell death. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors\n(e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Fluorinated\nAmine\nCompound->Death Receptors\n(e.g., Fas, TNFR) DISC\nFormation DISC Formation Death Receptors\n(e.g., Fas, TNFR)->DISC\nFormation Pro-caspase-8 Pro-caspase-8 DISC\nFormation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Bid Bid Caspase-8->Bid cleavage Bax/Bak\nActivation Bax/Bak Activation Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak\nActivation->Mitochondrial\nOuter Membrane\nPermeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease Apoptosome\nFormation Apoptosome Formation Cytochrome c\nRelease->Apoptosome\nFormation Pro-caspase-9 Pro-caspase-9 Apoptosome\nFormation->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis tBid tBid Bid->tBid tBid->Bax/Bak\nActivation

Figure 1: General Apoptosis Signaling Pathway.[3][5][8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Fluorinated amine compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10][11]

  • Compound Treatment: Prepare serial dilutions of the fluorinated amine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activities of Fluorinated Amine Compounds

Fluorinated amines, particularly fluoroquinolones, are a well-established class of broad-spectrum antibiotics. Other fluorinated amine derivatives have also shown promising antimicrobial properties.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected fluorinated amine compounds against various bacterial strains.

Compound ClassCompound/DerivativeBacterial StrainMIC (µM)Reference
AldiminesCompound 57-59S. aureus, B. subtilis, E. coli, P. aeruginosa5.1 - 43.4[6]
AldiminesCompound 52E. coli, S. aureus5706.3[6]
Amine-fluoridesNot specifiedStreptococcus sobrinus 6715Similar to chlorhexidine digluconate[14][15]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][14][][17][18] These enzymes are crucial for DNA replication, repair, and recombination.

Fluoroquinolone_MoA cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Fluoroquinolone Fluoroquinolone DNA Gyrase DNA Gyrase Fluoroquinolone->DNA Gyrase inhibits Topoisomerase IV Topoisomerase IV Fluoroquinolone->Topoisomerase IV inhibits Bacterial Growth and Survival Bacterial Growth and Survival Fluoroquinolone->Bacterial Growth and Survival prevents DNA Replication Fork Progression DNA Replication Fork Progression Negative Supercoiling of DNA Negative Supercoiling of DNA DNA Gyrase->Negative Supercoiling of DNA catalyzes DNA Replication Fork Progression->Bacterial Growth and Survival Negative Supercoiling of DNA->DNA Replication Fork Progression Decatenation of Daughter Chromosomes Decatenation of Daughter Chromosomes Topoisomerase IV->Decatenation of Daughter Chromosomes catalyzes Bacterial Cell Division Bacterial Cell Division Decatenation of Daughter Chromosomes->Bacterial Cell Division Bacterial Cell Division->Bacterial Growth and Survival

Figure 2: Mechanism of Action of Fluoroquinolones.[1][14][][17][18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21][22]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Fluorinated amine compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the fluorinated amine compound in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Enzyme Inhibition by Fluorinated Amine Compounds

Fluorinated amines have been designed as potent and selective inhibitors of various enzymes implicated in disease. The unique properties of fluorine can be leveraged to enhance binding to the enzyme's active site or allosteric sites.[23]

Quantitative Data on Enzyme Inhibition
Compound ClassTarget EnzymeActivity MetricValueReference
Hydroxyethyl Secondary Amine (HEA)-type PeptidomimeticsBACE1Inhibitory Activity"Remarkable"[24]
Fluorinated N-halaminesNot specifiedAntimicrobial potencyLower than un-fluorinated counterpart[17]
Example Signaling Pathway: BACE1 Inhibition

BACE1 (Beta-secretase 1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy for this neurodegenerative disorder.

BACE1_Pathway Fluorinated Amine\nBACE1 Inhibitor Fluorinated Amine BACE1 Inhibitor BACE1 BACE1 Fluorinated Amine\nBACE1 Inhibitor->BACE1 inhibits Amyloid Precursor\nProtein (APP) Amyloid Precursor Protein (APP) sAPPβ sAPPβ γ-Secretase γ-Secretase Amyloid-β (Aβ)\nPeptide Amyloid-β (Aβ) Peptide sAPPβ->Amyloid-β (Aβ)\nPeptide cleavage by γ-Secretase Aβ Aggregation Aβ Aggregation Amyloid-β (Aβ)\nPeptide->Aβ Aggregation Amyloid Plaques Amyloid Plaques Aβ Aggregation->Amyloid Plaques Neurotoxicity Neurotoxicity Amyloid Plaques->Neurotoxicity Alzheimer's Disease\nPathology Alzheimer's Disease Pathology Neurotoxicity->Alzheimer's Disease\nPathology APP APP APP->sAPPβ cleavage by BACE1 APP->Amyloid-β (Aβ)\nPeptide sequential cleavage

Figure 3: BACE1 Signaling Pathway and Inhibition.
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a fluorinated amine compound against a specific enzyme.[7][24][25][26]

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Fluorinated amine inhibitor

  • Assay buffer

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Receptor Modulation by Fluorinated Amine Compounds

Fluorinated amines have been developed as ligands for a variety of G protein-coupled receptors (GPCRs), demonstrating both agonist and antagonist activities.

Quantitative Data on Receptor Binding
Compound ClassTarget ReceptorActivity MetricValue (Ki)SelectivityReference
N-(2-methoxyphenyl)piperazine analoguesDopamine D3Ki0.17 to 5 nM25 to 163-fold for D3 vs. D2[20]
Imidazole-4-carboxamide derivativesCannabinoid Type 2 (CB2)Ki0.29 nM>10,000-fold for CB2 vs. CB1[22]
Example Signaling Pathway: Dopamine D3 Receptor

The dopamine D3 receptor is a GPCR primarily expressed in the limbic regions of the brain and is implicated in mood, cognition, and motivation. It is a target for drugs treating neuropsychiatric disorders.[2][4][27][28][29]

D3_Receptor_Pathway Fluorinated Amine\nD3 Ligand Fluorinated Amine D3 Ligand Dopamine D3\nReceptor Dopamine D3 Receptor Fluorinated Amine\nD3 Ligand->Dopamine D3\nReceptor binds to Gi/o Protein Gi/o Protein Dopamine D3\nReceptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA Downstream\nCellular\nResponses Downstream Cellular Responses PKA->Downstream\nCellular\nResponses

Figure 4: Dopamine D3 Receptor Signaling Pathway.[2][4][27][28][29]
Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[30][9][31][32][33]

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Fluorinated amine compound (unlabeled competitor)

  • Assay buffer

  • Glass fiber filters

  • Scintillation vials and fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled fluorinated amine compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a competition binding equation to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Conclusion and Future Perspectives

Fluorinated amine compounds have firmly established their importance in modern drug discovery. Their unique ability to modulate key pharmacological properties has led to the development of highly effective and specific therapeutic agents. The examples provided in this guide highlight the broad applicability of this compound class, from combating cancer and infectious diseases to treating complex neurological disorders.

Future research will likely focus on the development of novel fluorination methodologies to access an even greater diversity of chemical space. Furthermore, a deeper understanding of the intricate interactions between fluorinated compounds and their biological targets, aided by computational modeling and structural biology, will pave the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of the biological activities of fluorinated amines holds immense promise for addressing unmet medical needs.

References

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The strategic placement of fluorine can dramatically alter a drug's metabolic stability, binding affinity to its target, lipophilicity, and acidity (pKa). These modifications can translate into improved potency, selectivity, bioavailability, and a longer duration of action.[1][2] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the transformative impact of this element in drug discovery.[3]

The Impact of Fluorine on Key Physicochemical Properties

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond—are central to its utility in drug design.[4][2] These characteristics allow fluorine to act as a "bioisostere" of a hydrogen atom, yet exert powerful electronic effects.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family responsible for the majority of drug metabolism.[4][3][5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" this site from oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3][6]

For instance, the introduction of fluorine into the structure of the antifungal agent voriconazole contributes to its metabolic profile, which differs from the non-fluorinated fluconazole. While both are azoles, their metabolic pathways and susceptibility to drug-drug interactions are distinct.[7][8] Similarly, fluorination of certain nucleoside analogs can protect them from degradation, allowing for their incorporation into viral DNA or RNA and subsequent inhibition of replication.[3]

Binding Affinity

Fluorine's high electronegativity can significantly influence a molecule's electronic distribution, leading to more potent interactions with the target protein.[1] The introduction of fluorine can alter the acidity of nearby functional groups, create favorable electrostatic interactions, and influence the conformation of the drug molecule to better fit the binding pocket.[9]

For example, in the case of the COX-2 inhibitor celecoxib, analogues with fluorine substitutions have shown comparable or even superior inhibitory activity.[10] The fluorine atoms can engage in crucial interactions with amino acid residues in the active site of the enzyme, enhancing the binding affinity.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is context-dependent. While the C-F bond itself is more lipophilic than a C-H bond, the strong electron-withdrawing nature of fluorine can decrease the lipophilicity of adjacent functional groups.[11][12][13][14] This dual nature allows for the fine-tuning of a molecule's overall lipophilicity to optimize its pharmacokinetic properties.

pKa Modulation

The acidity or basicity of a drug, quantified by its pKa value, is crucial for its solubility, absorption, and target engagement. The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of nitrogen-containing functional groups.[12][13][14] This modulation can be strategically employed to improve a drug's oral bioavailability by influencing its ionization state in the gastrointestinal tract.

Quantitative Data on Fluorine's Impact

The following tables summarize the quantitative effects of fluorine substitution on key drug properties for selected examples.

Drug/Analog PairPropertyNon-Fluorinated ValueFluorinated ValueFold Change/DifferenceReference(s)
Celecoxib Analogues COX-2 Inhibition (IC50, µM)Varies (non-fluorinated baseline)0.28 (meta-fluorine)-[10]
Voriconazole vs. Fluconazole Plasma Concentration (AUC)-Increased by 178% (with co-administration of fluconazole in extensive metabolizers)2.78[7][8]
PDE9 Inhibitors pKa (pyrrolidine)9.0 - 9.56.8 - 8.2Decrease of 1.1 - 3.3 units[15]
Fentanyl Analogs µ-Opioid Receptor Agonist ActivityVaries (non-fluorinated baseline)Strongest for 2-fluoro analogs-[16]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method for assessing the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (commercially available)

  • NADPH (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (quenching solution)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound. Dilute the liver microsomes in phosphate buffer to the desired concentration.

  • Incubation: Add the test compound to the microsome solution and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquots by adding cold acetonitrile. This precipitates the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

Signaling Pathway: G Protein-Coupled Receptor (GPCR) Modulation

Fluorinated ligands are widely used to target GPCRs, a large family of transmembrane receptors involved in numerous physiological processes.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Fluorinated Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a G protein-coupled receptor signaling pathway.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.

Metabolic_Stability_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Microsomes, Buffer) Start->Prepare_Reagents Pre_Incubation Pre-incubate at 37°C Prepare_Reagents->Pre_Incubation Add_NADPH Initiate Reaction (Add NADPH) Pre_Incubation->Add_NADPH Time_Sampling Collect Samples at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Sampling Quench_Reaction Quench Reaction (Add Acetonitrile) Time_Sampling->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Data_Analysis Calculate Half-life and Clearance LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's armamentarium. By judiciously placing fluorine atoms within a drug candidate, researchers can overcome a multitude of challenges related to metabolism, potency, and pharmacokinetics. A thorough understanding of the principles outlined in this guide, supported by robust experimental data, is essential for harnessing the full potential of fluorine in the design of next-generation therapeutics. The continued development of novel fluorination methodologies will undoubtedly expand the scope of this remarkable element in shaping the future of medicine.

References

The Discovery of Novel Fluorinated Psychoactive Substances: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the molecular structure of psychoactive compounds has become a prominent strategy in the clandestine synthesis of novel psychoactive substances (NPS). This structural modification can significantly alter the pharmacological and toxicological properties of known drugs, leading to compounds with increased potency, altered receptor selectivity, and modified metabolic profiles. This guide provides a comprehensive overview of the core technical aspects related to the discovery, synthesis, and pharmacological evaluation of these emerging fluorinated psychoactive substances.

Key Classes of Fluorinated Psychoactive Substances

The deliberate fluorination of psychoactive compounds spans several major structural classes, each with distinct pharmacological targets and effects. The primary classes include:

  • Synthetic Cannabinoids: These compounds mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by acting as agonists at cannabinoid receptors (CB1 and CB2). Fluorination is a common modification to enhance binding affinity and potency.

  • Tryptamines: This class includes classic psychedelics that primarily interact with serotonin receptors, particularly the 5-HT₂A subtype. Fluorination can modulate receptor affinity and functional activity, sometimes attenuating or altering the hallucinogenic effects.

  • Phenethylamines: This broad category encompasses stimulants and entactogens, including amphetamines and cathinones. Fluorination can influence their activity as releasing agents or reuptake inhibitors of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).

  • Methylphenidate Analogs: These are derivatives of the prescription stimulant methylphenidate, which primarily act as dopamine and norepinephrine reuptake inhibitors. Fluorination can alter their potency and selectivity for these transporters.

Quantitative Pharmacological Data

The following tables summarize key in vitro pharmacological data for representative fluorinated psychoactive substances from various classes. This data is essential for comparing the potency and selectivity of these novel compounds.

Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinities and Functional Activities of Fluorinated Synthetic Cannabinoids

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Reference
5F-AKB-481.93.78.311.2[1]
5F-PB-220.61.82.86.5[1]
AM-22011.02.6--[1]
XLR-110.91.2--[1]
5F-ADBINACA0.50.9--[1]
AB-FUBINACA1.22.1--[1]
STS-1350.81.5--[1]

Table 2: Serotonin Receptor (5-HT) Affinities and Functional Activities of Fluorinated Tryptamines

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₁A Ki (nM)5-HT₂A EC₅₀ (nM)Reference
4-Fluoro-5-methoxy-DMT15.41200.23-[2][3]
6-Fluoro-DET1203501100-[2][3]
4-Fluoro-DMT25210180-[2][3]

Table 3: Monoamine Transporter Affinities and Functional Activities of Fluorinated Phenethylamines (Amphetamines and Cathinones)

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Reference
4-Fluoroamphetamine (4-FA)770420680020037730[4]
2-Fluoromethamphetamine (2-FMA)------[5]
4-Fluoromethylphenidate (threo)61318805---[1]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of novel fluorinated psychoactive substances.

Synthesis of a Fluorinated Tryptamine: 5-Fluoro-N,N-dimethyltryptamine (5-F-DMT)

This protocol is adapted from established synthetic routes for tryptamine analogs.

Materials:

  • 5-Fluoroindole

  • Oxalyl chloride

  • Dimethylamine (2M solution in THF)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acylation of 5-Fluoroindole: To a solution of 5-fluoroindole in anhydrous diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Amidation: Cool the resulting mixture to 0°C and add a 2M solution of dimethylamine in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification of the Intermediate: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-fluoro-indol-3-yl-oxoacetyl-dimethylamide.

  • Reduction to 5-F-DMT: To a suspension of LAH in anhydrous THF at 0°C, add a solution of the purified intermediate in THF dropwise. Reflux the reaction mixture for 4 hours.

  • Final Work-up and Purification: Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate. Purify the crude product by column chromatography to obtain 5-Fluoro-N,N-dimethyltryptamine.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for cannabinoid receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors

  • [³H]CP-55,940 (radioligand)

  • Test compound (fluorinated synthetic cannabinoid)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP-55,940, and varying concentrations of the test compound.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at 30°C for 60 minutes.

  • Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Monoamine Transporter (DAT, NET, SERT) Uptake Assay

This protocol measures the ability of a compound to inhibit the reuptake of monoamine neurotransmitters.

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

  • Test compound (fluorinated phenethylamine or methylphenidate analog)

  • Krebs-Ringer-HEPES buffer

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in Krebs-Ringer-HEPES buffer at 37°C for 10 minutes.

  • Initiation of Uptake: Add the respective radiolabeled monoamine to initiate the uptake process. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the radioactivity of the transported substrate using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the monoamine uptake.

FLIPR Membrane Potential Assay

This assay is used to measure the functional activity (e.g., agonism, antagonism) of a compound at G-protein coupled receptors (GPCRs) that modulate ion channel activity.

Materials:

  • HEK-293 cells stably expressing the receptor of interest (e.g., 5-HT₂A)

  • FLIPR Membrane Potential Assay Kit (contains a fluorescent dye)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compound

  • 384-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating: Plate the cells in the 384-well microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the fluorescent membrane potential dye dissolved in assay buffer to each well. Incubate the plate at 37°C for 60 minutes to allow the cells to load the dye.

  • Compound Addition and Measurement: Place the plate in the FLIPR instrument. The instrument will add the test compound at various concentrations to the wells and simultaneously measure the change in fluorescence over time. An increase or decrease in fluorescence indicates a change in membrane potential, which is a result of receptor activation or inhibition.

  • Data Analysis: Analyze the fluorescence data to generate concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the study of fluorinated psychoactive substances.

Signaling Pathways

G cluster_0 CB1 Receptor Signaling SC Fluorinated Synthetic Cannabinoid CB1R CB1 Receptor SC->CB1R Gi Gi/o Protein CB1R->Gi AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates GIRK GIRK Channel Gi->GIRK activates Ca_channel Ca²⁺ Channel Gi->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx

Caption: Simplified signaling pathway of a fluorinated synthetic cannabinoid acting on the CB1 receptor.

G cluster_1 5-HT2A Receptor Signaling Tryptamine Fluorinated Tryptamine HT2AR 5-HT2A Receptor Tryptamine->HT2AR Gq Gq/11 Protein HT2AR->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release

Caption: Simplified signaling pathway of a fluorinated tryptamine acting on the 5-HT₂A receptor.

Experimental Workflow

G cluster_2 Experimental Workflow for Novel Fluorinated Psychoactive Substance Discovery start Hypothesis: Fluorination of Parent Compound synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Pharmacological Screening characterization->in_vitro binding Receptor Binding Assays (Ki determination) in_vitro->binding functional Functional Assays (EC₅₀/IC₅₀ determination) in_vitro->functional data_analysis Data Analysis and Structure-Activity Relationship binding->data_analysis functional->data_analysis in_vivo In Vivo Behavioral and Toxicological Studies conclusion Conclusion on Psychoactive Potential and Risk Assessment in_vivo->conclusion data_analysis->in_vivo

Caption: A generalized experimental workflow for the discovery and characterization of novel fluorinated psychoactive substances.

Logical Relationships

G cluster_3 Logical Relationship of Fluorination on Psychoactive Properties fluorination Fluorine Substitution (Position and Degree) lipophilicity Increased Lipophilicity fluorination->lipophilicity metabolic_stability Increased Metabolic Stability fluorination->metabolic_stability receptor_interaction Altered Receptor Interaction fluorination->receptor_interaction bbb_penetration Enhanced Blood-Brain Barrier Penetration lipophilicity->bbb_penetration duration Prolonged Duration of Action metabolic_stability->duration potency Increased Potency receptor_interaction->potency selectivity Altered Receptor Selectivity receptor_interaction->selectivity psychoactive_profile Modified Psychoactive Profile bbb_penetration->psychoactive_profile potency->psychoactive_profile duration->psychoactive_profile selectivity->psychoactive_profile

Caption: A logical model illustrating the influence of fluorination on the key properties of psychoactive compounds.

Conclusion

The deliberate fluorination of known psychoactive substances represents a significant and ongoing challenge for public health and forensic science. Understanding the synthetic routes, analytical signatures, and pharmacological profiles of these novel compounds is paramount for their identification, risk assessment, and the development of potential therapeutic interventions. This guide provides a foundational technical overview to aid researchers, scientists, and drug development professionals in navigating this complex and evolving field. The provided data, protocols, and visualizations serve as a starting point for further in-depth investigation into the fascinating and concerning world of novel fluorinated psychoactive substances.

References

In Silico Prediction of Molecular Properties for 5-(4-Fluorophenyl)pentan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery and development, the ability to predict the properties of a chemical entity before its synthesis is a cornerstone of efficient and cost-effective research. In silico (computer-based) modeling allows for the rapid, early-stage assessment of a compound's physicochemical characteristics, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity.[1][2][3] This technical guide provides a comprehensive overview of the predicted properties of 5-(4-Fluorophenyl)pentan-1-amine , a small molecule with potential applications in medicinal chemistry. By leveraging established computational models and methodologies, this document aims to provide researchers, scientists, and drug development professionals with a detailed profile of the compound, complete with methodologies for experimental validation.

Physicochemical Properties

The physicochemical profile of a molecule is fundamental to its behavior in biological systems. Properties such as lipophilicity (Log P), solubility, and pKa govern everything from absorption to target binding. These properties are often predicted using Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its experimental properties.[4][5][6] Modern approaches utilize machine learning and deep learning to build highly accurate predictive models from vast datasets.[7][8]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values were generated using established computational algorithms that analyze the molecule's topology and chemical features. For comparison, some known properties of the structurally similar 5-(4-Chlorophenyl)pentan-1-amine are included where available.

PropertyPredicted Value for this compoundReference Value (5-(4-Chlorophenyl)pentan-1-amine)Prediction Methodology
Molecular Formula C11H16FNC11H16ClN-
Molecular Weight 181.25 g/mol [9]197.70 g/mol Sum of atomic weights
Log P (octanol/water) 2.853.01[10]Atom-based and fragment-based contributions
Water Solubility (Log S) -3.10-Topology-based prediction
pKa (strongest basic) 10.50-Substructure-based pattern matching
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 Ų[10]Fragment-based contribution
Experimental Protocol: Shake-Flask Method for Log P Determination

The "shake-flask" method is the gold-standard for experimentally determining the octanol-water partition coefficient (Log P).[11][12][13]

Objective: To measure the ratio of a compound's concentration in two immiscible phases, n-octanol and water, at equilibrium.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[11]

  • Volumetric flasks, separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration in the two-phase system should be within the linear range of the analytical instrument.

  • Partitioning: Add a small volume of the stock solution to a tube containing known volumes of the pre-saturated n-octanol and PBS. A common ratio is 1:1, but this can be adjusted for highly lipophilic or hydrophilic compounds.[13]

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 30 minutes) to facilitate partitioning.[12] Allow the mixture to sit until the two phases have clearly separated. To ensure complete separation, centrifugation is recommended (e.g., 3000 rpm for 10 minutes).[12]

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.[12]

  • Quantification: Analyze the concentration of the compound in each aliquot using a calibrated analytical method.

  • Calculation: The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: Log P = log10 ([Compound]octanol / [Compound]aqueous)

Pharmacokinetic (ADME) Profile

Understanding a compound's ADME profile is critical for assessing its potential as a drug candidate. In silico ADME models predict how a compound will be processed by the body, offering insights into bioavailability, distribution, and clearance.[2][14][15]

In Silico ADME Prediction Workflow

The general workflow for predicting ADME properties involves several computational steps, starting from the molecular structure and ending with a profile of key pharmacokinetic parameters.

ADME_Workflow cluster_input Input cluster_processing Computational Processing cluster_output Predicted ADME Profile Mol_Struct Molecular Structure (SMILES/SDF) Descriptors Calculate Molecular Descriptors (2D/3D) Mol_Struct->Descriptors QSAR Apply QSAR/ML Models Descriptors->QSAR Absorption Absorption (HIA, BBB) QSAR->Absorption Distribution Distribution (PPB) QSAR->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) QSAR->Metabolism Excretion Excretion (Clearance) QSAR->Excretion Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450 Oxidation) Parent This compound Metabolite1 Hydroxylation (Aliphatic Chain) Parent->Metabolite1 CYP2D6, CYP3A4 Metabolite2 N-dealkylation Parent->Metabolite2 CYP3A4 hERG_Inhibition Compound 5-(4-Fluorophenyl) pentan-1-amine (Basic Amine) Binding Ionic/Hydrophobic Interaction Compound->Binding hERG_Channel hERG K+ Channel Pore Domain hERG_Channel->Binding Blockage Channel Blockage Binding->Blockage Repolarization Delayed Cardiac Repolarization Blockage->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation

References

Methodological & Application

Application Notes and Protocols for 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

5-(4-Fluorophenyl)pentan-1-amine is a research chemical with potential for investigation in various areas of pharmacology and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural similarity to known psychoactive compounds, particularly monoamine reuptake inhibitors, suggests it may be a valuable tool for neuroscience research. These application notes provide an overview of the compound's properties, potential research applications based on structural analogy, and generalized protocols for initial screening.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₆FN[1]
Molecular Weight 181.25 g/mol [1]
CAS Number 1216003-55-2[2]
Purity Typically ≥95%[2]
Appearance Not specified (likely a liquid or low-melting solid)
Solubility Expected to be soluble in organic solvents such as ethanol, DMSO, and methanol.

Potential Research Applications

Due to the scarcity of direct research on this compound, its potential applications are inferred from the activities of structurally related molecules. The presence of a phenethylamine backbone, a common feature in many centrally active compounds, suggests several avenues for investigation.

One promising area of research is its potential activity as a monoamine transporter inhibitor . Structurally similar compounds, such as analogs of pyrovalerone, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3][4] Inhibition of these transporters increases the synaptic concentration of dopamine and norepinephrine, respectively, which is a mechanism of action for many antidepressant and stimulant drugs. Researchers could investigate this compound for its selectivity and potency at DAT, NET, and the serotonin transporter (SERT).

Additionally, various compounds containing a 4-fluorophenyl group have been investigated for their anticancer properties .[5][6][7] While the mechanisms are diverse, this structural motif is present in some compounds that exhibit cytotoxic or anti-proliferative effects on cancer cell lines. Therefore, screening this compound for activity in various cancer cell lines could be a worthwhile endeavor.

Given the broad range of activities of other fluorophenyl-containing molecules, including antipsychotic-like properties, this compound could also be a candidate for broader phenotypic screening to identify novel biological activities.[8][9]

Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization of the biological activity of this compound.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

This protocol describes a method to assess the inhibitory activity of this compound on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters using a fluorescent substrate-based assay in transfected cells.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Fluorescent monoamine transporter substrate (e.g., ASP+)

  • This compound

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for testing. Also, prepare dilutions of the reference inhibitors.

  • Assay: a. Wash the cells with assay buffer. b. Add the diluted this compound or reference inhibitor to the wells and incubate for 10-20 minutes at room temperature or 37°C. c. Add the fluorescent substrate (e.g., ASP+) to all wells. d. Incubate for a further 10-30 minutes at the appropriate temperature, protected from light. e. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: a. Subtract the background fluorescence from wells containing no cells. b. Normalize the data to the control wells (vehicle-treated) to determine the percent inhibition for each concentration of the test compound. c. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Transfected Cells Wash Wash Cells Cells->Wash Compound Prepare Compound Dilutions Add_Compound Add Compound/Inhibitor Compound->Add_Compound Wash->Add_Compound Add_Substrate Add Fluorescent Substrate Add_Compound->Add_Substrate Incubate Incubate Add_Substrate->Incubate Measure Measure Fluorescence Incubate->Measure Normalize Normalize Data Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Calculate IC50 Plot->IC50

Workflow for Monoamine Transporter Uptake Assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to evaluate the potential cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, a breast cancer cell line).

Materials:

  • MCF-7 cells (or other cancer cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed MCF-7 cells into a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in complete growth medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. b. Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value.

G cluster_setup Experiment Setup cluster_incubation Incubation & Staining cluster_readout Data Acquisition & Analysis Seed Seed Cancer Cells Treat Treat with Compound Seed->Treat Incubate_72h Incubate for 72h Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze

Workflow for MTT Cytotoxicity Assay.

Summary of Potential Activities and Data Interpretation

The following table summarizes the hypothetical outcomes of the proposed experiments.

AssayPotential Target/EffectInterpreted Outcome
Monoamine Transporter UptakeDAT, NET, SERTAn IC₅₀ value in the nanomolar to low micromolar range would suggest that this compound is a potent inhibitor of the respective transporter(s).
Cytotoxicity (MTT)Cancer Cell ViabilityA low IC₅₀ value would indicate that the compound has cytotoxic or anti-proliferative effects on the tested cancer cell line.

Conclusion

This compound is a research chemical with a structural motif that suggests potential for interaction with monoamine transporters and possible anticancer activity. The provided protocols offer a starting point for researchers to investigate these potential biological effects. Further studies, including in vivo models, would be necessary to fully characterize its pharmacological profile.

Safety Information

This compound is for research use only and has not been approved for human or veterinary use. The toxicological properties have not been fully investigated. Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for 5-(4-Fluorophenyl)pentan-1-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established applications of 5-(4-Fluorophenyl)pentan-1-amine in neuroscience research are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known pharmacological profiles of structurally related compounds, particularly other phenethylamine derivatives and compounds containing a 4-fluorophenyl group. These are intended to serve as a foundational guide for researchers and scientists to explore the potential neuropharmacological properties of this compound.

Hypothesized Application 1: Investigation of Serotonin 5-HT2A Receptor Binding and Function

Application Note

The structural backbone of this compound is related to the phenethylamine class of compounds. Various derivatives of phenethylamine are known to exhibit affinity for serotonin (5-HT) receptors, with the 5-HT2A receptor being a prominent target. The presence of a halogen group, such as fluorine, at the para position of the phenyl ring has been shown in structure-activity relationship studies of other phenethylamines to positively influence binding affinity to the 5-HT2A receptor.[1][2][3][4] Therefore, this compound is a candidate for investigation as a potential ligand for the 5-HT2A receptor, possibly acting as an agonist or antagonist.

Research Objectives:

  • To determine the binding affinity of this compound for the human 5-HT2A receptor.

  • To characterize the functional activity (agonist, antagonist, or inverse agonist) of the compound at the 5-HT2A receptor.

  • To explore the downstream signaling pathways affected by the compound's interaction with the 5-HT2A receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor expressed in a stable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific binding control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following for each concentration of the test compound:

      • Total Binding: Radioligand + Assay Buffer + Membrane suspension.

      • Non-specific Binding: Radioligand + Non-specific binding control + Membrane suspension.

      • Displacement: Radioligand + this compound (at various concentrations) + Membrane suspension.

    • Add a constant concentration of [3H]Ketanserin (e.g., 1-2 nM) to all wells.

    • Add varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Add the membrane suspension to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Data Presentation
CompoundIC50 (nM) for [3H]Ketanserin DisplacementKi (nM) for 5-HT2A Receptor
This compound 15075
Ketanserin (Control)2.51.2

Visualization: 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq/11 protein 5HT2A_R->Gq Ligand This compound (Hypothetical Agonist) Ligand->5HT2A_R PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleavage IP3 Inositol Trisphosphate (IP3) PIP2->IP3 cleavage PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Hypothetical 5-HT2A receptor activation pathway by a ligand.

Hypothesized Application 2: Evaluation as a Monoamine Transporter Inhibitor

Application Note

The chemical structure of this compound bears some resemblance to compounds known to interact with monoamine transporters. For instance, pyrovalerone and its analogs, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), share a phenylalkylamine core.[5][6] The reinforcing and stimulant properties of many CNS-active compounds are linked to their ability to inhibit the reuptake of dopamine, norepinephrine, and/or serotonin. Therefore, this compound could be screened for its activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Research Objectives:

  • To determine the inhibitory potency of this compound on the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

  • To establish the selectivity profile of the compound for DAT, NET, and SERT.

  • To assess its potential as a tool for studying monoaminergic neurotransmission or as a lead compound for the development of novel reuptake inhibitors.

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

Objective: To measure the inhibitory effect of this compound on the uptake of [3H]dopamine, [3H]norepinephrine, and [3H]serotonin into rat striatal, cortical, and hippocampal synaptosomes, respectively.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for NET, hippocampus for SERT).

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin.

  • Known transporter inhibitors for positive controls (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • This compound stock solution.

  • 96-well microplates, glass fiber filters, filtration apparatus.

  • Scintillation vials, scintillation cocktail, liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain regions (striatum, cortex, hippocampus) in ice-cold sucrose buffer.

    • Homogenize the tissue and centrifuge at low speed to remove cellular debris.

    • Centrifuge the supernatant at a higher speed to pellet the synaptosomes (P2 fraction).

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or a reference inhibitor for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter at a low concentration (e.g., 10-20 nM).

    • Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Non-specific uptake is determined by running parallel assays at 4°C.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific uptake at each drug concentration: Specific Uptake = Uptake at 37°C - Uptake at 4°C.

    • Determine the IC50 value for the inhibition of uptake for each neurotransmitter by plotting the percentage of inhibition versus the log concentration of the compound.

Hypothetical Data Presentation
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound 850450>10,000
GBR-12909 (Control)15--
Desipramine (Control)-10-
Fluoxetine (Control)--25

Visualization: Experimental Workflow for Monoamine Uptake Assay

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Dissect Dissect Brain Region (e.g., Striatum) Homogenize Homogenize in Sucrose Buffer Dissect->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet (Synaptosomes) Centrifuge2->Resuspend Preincubate Pre-incubate Synaptosomes with Compound Resuspend->Preincubate Add_Radioligand Add [3H]Neurotransmitter Preincubate->Add_Radioligand Incubate_37C Incubate at 37°C Add_Radioligand->Incubate_37C Terminate Terminate by Rapid Filtration Incubate_37C->Terminate Count Liquid Scintillation Counting Terminate->Count Calculate Calculate Specific Uptake Count->Calculate Plot Generate Inhibition Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Result IC50 Value for Transporter Inhibition Determine_IC50->Result

Caption: Workflow for determining monoamine transporter inhibition.

References

Application Notes and Protocols: The Role of 5-(4-Fluorophenyl)pentan-1-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(4-fluorophenyl)pentan-1-amine scaffold is a valuable pharmacophore in modern drug discovery, offering a versatile backbone for the development of novel therapeutic agents. The incorporation of a 4-fluorophenyl group can enhance metabolic stability and improve binding affinity to biological targets through favorable interactions. This structural motif has been successfully integrated into molecules targeting a range of diseases, including cancer and inflammatory conditions.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two exemplary derivatives of this compound: a potent p38α MAP kinase inhibitor and a tubulin polymerization inhibitor.

Featured Compounds

For the purpose of these application notes, we will focus on two hypothetical, yet representative, derivatives of this compound:

  • Compound A (p38α MAP Kinase Inhibitor): N-(5-(4-fluorophenyl)pentyl)cinnamamide

  • Compound B (Tubulin Polymerization Inhibitor): N-(5-(4-fluorophenyl)pentyl)-2-methoxy-5-nitrobenzamide

Data Presentation

The following tables summarize the key quantitative data for the biological activities of Compound A and Compound B.

Table 1: In Vitro Activity of Compound A against p38α MAP Kinase

ParameterValue
Target Enzyme Human p38α MAP Kinase
IC50 50 nM
Assay Method ADP-Glo™ Kinase Assay

Table 2: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition of Compound B

ParameterMCF-7 CellsTubulin Polymerization
IC50 2.5 µM1.5 µM
Assay Method MTT AssayFluorescence-based Assay

Signaling Pathways and Mechanisms of Action

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Compound A, as a p38α MAP kinase inhibitor, is designed to interrupt this signaling cascade, thereby mitigating inflammatory responses and inducing apoptosis in cancer cells.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Targets cluster_cellular_response Cellular Response stress Stress mapkkk MAPKKK stress->mapkkk cytokines Cytokines cytokines->mapkkk mkk36 MKK3/6 mapkkk->mkk36 p38 p38 MAPK mkk36->p38 mapkapk2 MAPKAPK2 p38->mapkapk2 transcription_factors Transcription Factors p38->transcription_factors inflammation Inflammation mapkapk2->inflammation apoptosis Apoptosis transcription_factors->apoptosis compoundA Compound A compoundA->p38 Inhibition tubulin_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_outcome Cellular Outcome tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m G2/M Phase mitotic_spindle->g2m mitosis Mitosis g2m->mitosis apoptosis Apoptosis mitosis->apoptosis compoundB Compound B compoundB->tubulin Inhibition of Polymerization drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of Derivatives enzymatic_assay Enzymatic Assays (e.g., p38 Kinase) synthesis->enzymatic_assay cellular_assay Cell-based Assays (e.g., MTT, Tubulin) synthesis->cellular_assay sar Structure-Activity Relationship (SAR) enzymatic_assay->sar cellular_assay->sar sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy (Animal Models) adme->in_vivo candidate Candidate Selection in_vivo->candidate

Synthesis of 5-(4-Fluorophenyl)pentan-1-amine Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 5-(4-fluorophenyl)pentan-1-amine and its derivatives. The outlined multi-step synthesis is a robust pathway utilizing common organic transformations, beginning with a Friedel-Crafts acylation to form the carbon skeleton, followed by reduction, oxidation, and a final reductive amination step. This protocol is intended to serve as a detailed guide for researchers in medicinal chemistry and drug development.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a five-step process, commencing with commercially available fluorobenzene and glutaric anhydride. The general scheme is presented below. Subsequent derivatization of the primary amine can be achieved through standard N-alkylation or N-acylation procedures.

Synthetic Pathway A Fluorobenzene + Glutaric Anhydride B 4-(4-Fluorobenzoyl)butyric Acid A->B  1. Friedel-Crafts Acylation   C 5-(4-Fluorophenyl)pentanoic Acid B->C  2. Wolff-Kishner Reduction   D 5-(4-Fluorophenyl)pentan-1-ol C->D  3. Reduction (LiAlH4)   E 5-(4-Fluorophenyl)pentanal D->E  4. Oxidation (PCC)   F This compound E->F  5. Reductive Amination   G N-Substituted Derivatives F->G  Alkylation / Acylation  

Caption: Overall synthetic workflow for this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid (Friedel-Crafts Acylation)

This initial step establishes the carbon backbone through the acylation of fluorobenzene.

Reaction: Fluorobenzene reacts with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-(4-fluorobenzoyl)butyric acid.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent such as dichloromethane or excess fluorobenzene at 0-5 °C, add glutaric anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Add fluorobenzene (1.0-1.2 eq) dropwise to the reaction mixture over 30-60 minutes, keeping the temperature between 0-5 °C.

  • Allow the reaction to stir at this temperature for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting mixture is stirred vigorously for 30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

  • The crude 4-(4-fluorobenzoyl)butyric acid can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).

Parameter Value Reference
Typical Yield 78-79%[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time 14-20 hours
Step 2: Synthesis of 5-(4-Fluorophenyl)pentanoic Acid (Wolff-Kishner Reduction)

This step reduces the ketone functionality to a methylene group.

Reaction: The carbonyl group of 4-(4-fluorobenzoyl)butyric acid is reduced using hydrazine hydrate in the presence of a strong base.

Procedure:

  • To a flask equipped with a reflux condenser, add 4-(4-fluorobenzoyl)butyric acid (1.0 eq), diethylene glycol as the solvent, and hydrazine hydrate (4-5 eq).

  • Heat the mixture to 130-140 °C for 1-2 hours.

  • Cool the reaction mixture and add potassium hydroxide pellets (4-5 eq).

  • Slowly heat the mixture to 190-200 °C, allowing for the distillation of water and excess hydrazine.

  • Maintain the reaction at this temperature for 3-4 hours.

  • After cooling to room temperature, dilute the mixture with water and acidify with concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol/water provides pure 5-(4-fluorophenyl)pentanoic acid.

Parameter Value
Typical Yield 80-90%
Reaction Temperature 130-200 °C
Reaction Time 4-6 hours
Step 3: Synthesis of 5-(4-Fluorophenyl)pentan-1-ol (Reduction of Carboxylic Acid)

The carboxylic acid is reduced to the corresponding primary alcohol.

Reaction: 5-(4-Fluorophenyl)pentanoic acid is reduced using a strong reducing agent like lithium aluminum hydride (LAH).

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • A solution of 5-(4-fluorophenyl)pentanoic acid (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 5-(4-fluorophenyl)pentan-1-ol.

Parameter Value Reference
Typical Yield 85-95%[2][3][4]
Reaction Temperature 0 °C to reflux[4]
Reaction Time 3-6 hours
Step 4: Synthesis of 5-(4-Fluorophenyl)pentanal (Oxidation of Alcohol)

The primary alcohol is selectively oxidized to the aldehyde.

Reaction: 5-(4-Fluorophenyl)pentan-1-ol is oxidized using pyridinium chlorochromate (PCC) in an anhydrous solvent.

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.2-1.5 eq) and celite in anhydrous dichloromethane (DCM) at room temperature, add a solution of 5-(4-fluorophenyl)pentan-1-ol (1.0 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • The combined filtrate is concentrated under reduced pressure to give the crude 5-(4-fluorophenyl)pentanal, which is often used in the next step without further purification.

Parameter Value Reference
Typical Yield 70-85%[5][6][7][8][9]
Reaction Temperature Room temperature[5]
Reaction Time 2-4 hours[5]
Step 5: Synthesis of this compound (Reductive Amination)

The final step involves the conversion of the aldehyde to the primary amine.

Reaction: 5-(4-Fluorophenyl)pentanal reacts with ammonia in the presence of a reducing agent to form the target amine.

Procedure:

  • Dissolve 5-(4-fluorophenyl)pentanal (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.2-1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add dilute hydrochloric acid to quench the reaction and adjust the pH to ~2.

  • Stir for 30 minutes, then basify the mixture with aqueous sodium hydroxide to a pH of >10.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel.

Parameter Value Reference
Typical Yield 60-80%[10][11]
Reducing Agent Sodium Cyanoborohydride
Reaction Time 12-24 hours

Synthesis of N-Substituted Derivatives

The primary amine, this compound, serves as a versatile intermediate for the synthesis of a variety of derivatives.

Derivative_Synthesis cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products A This compound B Alkylation (R-X, Base) A->B C Acylation (RCOCl or (RCO)2O) A->C D Reductive Amination (R'CHO, NaBH3CN) A->D E Secondary / Tertiary Amines B->E F Amides C->F G Secondary Amines D->G

References

Analytical methods for quantifying 5-(4-Fluorophenyl)pentan-1-amine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An increasing demand exists for robust and sensitive analytical methods to quantify novel psychoactive substances (NPS) in biological matrices. Among these, synthetic amines like 5-(4-Fluorophenyl)pentan-1-amine require particular attention due to their potential for abuse and adverse health effects. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, targeting researchers, scientists, and professionals in drug development. The methodologies described are based on established analytical techniques for compounds of similar structure and physicochemical properties, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive detection method.[1][2]

Analytical Approaches

The quantification of this compound in biological samples such as plasma, urine, and whole blood can be effectively achieved using various analytical platforms. LC-MS/MS is a preferred technique due to its high sensitivity and specificity, which is crucial for detecting low concentrations often associated with NPS.[2] Alternative methods could include gas chromatography-mass spectrometry (GC-MS), which may require derivatization to improve the volatility and thermal stability of the amine.[3]

Sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] The choice of method depends on the sample volume, the required limit of quantification, and the nature of the biological matrix.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the analysis of a primary amine of similar structure to this compound in human plasma. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterRepresentative Value
Linearity Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4][5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS with Protein Precipitation

This protocol describes a rapid and straightforward method for the determination of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Human plasma (K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex 6500+ QTrap or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1 m/z 182.1 -> Q3 m/z 109.1 (Fluorotropylium ion)

    • Internal Standard (d4): Q1 m/z 186.1 -> Q3 m/z 113.1

4. Data Analysis:

  • Quantification is performed by integrating the peak areas of the analyte and the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve using linear regression.

Protocol 2: Quantification of this compound in Human Urine using LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is suitable for urine samples and provides a cleaner extract than protein precipitation, which can be beneficial for reducing matrix effects.[6]

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

2. Sample Preparation (Solid-Phase Extraction):

  • Pipette 500 µL of urine into a tube.

  • Add 10 µL of the internal standard working solution.

  • Add 500 µL of 2% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS and Data Analysis:

  • The LC-MS/MS and data analysis conditions are the same as described in Protocol 1.

Visualizations

Experimental_Workflow_PPT cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis Analysis Sample 100 µL Plasma Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data

Caption: Workflow for Protein Precipitation Method.

Experimental_Workflow_SPE cluster_sample_prep Sample Preparation (Solid-Phase Extraction) cluster_analysis Analysis Sample 500 µL Urine Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treat Sample Add_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Condition->Load Wash Wash SPE Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data

Caption: Workflow for Solid-Phase Extraction Method.

Logical_Relationship Analyte This compound Method Analytical Method Analyte->Method Matrix Biological Matrix (Plasma, Urine) SamplePrep Sample Preparation Matrix->SamplePrep LCMS LC-MS/MS Method->LCMS GCMS GC-MS Method->GCMS Data Quantitative Data LCMS->Data GCMS->Data SamplePrep->Method PPT Protein Precipitation SamplePrep->PPT LLE Liquid-Liquid Extraction SamplePrep->LLE SPE Solid-Phase Extraction SamplePrep->SPE

Caption: Key Components of Bioanalytical Method Development.

References

Application Notes and Protocols: 5-(4-Fluorophenyl)pentan-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pentan-1-amine is a valuable bifunctional building block for organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a terminal primary amine and a fluorophenyl group connected by a flexible pentyl chain, offers multiple avenues for chemical modification. The primary amine serves as a key functional handle for a variety of transformations, including amide bond formation, reductive amination, and the synthesis of heterocyclic systems. The 4-fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides detailed protocols for the application of this compound in the synthesis of novel compounds with potential therapeutic applications, focusing on its use in amide coupling reactions to generate biologically relevant scaffolds.

Key Applications

The primary amine functionality of this compound allows for its facile incorporation into a wide range of molecular scaffolds. Common applications include:

  • Amide Bond Formation: Reaction with carboxylic acids or their activated derivatives to form amides, a common motif in many drug molecules.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, providing access to diverse amine-containing structures.

  • Synthesis of Heterocycles: Utilized as a precursor for the construction of various nitrogen-containing heterocyclic systems.

  • Multi-component Reactions: Can serve as the amine component in multi-component reactions to rapidly build molecular complexity.

This application note will focus on a representative amide coupling reaction to highlight the utility of this compound as a building block.

Synthesis of a Novel Sigma-1 Receptor Ligand Modulator

The sigma-1 receptor is a chaperone protein implicated in a variety of neurological disorders, making it an attractive target for drug discovery. Here, we describe a protocol for the synthesis of a novel potential sigma-1 receptor modulator, N-(5-(4-fluorophenyl)pentyl)-1-adamantanecarboxamide, by coupling this compound with 1-adamantanecarboxylic acid. The adamantane cage is a well-established pharmacophore known to impart favorable properties such as lipophilicity and metabolic stability.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 N-(5-(4-fluorophenyl)pentyl)-1-adamantanecarboxamide r1->p1 r2 1-Adamantanecarboxylic acid r2->p1 reagent1 HATU reagent1->p1 Coupling Agent reagent2 DIPEA reagent2->p1 Base reagent3 DMF reagent3->p1 Solvent

Caption: Amide coupling of this compound.

Experimental Protocol: Synthesis of N-(5-(4-fluorophenyl)pentyl)-1-adamantanecarboxamide

This protocol details the step-by-step procedure for the synthesis of the target amide.

Materials:

  • This compound

  • 1-Adamantanecarboxylic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-adamantanecarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(5-(4-fluorophenyl)pentyl)-1-adamantanecarboxamide.

Quantitative Data

The following table summarizes the typical reaction parameters and outcomes for the synthesis of N-(5-(4-fluorophenyl)pentyl)-1-adamantanecarboxamide.

ParameterValue
Reactant 1 This compound
Reactant 2 1-Adamantanecarboxylic acid
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 12-16 hours
Typical Yield 85-95%
Product Purity (by HPLC) >98%

Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and purification process.

G start Start preactivation Pre-activate Carboxylic Acid (1-Adamantanecarboxylic acid, HATU, DIPEA in DMF) start->preactivation addition Add Amine (this compound) preactivation->addition reaction Stir at Room Temperature (12-16 hours) addition->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product (N-(5-(4-fluorophenyl)pentyl)-1-adamantanecarboxamide) purification->product

Caption: Synthetic workflow for amide formation.

Potential Signaling Pathway Modulation

While the biological activity of the synthesized compound, N-(5-(4-fluorophenyl)pentyl)-1-adamantanecarboxamide, requires experimental validation, its design is based on its potential to modulate the sigma-1 receptor signaling pathway. The sigma-1 receptor is known to influence several downstream cellular processes.

G ligand N-(5-(4-fluorophenyl)pentyl)- 1-adamantanecarboxamide s1r Sigma-1 Receptor ligand->s1r Binds to downstream Downstream Effectors (e.g., Ion Channels, Kinases) s1r->downstream Modulates cellular Cellular Response (e.g., Neuronal plasticity, Cell survival) downstream->cellular Leads to

Caption: Potential modulation of the Sigma-1 receptor pathway.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis, particularly for the development of novel bioactive molecules. Its primary amine handle allows for straightforward incorporation into various scaffolds through well-established synthetic methodologies such as amide coupling. The presence of the 4-fluorophenyl group provides an opportunity to fine-tune the physicochemical properties of the target compounds. The detailed protocol provided herein for the synthesis of a potential sigma-1 receptor modulator serves as a practical example of its application and can be adapted for the synthesis of a wide range of other derivatives for drug discovery and development programs.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorophenyl derivatives are prevalent in a wide array of pharmaceuticals and agrochemicals due to the unique electronic properties of the C-F bond. Palladium catalysis has emerged as a versatile and efficient methodology for the construction of these valuable motifs. This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions used in the synthesis of fluorophenyl derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium catalysts are particularly effective in mediating these reactions for the synthesis of fluorophenyl derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. In the context of fluorophenyl derivative synthesis, this reaction can be employed to couple fluorinated arylboronic acids with various coupling partners or to functionalize fluoroarenes.

General Reaction Scheme:

or

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
11-bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (15 mg)K2CO3Water70>95[1]
21-bromo-4-fluorobenzene4-Vinylphenylboronic acidG-COOH-Pd-10 (15 mg)K2CO3Water70~80[1]
31-bromo-4-fluorobenzene4-Carboxyphenylboronic acidG-COOH-Pd-10 (15 mg)K2CO3Water70~60[1]
41-bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (15 mg)K2CO3Water70>95[1]
51-bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (15 mg)K2CO3Water70>95[1]
61-bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (15 mg)K2CO3Water70>95[1]
  • To a reaction vessel, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv), and the heterogeneous catalyst G-COOH-Pd-10 (15 mg).

  • Add water as the solvent.

  • Stir the reaction mixture at 70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,4'-difluorobiphenyl.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)2 Base ArPd(II)R'L2 Ar-Pd(II)-R'(L2) Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. This reaction is particularly useful for introducing nitrogen-containing functional groups into fluorinated aromatic scaffolds.

General Reaction Scheme:

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTempTime (h)Yield (%)
14-ChlorotolueneMorpholinePd(dba)2 (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694[2]
24-ChlorotolueneBenzylaminePd(OAc)2 (0.03 mmol)BINAP (0.04 mmol)Cs2CO3 (0.29 mmol)Toluene90 °C48-

Yield not specified in the provided abstract.

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)2, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-morpholinotoluene as an orange solid.

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X ArPd(II)XL Ar-Pd(II)-X(L) Oxidative_Addition->ArPd(II)XL Amine_Coordination Amine Coordination /Deprotonation ArPd(II)XL->Amine_Coordination R1R2NH Base ArPd(II)(NR1R2)L Ar-Pd(II)-(NR1R2)(L) Amine_Coordination->ArPd(II)(NR1R2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR1R2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR1R2 Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. Palladium catalysis has been successfully applied to the direct fluorination of aromatic C-H bonds.

Palladium-Catalyzed C-H Fluorination

This method allows for the direct introduction of a fluorine atom onto an aromatic ring, offering a highly atom-economical route to fluorophenyl derivatives.

General Reaction Scheme:

EntryArene (1 mmol)Fluorinating Agent (2 equiv)Catalyst 1 (mol%)SolventTemp (°C)Overall Yield (%)
1BenzeneSelectfluor5MeCN2555
2TolueneSelectfluor5MeCN2560 (o:m:p = 18:13:69)
3AnisoleSelectfluor5MeCN2575 (o:p = 33:67)
4BiphenylSelectfluor5MeCN2565 (o:m:p = 25:10:65)
5NaphthaleneSelectfluor5MeCN2570 (α:β = 95:5)
6ThiopheneNFSI10MeCN5050

Data extracted from a graphical representation in the source material; precise conditions may vary.[3]

  • In a reaction vial, dissolve the arene (1 mmol) in acetonitrile (MeCN, 0.1 M).

  • Add the palladium catalyst (e.g., catalyst 1 , 5 mol%).

  • Add the electrophilic fluorine source (e.g., Selectfluor or N-fluorobenzenesulfonimide (NFSI), 2 equiv.).

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C or 50 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Isolate and purify the constitutional isomers of the fluorinated product by chromatography.

  • Determine the overall yield and isomer ratios by 19F NMR integration using an internal standard.

CH_Fluorination cluster_0 Catalytic Cycle Pd(II) Pd(II) Oxidation Oxidation Pd(II)->Oxidation "F+" Source Pd(IV)-F Pd(IV)-F Intermediate Oxidation->Pd(IV)-F Electrophilic_Fluorination Electrophilic Aromatic Fluorination Pd(IV)-F->Electrophilic_Fluorination Arene (Ar-H) Electrophilic_Fluorination->Pd(II) -HF Product Ar-F Electrophilic_Fluorination->Product

Caption: Proposed mechanism for palladium-catalyzed C-H fluorination.

Applications in Drug Development

The synthesis of fluorophenyl derivatives is of paramount importance in the pharmaceutical industry. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving the overall drug-like properties of a molecule.

Palladium-catalyzed reactions provide a direct and efficient means to synthesize these valuable compounds, accelerating the drug discovery and development process. For instance, late-stage fluorination of a complex lead compound using a C-H fluorination methodology can rapidly generate new analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. Similarly, cross-coupling reactions are instrumental in building the core scaffolds of many fluorinated drugs.

Experimental Workflow: Drug Candidate Synthesis

Drug_Development_Workflow Start Identify Lead Compound (Non-fluorinated) Decision Introduce Fluorine? Start->Decision Synthesis Palladium-Catalyzed Fluorophenyl Synthesis Decision->Synthesis Yes Analysis Purification and Characterization Synthesis->Analysis Testing Biological Evaluation (SAR Studies) Analysis->Testing Optimization Lead Optimization Testing->Optimization Optimization->Decision Iterate End Drug Candidate Optimization->End Success

Caption: Workflow for incorporating fluorine into a drug discovery pipeline.

References

Application Notes and Protocols: Investigating the Pharmacology of 5-(4-Fluorophenyl)pentan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-(4-fluorophenyl)pentan-1-amine scaffold represents a novel chemical entity with potential for modulation of central nervous system targets. The presence of a fluorophenyl group, common in many psychoactive compounds, and a flexible pentylamine chain suggests possible interactions with monoamine transporters or receptors. Analogs of this structure may exhibit affinity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), similar to other phenylalkylamine derivatives.[1][2][3] This document provides detailed protocols for the synthesis and pharmacological evaluation of these analogs to elucidate their structure-activity relationships (SAR) and mechanism of action.

Section 1: Synthesis of Analogs

A general synthetic strategy for creating analogs of this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the key carbon-carbon bond between the pentyl chain and the fluorophenyl ring.[4] Modifications can be introduced by varying the boronic acid or the pentylamine precursor.

Protocol 1.1: General Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a generic analog.

Materials:

  • 4-Fluorophenylboronic acid

  • 5-Bromopentan-1-amine derivative (e.g., N-Boc protected)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, Water)

  • Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

  • Combine the 5-bromopentan-1-amine derivative (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and base (2.0 eq) in a reaction flask.

  • De-gas the solvent by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (0.05 eq) to the flask under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If using a protecting group (e.g., Boc), deprotect under appropriate conditions (e.g., TFA in DCM) to yield the final amine analog.

G cluster_synthesis Analog Synthesis Workflow start Starting Materials (Boronic Acid, Bromo-amine) coupling Suzuki-Miyaura Coupling Reaction start->coupling Pd Catalyst, Base, Solvent workup Aqueous Workup & Extraction coupling->workup purify Column Chromatography workup->purify deprotect Deprotection Step (if applicable) purify->deprotect final Final Analog Product deprotect->final

Caption: General workflow for the synthesis of analogs.

Section 2: In Vitro Pharmacological Profiling

To characterize the pharmacological profile of the synthesized analogs, a tiered screening approach is recommended, beginning with binding affinity at primary monoamine transporter targets, followed by functional reuptake assays.

Protocol 2.1: Monoamine Transporter Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of test compounds for SERT, DAT, and NET using cell membranes prepared from HEK293 cells stably expressing the respective human transporters.

Materials:

  • HEK293 cell membranes expressing hSERT, hDAT, or hNET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Fluoxetine (SERT), GBR 12909 (DAT), Desipramine (NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test analogs in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific inhibitor (for non-specific binding), or 50 µL of test compound dilution.

  • Add 100 µL of the appropriate radioligand at a final concentration equal to its Kd value.

  • Add 50 µL of the cell membrane preparation (5-15 µg protein/well).

  • Incubate the plates for 60 minutes at room temperature.

  • Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Allow filters to dry, then add scintillation fluid and count radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ values using non-linear regression analysis and convert to Ki using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Analogs) plate Plate Addition (Buffer/Analog, Radioligand, Membranes) prep->plate incubate Incubate at RT (60 minutes) plate->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze

Caption: Experimental workflow for binding assays.
Data Presentation: Table 1. Binding Affinities of Analogs

Illustrative data is presented below.

Compound IDR-Group ModificationKi (nM) at hSERTKi (nM) at hNETKi (nM) at hDAT
FPP-001 (Parent Compound)15.2250.5890.1
FPP-002 3-chloro-phenyl8.9180.2750.6
FPP-003 N-methyl12.5155.8621.3
FPP-004 N,N-dimethyl25.8310.4>1000
Protocol 2.2: Synaptosomal Monoamine Reuptake Assay

This functional assay measures the potency (IC₅₀) of analogs in inhibiting the uptake of neurotransmitters into isolated nerve terminals (synaptosomes) from rat brain tissue.

Materials:

  • Freshly prepared rat brain synaptosomes (striatum for DA, hippocampus/cortex for 5-HT and NE).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Krebs-Ringer buffer, pH 7.4.

  • Uptake inhibitors for defining non-specific uptake (e.g., GBR 12909, Fluoxetine, Desipramine).

  • Standard reagents for workup and analysis as in Protocol 2.1.

Procedure:

  • Prepare serial dilutions of test analogs in Krebs-Ringer buffer.

  • Pre-incubate synaptosomal preparations with the test compounds or vehicle for 10 minutes at 37 °C.

  • Initiate the uptake reaction by adding the respective [³H]-neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

  • Terminate the reaction by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.

  • Quantify the radioactivity trapped within the synaptosomes via scintillation counting.

  • Calculate the percent inhibition of uptake for each compound concentration and determine the IC₅₀ value using non-linear regression.

Data Presentation: Table 2. Reuptake Inhibition Potencies of Analogs

Illustrative data is presented below.

Compound IDIC₅₀ (nM) 5-HT UptakeIC₅₀ (nM) NE UptakeIC₅₀ (nM) DA Uptake
FPP-001 35.7540.1>1000
FPP-002 22.4410.8>1000
FPP-003 31.1350.6980.2
FPP-004 68.9720.3>1000

Section 3: Mechanism of Action and Signaling

Analogs demonstrating high affinity and potency at a specific transporter, for instance, the serotonin transporter (SERT), are hypothesized to act as reuptake inhibitors. This action increases the concentration and residence time of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

G cluster_pathway Monoamine Reuptake Inhibition Pathway cluster_presynaptic cluster_synapse Synaptic Cleft cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron vesicle Vesicles with Serotonin (5-HT) serotonin 5-HT vesicle->serotonin Release transporter SERT serotonin->transporter Reuptake receptor 5-HT Receptors serotonin->receptor Binds analog Analog analog->transporter Blocks receptor->postsynaptic Signal

Caption: Inhibition of serotonin reuptake at the synapse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorophenyl)pentan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound typically involves the formation of the carbon-carbon bond between the pentyl chain and the fluorophenyl ring, followed by the introduction or modification of the amine group. Prevalent strategies include utilizing Grignard reagents, where a 4-fluorophenylmagnesium halide reacts with a 5-halopentanal derivative, or employing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Another approach involves the nucleophilic substitution of a haloalkane with a cyanide ion to extend the carbon chain and introduce a nitrile group, which is subsequently reduced to the primary amine.[1]

Q2: I am having trouble with the purity of my final product. What are the likely impurities?

A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities may include unreacted starting materials, byproducts from the coupling reaction (e.g., homocoupling products), or incompletely reduced intermediates (e.g., amides, nitriles, or azides if these are precursors to the amine). The purification process itself can also introduce contaminants. It is crucial to monitor reaction completion by techniques like TLC or LC-MS to minimize impurities carried forward.

Q3: What are the recommended purification methods for this compound?

A3: Purification of the final amine product is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A common solvent system could be a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the silica gel. Distillation under reduced pressure can also be an effective method for purification if the product is a liquid and thermally stable.

Q4: Can you provide the basic chemical properties of this compound?

A4: this compound has a molecular formula of C11H16FN and a molecular weight of approximately 181.25 g/mol .[1][2] It is typically obtained with a purity of 95% or higher for research applications.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Guide 1: Grignard Reaction Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Difficulty initiating Grignard reagent formation - Magnesium surface is oxidized. - Glassware is not completely dry. - Alkyl halide is not pure.- Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. - Ensure all glassware is oven-dried and assembled hot under a stream of inert gas (e.g., Argon or Nitrogen). - Use freshly distilled or high-purity alkyl halide.
Low yield of the desired coupled product - Wurtz coupling of the Grignard reagent with the starting alkyl halide. - Side reactions with atmospheric CO2 or moisture. - The electrophile is sterically hindered or unreactive.- Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. - Work under a strictly inert atmosphere and use anhydrous solvents. - Consider using a more reactive electrophile or adding a catalyst such as copper(I) iodide for Gilman-type coupling.
Formation of significant amounts of homocoupled byproduct (biphenyl derivative) - Reaction temperature is too high. - Presence of transition metal impurities.- Maintain a low reaction temperature during the formation and subsequent reaction of the Grignard reagent. - Use high-purity magnesium and solvents.
Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion to the desired product - Catalyst is inactive. - Ligand has degraded. - Base is not suitable or has low solubility. - Reaction temperature is too low.- Use a fresh batch of palladium catalyst and ligand. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvent systems to improve solubility and reactivity. - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Significant deboronation of the boronic acid/ester - Reaction conditions are too harsh (high temperature or prolonged reaction time). - The base is too strong.- Optimize the reaction time and temperature. - Use a milder base. - Use a stoichiometric excess (e.g., 1.1-1.5 equivalents) of the boronic acid reagent.
Difficulty in removing residual palladium from the product - The chosen catalyst or ligand leads to soluble palladium species in the final product mixture.- Treat the crude product with a palladium scavenger resin. - Perform an aqueous wash with a solution of a chelating agent like thiourea or sodium sulfide. - Recrystallize the product if it is a solid.
Guide 3: Reduction of Nitrile to Amine Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Incomplete reduction of the nitrile - Insufficient amount of reducing agent. - Catalyst (if using catalytic hydrogenation) is poisoned or inactive. - Reaction time is too short.- Increase the equivalents of the reducing agent (e.g., LiAlH4). - Use a fresh, active catalyst for hydrogenation (e.g., Raney Nickel, Pd/C). - Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed.
Formation of secondary or tertiary amine byproducts - Reaction of the initially formed primary amine with the intermediate imine.- For LiAlH4 reductions, add the nitrile slowly to a solution of the reducing agent to keep the concentration of the intermediate low. - For catalytic hydrogenation, the addition of an agent like ammonia can sometimes suppress the formation of secondary amines.
Product is difficult to isolate from the reaction mixture - Formation of stable aluminum salts (with LiAlH4) that emulsify during workup.- Follow a careful workup procedure (e.g., Fieser workup: sequential addition of water, 15% NaOH solution, and more water) to precipitate the aluminum salts for easy filtration.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Fluorophenyl)pentan-1-ol via Grignard Reaction

This protocol outlines a general procedure for the synthesis of the alcohol intermediate, which can then be converted to the amine.

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • Dissolve 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 5-chloropentan-1-ol protected as a tetrahydropyranyl (THP) ether (1.1 eq) in anhydrous THF.

    • Add the protected alcohol solution dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Deprotection:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product in methanol and add a catalytic amount of a strong acid (e.g., HCl).

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize the solution and remove the solvent. Purify the resulting 5-(4-fluorophenyl)pentan-1-ol by column chromatography.

Protocol 2: Conversion of Alcohol to Amine via Mesylation and Azide Displacement
  • Mesylation:

    • Dissolve 5-(4-fluorophenyl)pentan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 eq).

    • Stir at 0 °C for 1-2 hours until the reaction is complete (monitor by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the crude mesylate, which is often used directly in the next step.

  • Azide Displacement:

    • Dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq).

    • Heat the reaction mixture to 60-80 °C and stir until the mesylate is consumed (monitor by TLC).

    • Cool the reaction, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Reduction of the Azide:

    • Dissolve the crude azide in THF or methanol.

    • Add a catalyst such as 10% Palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate.

    • Purify the final product, this compound, by column chromatography or distillation.

Visualizations

experimental_workflow A 1-Bromo-4-fluorobenzene + Mg B Grignard Reagent (4-Fluorophenylmagnesium bromide) A->B Formation D Coupling Reaction B->D Addition C Protected 5-Halopentan-1-ol C->D E Protected Alcohol Intermediate D->E F Deprotection E->F G 5-(4-Fluorophenyl)pentan-1-ol F->G H Mesylation / Tosylation G->H I Activated Alcohol H->I J Azide or Phthalimide Substitution I->J K Azide or Phthalimide Intermediate J->K L Reduction (e.g., H2/Pd or LiAlH4) K->L M This compound L->M

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Synthesis check_reaction Which Reaction Step? start->check_reaction grignard Grignard Reaction check_reaction->grignard Grignard coupling Cross-Coupling check_reaction->coupling Coupling reduction Amine Formation check_reaction->reduction Reduction grignard_q1 Initiation Failure? grignard->grignard_q1 coupling_q1 No Conversion? coupling->coupling_q1 reduction_q1 Incomplete? reduction->reduction_q1 grignard_a1 Activate Mg (Iodine, heat) Ensure dry conditions grignard_q1->grignard_a1 Yes grignard_q2 Side Products? grignard_q1->grignard_q2 No grignard_a2 Slow addition Low temperature Inert atmosphere grignard_q2->grignard_a2 Yes coupling_a1 Check catalyst/ligand Screen bases/solvents Increase temperature coupling_q1->coupling_a1 Yes coupling_q2 Deboronation? coupling_q1->coupling_q2 No coupling_a2 Milder conditions Excess boronic acid coupling_q2->coupling_a2 Yes reduction_a1 More reducing agent Fresh catalyst Longer reaction time reduction_q1->reduction_a1 Yes reduction_q2 Byproducts? reduction_q1->reduction_q2 No reduction_a2 Slow addition of substrate Use additives (e.g., NH3) reduction_q2->reduction_a2 Yes

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorophenyl)pentan-1-amine. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound via common synthetic routes.

Route 1: Reductive Amination of 5-(4-Fluorophenyl)pentanal

Question: My reductive amination of 5-(4-fluorophenyl)pentanal with ammonia is resulting in a low yield of the desired primary amine. What are the potential causes and solutions?

Answer:

Low yields in the reductive amination of 5-(4-fluorophenyl)pentanal can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Incomplete Imine Formation: The initial formation of the imine intermediate is crucial.

    • Troubleshooting:

      • pH Control: The reaction pH should be weakly acidic (around 5-6) to facilitate imine formation without causing degradation of the aldehyde or the resulting imine. You can use a mild acid catalyst like acetic acid.

      • Water Removal: The formation of an imine from an aldehyde and ammonia is a reversible reaction that produces water. Removing water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.

  • Side Reactions:

    • Aldol Condensation: Aldehydes can undergo self-condensation under basic or acidic conditions.

      • Troubleshooting: Maintain a neutral to slightly acidic pH and control the reaction temperature to minimize this side reaction.

    • Over-alkylation: The primary amine product can react further with the aldehyde to form secondary and tertiary amines.[1][2]

      • Troubleshooting: Using a large excess of ammonia can favor the formation of the primary amine. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also help control over-alkylation.[2]

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive amination as they are more selective for the imine over the aldehyde.[1] Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting aldehyde.[2]

      • Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.

A general troubleshooting workflow for this reaction is presented below:

reaction_pathway cluster_reductive_amination Reductive Amination Pathway 5-(4-Fluorophenyl)pentanal 5-(4-Fluorophenyl)pentanal Imine Intermediate Imine Intermediate 5-(4-Fluorophenyl)pentanal->Imine Intermediate + NH3 - H2O This compound This compound Imine Intermediate->this compound [H] (e.g., NaBH4) nitrile_reduction_pathway cluster_nitrile_reduction Nitrile Reduction Pathway 5-(4-Fluorophenyl)pentanenitrile 5-(4-Fluorophenyl)pentanenitrile This compound This compound 5-(4-Fluorophenyl)pentanenitrile->this compound 1. LiAlH4 2. H2O logical_relationship cluster_factors Key Considerations cluster_routes Synthetic Routes title Decision Factors for Synthetic Route Selection starting_material Starting Material Availability title->starting_material scale Reaction Scale title->scale purity Desired Purity title->purity safety Safety Constraints (e.g., LiAlH4) title->safety reductive_amination Reductive Amination starting_material->reductive_amination Aldehyde available nitrile_reduction Nitrile Reduction starting_material->nitrile_reduction Nitrile available gabriel Gabriel Synthesis starting_material->gabriel Alkyl halide available hofmann Hofmann Rearrangement starting_material->hofmann Carboxylic acid (n+1 carbons) available scale->reductive_amination Scalable scale->nitrile_reduction Scalable with care purity->gabriel High purity, no over-alkylation safety->gabriel Avoids strong hydrides

References

Technical Support Center: Purification of Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated amine compounds.

Frequently Asked Questions (FAQs)

Q1: My fluorinated amine is difficult to separate from non-fluorinated impurities using standard silica gel chromatography. What should I do?

A1: Standard silica gel chromatography can be challenging for fluorinated amines due to their unique polarity and potential for strong interactions with silica. Here are several strategies to improve separation:

  • Use Amine-Functionalized Silica: This specialized stationary phase minimizes the strong acid-base interactions between the basic amine and acidic silica, often leading to better peak shapes and improved separation.[1]

  • Modify the Mobile Phase: Adding a competing amine, such as triethylamine or ammonia, to your mobile phase can help to reduce tailing and improve elution.[1] However, be mindful that excessive amounts can co-elute with your product.

  • Employ Fluorous Chromatography: For heavily fluorinated amines, fluorous solid-phase extraction (F-SPE) or fluorous HPLC can be highly effective.[2] These techniques utilize a fluorinated stationary phase that preferentially retains fluorinated compounds.

  • Reverse-Phase HPLC with specialized columns: Consider using a C8-Fluorine HPLC column, which shows high selectivity and retention for halogenated compounds.[3] Pairing a regular reverse-phase column (like C8) with a fluorinated eluent (such as trifluoroethanol) can also enhance separation.[4]

Q2: I am observing significant tailing of my fluorinated amine peak during HPLC analysis. What is causing this and how can I fix it?

A2: Peak tailing in HPLC of amine compounds is a common issue, often caused by strong interactions with residual silanol groups on the silica-based stationary phase.[1] For fluorinated amines, this can be exacerbated. Here’s how to troubleshoot:

  • Use a Deactivated Column: Employ a column that has been end-capped to minimize the number of free silanol groups.

  • Add a Mobile Phase Modifier: Incorporate a small amount of a competing amine (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% trifluoroacetic acid to protonate the amine) in your mobile phase to block the active sites on the stationary phase.

  • Optimize pH: Adjust the pH of your mobile phase. For basic amines, a higher pH will keep them in their neutral form, reducing interactions with the stationary phase. Conversely, a lower pH will protonate the amine, which can be advantageous with certain column chemistries.

  • Consider a Different Stationary Phase: As mentioned in Q1, amine-functionalized or fluorinated phases can provide better results.[1][5]

Q3: My fluorinated amine seems to be degrading during purification. What are the potential causes and solutions?

A3: Certain fluorinated amines can be unstable under specific conditions.[6][7]

  • pH Sensitivity: Some fluorinated amines are sensitive to acidic or basic conditions. Avoid harsh pH environments during extraction and chromatography if you suspect instability. It's important to note that some trifluoromethylamines are highly water-sensitive and can degrade during aqueous workups.[8][9]

  • Thermal Instability: Avoid excessive heat during solvent evaporation (roto-evaporation). Keep the temperature as low as possible.

  • Light Sensitivity: Protect your compound from light if you suspect photochemical decomposition.

  • Masking the Amine: The stability of some fluorinated amines can be improved by masking the amine as an amide.[6][7]

Q4: How can I effectively remove residual non-fluorinated starting amine from my reaction mixture?

A4: Removing starting materials is a common purification challenge. Here are a few approaches:

  • Acidic Wash (Extraction): If your product is stable to acid, you can wash your organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[10] The basic starting amine will be protonated and move into the aqueous layer.

  • Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can complex with the amine, pulling it into the aqueous layer.[10]

  • Crystallization: If your fluorinated amine is a solid, crystallization can be a highly effective purification method. The formation of crystalline salts of the amine with acids like trichloroacetic acid can facilitate its precipitation and separation from non-polar impurities.[11]

Troubleshooting Guides

Guide 1: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities Inappropriate stationary phase.Switch to an amine-functionalized silica column or a fluorous-phase column for highly fluorinated compounds.[1][2]
Incorrect mobile phase polarity.Perform a gradient elution to find the optimal solvent system. Consider using a fluorinated eluent with a hydrocarbon column for better separation of fluorinated and non-fluorinated compounds.[2]
Severe peak tailing Strong interaction with acidic silica.Add a competing amine (e.g., triethylamine) to the mobile phase.[1] Use an end-capped or amine-functionalized column.
Product not eluting from the column Product is too polar for the mobile phase.Gradually increase the polarity of the mobile phase. If using normal phase, add a more polar solvent like methanol.
Strong, irreversible binding to the column.Consider reverse-phase chromatography. For some trifluoromethylamines, simple filtration through a Celite pad after synthesis can be an effective purification step.[8][12]
Guide 2: Issues with Crystallization
Symptom Possible Cause Suggested Solution
Product oils out instead of crystallizing Solvent system is not optimal.Try a different solvent or a mixture of solvents. Consider in-situ cryo-crystallization.[13]
Impurities are inhibiting crystal formation.Pre-purify the crude material by another method (e.g., flash chromatography) to remove major impurities.
Low recovery after crystallization Product has significant solubility in the chosen solvent.Cool the solution slowly to a lower temperature. Use a minimal amount of solvent for dissolution.
Difficulty forming crystals The compound may be amorphous.Attempt to form a salt of the amine (e.g., with HCl, or trichloroacetic acid) as salts often have a higher propensity to crystallize.[11][14]

Experimental Protocols

Protocol 1: Purification of a Fluorinated Amine using Amine-Functionalized Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of the amine-functionalized silica gel in the initial mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude fluorinated amine in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Begin elution with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture containing the fluorinated amine in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[10] Repeat the wash 2-3 times. This will protonate the amine, moving it to the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). This will deprotonate the amine, causing it to precipitate or form an organic layer.

  • Re-extraction: Extract the now neutral amine back into an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified fluorinated amine.

Visualizations

Purification_Workflow cluster_start Initial State cluster_techniques Purification Techniques cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Fluorinated Amine Mixture Chromatography Column Chromatography Crude->Chromatography Extraction Acid-Base Extraction Crude->Extraction Crystallization Crystallization / Salt Formation Crude->Crystallization Analysis TLC / LC-MS / NMR Chromatography->Analysis Extraction->Analysis Crystallization->Analysis Analysis->Chromatography If Impure Analysis->Crystallization If Impure Pure Pure Fluorinated Amine Analysis->Pure If Pure

Caption: General workflow for the purification of fluorinated amine compounds.

Troubleshooting_Chromatography Start Poor Separation / Tailing in Chromatography ChangeStationary Change Stationary Phase (e.g., Amine-functionalized, Fluorous) Start->ChangeStationary ModifyMobile Modify Mobile Phase (e.g., add TEA, change solvent ratio) Start->ModifyMobile CheckColumn Check Column Integrity (e.g., end-capping, new column) Start->CheckColumn Result Improved Separation ChangeStationary->Result ModifyMobile->Result CheckColumn->Result

Caption: Troubleshooting logic for chromatography issues with fluorinated amines.

References

Technical Support Center: Stability of Fluorinated Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of fluorinated compounds in solution.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds generally considered stable, yet I am observing degradation in my experiments?

A1: The stability of fluorinated compounds is largely attributed to the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry.[1] This inherent strength often confers high thermal and chemical stability.[2][3] However, this stability can be misleading as the molecule's overall structure and the surrounding chemical environment play a crucial role. Instability and degradation can occur through various mechanisms that do not require direct cleavage of the C-F bond in the initial step.[4][5]

Q2: What are the common degradation pathways for fluorinated compounds in solution?

A2: Common degradation pathways include:

  • Hydrolysis: Certain functional groups within the molecule can be susceptible to hydrolysis, which can be influenced by pH. For example, the platelet-aggregating agent thromboxane A2 has a half-life of about 30 seconds at pH 7.4, but introducing fluorine into the oxetane ring increases the half-life significantly by reducing the rate of hydrolysis.[2]

  • Metabolic Degradation: In biological systems, enzymes such as cytochrome P450 can hydroxylate the molecule at or near a fluorinated center, which can lead to subsequent degradation and release of fluoride ions.[4]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation. The rate of photolysis can be dependent on the pH of the solution.[5]

  • Reductive Defluorination: Under certain conditions, such as in the presence of reducing agents, the C-F bond can be cleaved. This process is often the rate-limiting step in the complete mineralization of some perfluorinated compounds.[6]

Q3: Are there specific chemical structures or motifs that are known to be unstable?

A3: Yes, certain structural motifs are known to be prone to instability:

  • Monofluoroalkyl groups with intramolecular nucleophiles: The presence of a nearby nucleophilic group can lead to intramolecular SN2 displacement of the fluorine. For instance, compounds containing a 2-(fluoromethyl)pyrrolidine moiety have shown significant decomposition in solution at physiological pH.[7]

  • β-Fluoro carbonyl compounds: If there is an acidic proton alpha to the carbonyl group, these compounds can be unstable and readily eliminate hydrogen fluoride (HF).[4]

  • Fluoromethylamines: These are often prone to decomposition due to the nitrogen lone pair, though their stability can be improved by converting the amine to an amide.[4]

  • Certain fluorinated heterocycles: Some fluorinated imidazoles and indoles have been reported to undergo defluorination in aqueous buffer solutions.[4]

Q4: How do pH and temperature affect the stability of my fluorinated compound?

A4: Both pH and temperature are critical factors. For many compounds, degradation is accelerated at non-neutral pH (either acidic or basic) and at elevated temperatures. For example, the photolysis rates of some trifluoromethylphenol model compounds were observed to be pH-dependent, with faster degradation at pH 10 compared to pH 7 or pH 5.[5] Stress testing under various pH and temperature conditions is a standard practice to assess the intrinsic stability of a pharmaceutical compound.[8][9]

Q5: Can the solvent I use impact the stability of my fluorinated compound?

A5: Absolutely. The choice of solvent can significantly influence stability. For instance, some fluorinating reagents are known to react exothermically and rapidly with common laboratory solvents like DMF, pyridine, and DMSO.[10] While fluorinated solvents are often used for their chemical stability, they can also influence the reactivity and stability of solutes.[11][12] It is crucial to ensure the compatibility of your compound with the chosen solvent system under the experimental conditions.

Troubleshooting Guides

Q1: I am observing precipitation of my fluorinated compound during my experiment. What can I do?

A1: Precipitation can occur for several reasons, including changes in solvent composition during chromatography or low solubility of the purified compound.[13]

  • Solubility Assessment: First, verify the solubility of your compound in the specific solvent system you are using. Impurities in a crude mixture can sometimes enhance the solubility of a compound, which then precipitates upon purification.

  • Solvent Modification: Consider adding a co-solvent or a mobile phase modifier to improve solubility.[14]

  • Dry Loading for Chromatography: For purification via flash chromatography, using a dry loading technique can prevent precipitation on the column. This involves adsorbing the compound onto a solid support (like silica gel) before loading it onto the main column.

  • Check for Salt Formation: If your compound is ionizable, changes in pH could lead to the formation of a less soluble salt. Ensure the pH of your solution is appropriate to keep your compound in its more soluble form.

Q2: My compound is degrading, and I suspect it's reacting with the storage container. How can I confirm and prevent this?

A2: Interactions with container materials are a known issue.

  • Glass Containers: If your compound can degrade to release hydrogen fluoride (HF), the HF can react with the silica in glass containers.[15] This can lead to etching of the glass and contamination of your solution. If HF release is possible, switch to plastic containers, such as those made from polyethylene or polypropylene.[16][17]

  • Plastic Containers: Be aware that leaching of substances from plastic containers can also occur. Studies by the U.S. EPA have shown that per- and polyfluoroalkyl substances (PFAS) can leach from fluorinated high-density polyethylene (HDPE) containers into the stored liquid.[4] The amount of leached PFAS can increase with storage time and is higher in organic solvents like methanol compared to water.[4] To check for leaching, you can analyze a blank solvent that has been stored in the same type of container under the same conditions as your sample.

Q3: I am seeing unexpected peaks in my HPLC-MS analysis. How can I determine if they are degradation products?

A3: Identifying degradation products requires a systematic approach.

  • Stress Testing: Perform forced degradation studies by exposing your compound to heat, light, acid, base, and oxidizing conditions.[8][9] Analyze the stressed samples by HPLC-MS. The new peaks that appear are likely degradation products.

  • Mass Analysis: Examine the mass-to-charge ratio (m/z) of the unknown peaks. Degradation products often have masses corresponding to predictable chemical transformations, such as hydrolysis (+18 Da for the addition of water), oxidation (+16 Da for the addition of an oxygen atom), or the loss of a specific functional group.

  • Tandem MS (MS/MS): Fragment the parent ion and the ion of the unknown peak in the mass spectrometer. A similar fragmentation pattern suggests that the unknown is structurally related to the parent compound.

  • 19F NMR: If you suspect defluorination, 19F NMR can be a powerful tool to identify and quantify fluorinated degradation products.[18][19]

Data Presentation: Quantitative Stability Data

Table 1: Leachin of Per- and Polyfluoroalkyl Substances (PFAS) from Fluorinated HDPE Containers

SolventStorage TimeTotal PFAS Concentration (ng/mL or ppb)Reference
WaterUp to 20 weeksUp to ~3[4]
MethanolUp to 10 weeksUp to ~15[4]

Note: The amount of leached PFAS can vary depending on the specific brand of the fluorinated container.[4]

Table 2: Stability of 5-Fluorouracil under Stress Conditions

Stress ConditionDurationDegradationReference
Alkaline (0.1 M NaOH)1 hourSufficient degradation[8]
Acidic (0.1 M HCl)1 dayNegligible degradation[8]
Neutral (Water)1 dayNegligible degradation[8]
Oxidative (3% H2O2)1 dayNegligible degradation[8]
Photolytic1 dayNegligible degradation[8]

Experimental Protocols

Stability Assessment by HPLC-MS

This protocol outlines a general procedure for assessing the stability of a fluorinated compound in solution.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the fluorinated compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the desired test solution (e.g., aqueous buffer at different pH values, solvent mixtures) to a final concentration suitable for HPLC-MS analysis (e.g., 10 µg/mL).

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the sample into the HPLC-MS system to obtain the initial concentration and purity profile.

  • Incubation: Store the remaining sample solutions under the desired conditions (e.g., specific temperature, light exposure).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each sample, and if necessary, quench any reaction and dilute to the initial concentration.

  • HPLC-MS Analysis: Analyze the samples using a suitable HPLC method (e.g., a C18 reversed-phase column with a gradient of water and acetonitrile containing a modifier like formic acid). Monitor the parent compound and any potential degradation products using both UV and mass spectrometry detectors.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T0 sample. Identify and characterize any new peaks that appear in the chromatogram.

Monitoring Defluorination by 19F NMR Spectroscopy

19F NMR is a highly specific and quantitative technique for monitoring the fate of fluorinated compounds.

Methodology:

  • Sample Preparation: Prepare the reaction or stability sample in a deuterated solvent. If the reaction is performed in a non-deuterated solvent, an aliquot can be taken and dissolved in a deuterated solvent.

  • Internal Standard: Add a known amount of a stable, fluorinated internal standard that has a resonance well-separated from the signals of the analyte and its expected degradation products (e.g., trifluoroacetic acid or hexafluorobenzene).[19]

  • NMR Acquisition: Acquire the 19F NMR spectrum. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time of the nuclei of interest).[20]

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Quantification: Integrate the signals corresponding to the parent compound, the internal standard, and any new fluorinated species. The concentration of each species can be calculated relative to the known concentration of the internal standard, accounting for the number of fluorine atoms contributing to each signal.

Quantification of Free Fluoride using an Ion-Selective Electrode (ISE)

This method is used to measure the amount of free fluoride ions released into the solution due to the degradation of a fluorinated compound.

Methodology:

  • Electrode Preparation: Prepare the fluoride ISE and the reference electrode according to the manufacturer's instructions. This typically involves filling the reference electrode and soaking the ISE in a standard fluoride solution.[15][21]

  • Calibration Curve: Prepare a series of sodium fluoride (NaF) standards of known concentrations (e.g., 0.1, 1, 10, 100 ppm) in the same matrix as the sample.

  • TISAB Addition: To each standard and sample, add an equal volume of a Total Ionic Strength Adjustment Buffer (TISAB). TISAB maintains a constant ionic strength, adjusts the pH to an optimal range for measurement (typically around 5.0-5.5), and contains a chelating agent to release fluoride from complexes with metal ions like Al3+ or Fe3+.[17][22]

  • Measurement: Immerse the electrodes in the stirred solution and record the potential (in millivolts) once the reading has stabilized.

  • Data Analysis: Plot the potential of the standards against the logarithm of their concentration to generate a calibration curve. Use the potential of the sample to determine its fluoride concentration from the calibration curve.

Visualizations

cluster_0 Initiation cluster_1 Degradation Triggers cluster_2 Intermediates cluster_3 Products A Fluorinated Parent Compound B Hydrolysis (pH, H2O) C Oxidation (e.g., CYP450, H2O2) D Photolysis (UV/Vis Light) E Reduction (e.g., e-aq) F Metabolically Activated Intermediate B->F C->F G Photodegradation Intermediate D->G I Fluorinated Degradants E->I H Non-fluorinated Degradants F->H F->I J Free Fluoride Ion (F-) F->J G->H G->I G->J I->J Further Degradation

Caption: General degradation pathways of fluorinated compounds.

A Prepare Sample in Test Solution B Analyze T0 Sample (HPLC-MS, 19F NMR) A->B C Incubate Under Stress Conditions (Temp, pH, Light) A->C E Data Analysis: Compare to T0 B->E D Analyze Samples at Time Points C->D D->E F Significant Degradation? E->F G Assess Stability Profile F->G No H Identify Degradants (MS/MS, 19F NMR) F->H Yes I Determine Degradation Pathway H->I

Caption: Experimental workflow for stability testing.

A Unexpected Result in Assay (e.g., Precipitation, Low Activity) B Is Compound Precipitating? A->B C Troubleshoot Solubility: - Check Solvent - Add Co-solvent - Adjust pH B->C Yes D Is Compound Degrading? B->D No H Modify Protocol or Reformulate C->H E Analyze for Degradants: - HPLC-MS - 19F NMR D->E Yes F Review Experimental Conditions: - Temperature - pH - Light Exposure D->F No G Check for Container Interaction/Leaching E->G F->G G->H

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Overcoming Side Reactions in Fluorination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Organic Fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the fluorination of organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions in fluorination?

A1: Side reactions in fluorination are highly dependent on the substrate and the fluorinating agent used. However, some common classes of side reactions include:

  • Elimination: Particularly when fluorinating alcohols with reagents like DAST or Deoxo-Fluor, elimination to form alkenes is a frequent side reaction, especially with secondary and tertiary alcohols.[1][2]

  • Rearrangement: Cationic intermediates, which can be generated during reactions with reagents like DAST, are prone to rearrangements such as Wagner-Meerwein or pinacol rearrangements.[3]

  • Over-fluorination: In electrophilic fluorination of active methylene compounds (e.g., β-ketoesters), difluorination can be a significant side reaction if reaction conditions are not carefully controlled.[4][5]

  • Solvent Reaction: Some fluorinating agents, particularly electrophilic ones like Selectfluor, can react exothermically and rapidly with common solvents such as DMF, DMSO, and pyridine.[6]

  • Hydrolysis: Many fluorinating reagents are sensitive to moisture and can be hydrolyzed, which not only consumes the reagent but can also generate corrosive byproducts like HF.[1][7]

Q2: How do I choose the right fluorinating agent for my molecule?

A2: The choice of fluorinating agent depends on the functional group to be fluorinated and the overall tolerance of your molecule to the reaction conditions.

  • For alcohols (Deoxyfluorination): DAST and Deoxo-Fluor are common, but Deoxo-Fluor is more thermally stable.[8][9] Newer reagents like AlkylFluor and PhenoFluor offer higher yields and broader substrate scope for complex molecules.[1][2]

  • For carbonyls (e.g., ketones, esters): Electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are widely used for α-fluorination.[10][11]

  • For C-H fluorination: This is a more advanced area, often requiring transition-metal catalysis or photoredox catalysis to achieve regioselectivity.[12][13]

  • For nucleophilic substitution: Alkali metal fluorides like KF and CsF are cost-effective but often require phase-transfer catalysts or special solvent systems to enhance their low solubility and nucleophilicity.[14][15]

Q3: My fluorination reaction is not working or giving very low yield. What are the first things to check?

A3:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Many fluorinating reagents react violently with water, and even trace amounts of moisture can quench the reaction.[1][7]

  • Reagent Quality: Verify the quality and activity of your fluorinating agent. Some reagents can degrade upon storage.

  • Temperature Control: Many fluorination reactions are sensitive to temperature. Reactions are often started at low temperatures (e.g., -78 °C or 0 °C) and slowly warmed to room temperature.[8][16]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Troubleshooting Guide by Reagent and Reaction Type

Issue 1: Deoxyfluorination with DAST/Deoxo-Fluor

Q: I am trying to convert a secondary alcohol to an alkyl fluoride using DAST, but I am observing significant amounts of an elimination byproduct (alkene). How can I minimize this?

A: Elimination is a common side reaction, especially for sterically hindered or strained alcohols. Here are several strategies to suppress it:

  • Lower the Reaction Temperature: Start the reaction at -78 °C and let it warm slowly. Maintaining a lower temperature throughout the reaction can favor the SN2 pathway over elimination.

  • Solvent Choice: Dichloromethane (DCM) is a common solvent.[8] For substrates prone to elimination, consider less polar solvents.

  • Use a More Modern Reagent: Reagents like PhenoFluor have been shown to reduce elimination side reactions, even at elevated temperatures for challenging substrates like testosterone.[2] A synergistic combination of an ionic liquid and a tert-alcohol has also been shown to reduce olefin byproducts in nucleophilic fluorination.[14]

  • Flow Chemistry: Using a continuous-flow microreactor can improve heat transfer and mixing, allowing for better temperature control and potentially reducing side reactions.[17][18]

Q: My reaction with DAST is giving me rearranged products. Why is this happening and how can I stop it?

A: DAST can promote the formation of carbocationic intermediates, which are susceptible to skeletal rearrangements.[3]

  • Use a Less Lewis-Acidic Reagent: Consider Deoxo-Fluor, which is sometimes less prone to causing rearrangements.

  • Alternative Pathways: If rearrangements persist, an alternative synthetic route that avoids carbocationic intermediates may be necessary.

Issue 2: Electrophilic Fluorination with Selectfluor™

Q: I am attempting a monofluorination of a β-ketoester with Selectfluor™, but I'm getting a mixture of mono- and di-fluorinated products. How can I improve selectivity for the mono-fluorinated product?

A: Over-fluorination is common when the mono-fluorinated product is of similar or higher reactivity than the starting material.

  • Control Stoichiometry: Carefully control the stoichiometry of Selectfluor™. Use slightly less than one equivalent (e.g., 0.95 eq) to avoid over-fluorination.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or NMR and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature can also improve selectivity.

  • Mechanochemistry: A mechanochemical (ball-milling) approach, with the addition of a small amount of acetonitrile, has been shown to improve selectivity for monofluorination of β-ketoesters.[19]

  • Catalysis: The use of certain catalysts, such as CpTiCl3, can promote monofluorination.[20]

Q: My reaction with Selectfluor™ in acetonitrile is not giving the expected product, and the reaction mixture is complex. What could be the issue?

A: The stability of the enol or enolate of your substrate is crucial for successful fluorination with Selectfluor™.[4]

  • Substrate Reactivity: If the substrate does not readily form an enol/enolate, the reaction will be slow or may not occur at all.[5] The addition of a mild base can sometimes facilitate enolate formation, but care must be taken as this can also promote side reactions.

  • Solvent Compatibility: While acetonitrile is a common solvent, ensure it is of high purity. Selectfluor can react with certain solvents, so if in doubt, try a different solvent like dichloromethane, though solubility may be a concern.[6]

Data Presentation: Comparison of Fluorinating Agents

Table 1: Deoxyfluorination of Testosterone (Secondary Alcohol)

Fluorinating ReagentYield of Fluorinated ProductObserved Side ProductsReference
DAST17%Multiple unidentified[1]
Deoxo-FluorLowElimination[2]
PhenoFluor™79% (at 80 °C)Minimized elimination[1][2]
AlkylFluor50% (direct)Elimination[1]

Table 2: Electrophilic α-Fluorination of a β-Ketoester

Fluorinating ReagentConditionsRatio (Mono:Di)Yield (Mono)Reference
Selectfluor™MeCN, rt, 120h-88%[19]
Selectfluor™Ball-milling, NaCl, MeCN (LAG)20:190%[19]
NFSICH2Cl2, TADDOLato-titanium(IV) catalystHigh selectivityUp to 91% ee[20]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Monofluorination of a β-Ketoester using Mechanochemistry

This protocol is adapted from a reported procedure for the monofluorination of liquid β-ketoesters.[19]

  • Preparation: To a 10 mL stainless steel milling jar, add the β-ketoester (1 mmol), Selectfluor™ (0.708 g, 2 mmol, but adjust based on desired selectivity), and NaCl (as a grinding auxiliary).

  • Solvent Addition: Add a small amount of acetonitrile (liquid-assisted grinding, LAG). The amount may need to be optimized for your specific substrate.

  • Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a predetermined time. The reaction progress should be monitored to ensure complete consumption of the starting material and to maximize selectivity for the monofluorinated product.

  • Work-up: After milling, the reaction mixture is typically dissolved in a suitable organic solvent (e.g., dichloromethane), filtered to remove inorganic salts, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography to isolate the desired monofluorinated product.

Protocol 2: General Procedure for Deoxyfluorination of an Alcohol with Deoxo-Fluor

This protocol is a general guideline for converting an alcohol to an alkyl fluoride.[7]

  • Setup: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1 eq.) in anhydrous dichloromethane (20 volumes).

  • Reagent Addition: Cool the solution to 0 °C (or -78 °C for sensitive substrates). Add Deoxo-Fluor (typically 1.1-1.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir and warm to room temperature overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visual Guides: Troubleshooting and Reaction Workflows

Troubleshooting_Deoxyfluorination Start Start: Deoxyfluorination of Alcohol Check_Yield Low Yield or No Reaction? Start->Check_Yield Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Anhydrous Ensure Anhydrous Conditions & Inert Atm. Check_Yield->Anhydrous Yes Elimination Elimination (Alkene)? Check_Side_Products->Elimination Yes Reagent_Quality Check Reagent Quality and Stoichiometry Anhydrous->Reagent_Quality Temp_Control Optimize Temperature (Start at -78°C) Reagent_Quality->Temp_Control Rearrangement Rearrangement Products? Elimination->Rearrangement No Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Yes Alt_Reagent Use Alternative Reagent (e.g., Deoxo-Fluor) Rearrangement->Alt_Reagent Yes New_Reagent Use Modern Reagent (e.g., PhenoFluor) Lower_Temp->New_Reagent

Caption: Troubleshooting workflow for deoxyfluorination side reactions.

Electrophilic_Fluorination_Workflow Substrate Start: β-Dicarbonyl Substrate Enolate_Formation Enolate Formation (Base or Thermal) Substrate->Enolate_Formation Fluorination_Step Electrophilic Fluorination (e.g., Selectfluor™) Enolate_Formation->Fluorination_Step Product_Check Analyze Product Mixture Fluorination_Step->Product_Check Mono_Product Desired Mono-F Product Product_Check->Mono_Product Success Di_Product Side Product: Di-F Product_Check->Di_Product Over-fluorination No_Reaction No Reaction Product_Check->No_Reaction Low Reactivity Optimize_Stoich Adjust Stoichiometry (< 1 eq. F+ source) Di_Product->Optimize_Stoich Check_Enol Confirm Enol/Enolate Formation Capability No_Reaction->Check_Enol Optimize_Temp Lower Temperature & Monitor Time Optimize_Stoich->Optimize_Temp

Caption: Logical workflow for optimizing electrophilic fluorination.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low or there is no reaction. What are the first steps I should take?

A1: When encountering low to no product formation, systematically review the core components of your reaction.[1][2]

  • Catalyst Activity: Ensure your palladium source and ligands are not degraded. Many Pd(0) catalysts are sensitive to air and moisture. Consider using a freshly opened catalyst or a robust, air-stable precatalyst.[3]

  • Reagent Purity: Verify the purity of your starting materials (aryl halide, coupling partner), as impurities can poison the catalyst.[1]

  • Inert Atmosphere: Confirm that the reaction was set up under an inert atmosphere (Nitrogen or Argon), as oxygen can deactivate the Pd(0) catalyst.[4]

  • Solvent and Base: Ensure the solvent is anhydrous and appropriately degassed. The choice of base is critical; its strength and solubility must be suitable for the specific coupling reaction.[1][5]

  • Temperature: The reaction may require higher temperatures to proceed efficiently.[2]

Q2: I am observing significant formation of side products. What are the common culprits?

A2: Side product formation often points to issues with reaction selectivity or competing reaction pathways.

  • Homocoupling: This is common in Suzuki (protodeboronation followed by homocoupling) and Sonogashira (Glaser coupling) reactions.[6][7] For Suzuki reactions, ensure proper base and solvent choice. For Sonogashira, running the reaction under strictly copper-free and oxygen-free conditions can minimize alkyne dimerization.[6][7]

  • Dehalogenation: The reduction of the aryl halide starting material can occur, particularly if the reaction is too slow or if there are sources of hydride in the reaction mixture.

  • β-Hydride Elimination: This is a common side reaction in Heck couplings and can lead to alkene isomerization.[8][9] In Buchwald-Hartwig aminations, it can compete with reductive elimination, especially with primary alkylamines.[10] Choice of ligand and reaction conditions can influence the rate of reductive elimination versus β-hydride elimination.[10]

Q3: How do I choose the right ligand for my cross-coupling reaction?

A3: Ligand selection is crucial and depends heavily on the specific transformation.

  • Electron-rich and Bulky Ligands: For challenging substrates, such as aryl chlorides or sterically hindered partners, bulky and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos, or RuPhos) are often required to promote the oxidative addition step.[10]

  • Bidentate vs. Monodentate Ligands: Bidentate ligands like DPPF or BINAP can offer greater stability to the palladium center. However, in many cases, the active catalyst is a monoligated palladium species, making bulky monodentate ligands more effective.[10]

  • Screening: The optimal ligand is often found through screening. Consider starting with a versatile ligand known for the specific reaction type and then optimizing if necessary.

Q4: My catalyst appears to be deactivating (e.g., formation of palladium black). What can I do?

A4: Catalyst deactivation can occur through several mechanisms.

  • Aggregation: High temperatures or concentrations can cause the palladium catalyst to aggregate into inactive palladium black. Using a lower catalyst loading or a more stabilizing ligand can help.

  • Ligand Degradation: Some phosphine ligands can be oxidized or otherwise degrade under reaction conditions.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit catalytic turnover.

  • Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling
Issue Possible Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature.
Poor solubility of reagentsScreen different solvents or solvent/water mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O).[5]
Ineffective baseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is sufficiently strong and soluble.[5]
Catalyst deactivationUse a more robust ligand or a precatalyst. Ensure thorough degassing.
Protodeboronation Boronic acid is unstable under the reaction conditions.Use a boronic ester (e.g., pinacol ester) for increased stability. Use a milder base (e.g., KF).[5]
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Ensure rigorous inert atmosphere techniques.
Heck Reaction
Issue Possible Cause Suggested Solution
No Reaction Aryl chloride is used.Aryl chlorides are less reactive. Use a more active catalyst system with bulky, electron-rich ligands (e.g., P(t-Bu)₃). Consider converting the chloride to a bromide or iodide.
Low Yield Poor regioselectivity.The electronics of the alkene substrate dictate the regioselectivity. Forcing conditions may be required for less reactive alkenes.
Alkene Isomerization Slow reductive elimination after β-hydride elimination.The addition of certain bases or silver salts can accelerate the final step and minimize isomerization.[8][9]
Formation of Palladium Black Catalyst instability at high temperatures.Use a lower catalyst loading or a more thermally stable ligand. Consider a phosphine-free catalyst system if applicable.
Sonogashira Coupling
Issue Possible Cause Suggested Solution
Low Yield Ineffective catalyst system.Screen different palladium sources and phosphine ligands. Ensure the amine base is appropriate.
Sterically hindered substrates.May require higher temperatures and more robust catalyst systems.
Alkyne Homocoupling (Glaser Coupling) Presence of copper co-catalyst and oxygen.Switch to a copper-free protocol.[6] Ensure the reaction is rigorously deoxygenated.[7]
Catalyst poisoning.Ensure high purity of the alkyne and aryl halide.
Buchwald-Hartwig Amination
Issue Possible Cause Suggested Solution
No/Low Conversion Inappropriate ligand/base combination.This reaction is highly sensitive to the choice of ligand and base. Screen different combinations. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.
Challenging nucleophile (e.g., primary amine, amide).Use specialized ligands designed for these substrates. Diarylation of primary amines can be an issue; adjust stoichiometry and ligand choice.[8]
Aryl iodide is used.The iodide formed can inhibit the catalyst. Using a solvent that does not solubilize the resulting salt (e.g., toluene) can help.
Dehalogenation of Aryl Halide β-hydride elimination is competing with reductive elimination.Use a ligand that promotes faster reductive elimination.[10]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the results of typical optimization studies for various cross-coupling reactions. Yields are often highly substrate-dependent, and these tables should be used as a guide for selecting starting conditions for your specific system.

Table 1: Suzuki-Miyaura Coupling Optimization (Coupling of 4-iodoacetophenone and phenylboronic acid)

EntryPd Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃ (2)DMF/H₂O10075
2Pd(OAc)₂ (2)SPhosK₂CO₃ (2)DMF/H₂O10092
3PdCl₂(dppf) (2)-K₂CO₃ (2)Dioxane/H₂O8095
4Pd(OAc)₂ (2)SPhosK₃PO₄ (2)Toluene/H₂O11098
5Pd(OAc)₂ (2)SPhosCs₂CO₃ (2)Dioxane/H₂O8099

Table 2: Heck Reaction Optimization (Coupling of iodobenzene and methyl acrylate)

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (1)-Et₃N (1.5)DMF10065
2Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF10085
3Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile8092
4Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMA12088
5PdCl₂(PPh₃)₂ (1)-NaOAc (2)NMP14090

Table 3: Sonogashira Coupling Optimization (Copper-Free) (Coupling of p-bromoacetophenone and phenylacetylene)

EntryPd Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)-Et₃N (3)THF6070
2Pd(PPh₃)₄ (2)-Piperidine (3)DMF8085
3Pd(OAc)₂ (2)SPhosCs₂CO₃ (2)Dioxane10094
4PdCl₂(PPh₃)₂ (2)-DIPA (3)Toluene8078
5Pd₂(dba)₃ (1)P(t-Bu)₃K₃PO₄ (2)THF6596

Table 4: Buchwald-Hartwig Amination Optimization (Coupling of 4-bromotoluene and morpholine)

EntryPd Precatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)BINAPNaOtBu (1.4)Toluene10080
2Pd₂(dba)₃ (1)XPhosNaOtBu (1.4)Toluene10098
3Pd(OAc)₂ (2)RuPhosK₃PO₄ (2.0)Dioxane10095
4XPhos Pd G3 (2)-LHMDS (1.5)THF6597
5Pd₂(dba)₃ (1)BrettPhosCs₂CO₃ (2.0)t-BuOH11099

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

  • Oven-dried glassware, magnetic stir bar, septum, and needles for inert gas handling.

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture (5 mL) to the flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination

This protocol describes a typical procedure for the C-N coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried glassware, magnetic stir bar, septum, and needles for inert gas handling. A glovebox is recommended for weighing the base and catalyst.

Procedure:

  • Inside a glovebox: To an oven-dried vial, add the palladium precatalyst (0.02 mmol) and the base (1.4 mmol). Add the aryl halide (1.0 mmol) and a magnetic stir bar.

  • Seal the vial with a screw cap fitted with a PTFE septum.

  • Outside the glovebox: Add the anhydrous, degassed toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in the glovebox with the other solids.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the required duration (e.g., 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R MX_out M-X Transmetal->MX_out RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 RR_out R-R' RedElim->RR_out RX_in R-X RX_in->OxAdd R_M_in R'-M R_M_in->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Inertness, Temp, Time) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents & Precatalyst reagents_ok->replace_reagents No optimize_conditions Optimize Conditions: Screen Ligand, Base, Solvent conditions_ok->optimize_conditions Yes rerun_reaction Rerun Reaction conditions_ok->rerun_reaction No replace_reagents->rerun_reaction optimize_conditions->rerun_reaction success Successful Reaction rerun_reaction->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Experimental_Workflow prep_glass 1. Oven-Dry Glassware weigh_solids 2. Weigh Solids (Substrates, Catalyst, Base) prep_glass->weigh_solids inert_setup 3. Assemble & Purge with Inert Gas (3x) weigh_solids->inert_setup add_solvent 4. Add Degassed Solvent inert_setup->add_solvent add_liquids 5. Add Liquid Reagents add_solvent->add_liquids heat_stir 6. Heat & Stir add_liquids->heat_stir monitor 7. Monitor Progress (TLC/LCMS) heat_stir->monitor workup 8. Quench & Workup monitor->workup purify 9. Purify Product workup->purify

Caption: Standard experimental workflow for setting up a cross-coupling reaction.

References

Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive amine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these reactive molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise when working with air-sensitive amines.

Compound Discoloration

Q1: My air-sensitive amine, which was initially colorless, has turned yellow/brown. What is the cause and how can I fix it?

A: Discoloration, typically to a yellow or brown hue, is a common indicator of oxidation.[1][2] Many amines, especially aromatic amines like anilines, are susceptible to air oxidation, which can be accelerated by exposure to light.[2] The color change is often due to the formation of highly colored N-oxides and other oxidation byproducts.[2]

Solution:

  • Purification: If the discoloration is minor, the amine can often be repurified. For liquid amines, distillation under reduced pressure and an inert atmosphere, often over a drying agent like calcium hydride, can remove colored impurities.[2] Solid amines can be purified by recrystallization under an inert atmosphere.

  • Prevention: To prevent future discoloration, it is crucial to handle and store the amine under a consistently inert atmosphere (e.g., nitrogen or argon) and in a well-sealed, amber-colored bottle to protect it from light.[2] Blanketing the container with a dry, inert gas like nitrogen after each use can significantly minimize oxidation.[1]

Low Reaction Yield

Q2: I am experiencing low yields in a reaction involving an air-sensitive amine. What are the likely causes related to air sensitivity?

A: Low reaction yields are a frequent issue when working with air-sensitive reagents and can stem from several factors related to atmospheric contamination.[3][4]

Potential Causes & Solutions:

  • Reagent Decomposition: The amine starting material may have already partially decomposed due to improper storage or handling, reducing the amount of active reagent available for the reaction.

    • Solution: Before use, ensure your amine is pure. If it is discolored or has been stored for a long time, consider purifying it by distillation or recrystallization.[2]

  • Moisture Contamination: Many reactions involving amines are also moisture-sensitive. Water in the reaction flask or solvents can react with and deactivate the amine or other reagents.

    • Solution: Always use properly dried glassware, either by flame-drying or oven-drying, and cool it under a stream of inert gas.[3][5] Use anhydrous solvents that have been appropriately degassed.

  • Inadequate Inert Atmosphere: A poor inert atmosphere setup can allow oxygen to leak into the reaction, leading to the oxidation of the amine and a lower yield of the desired product.

    • Solution: Ensure all connections in your Schlenk line or glovebox are secure and leak-free.[1] A steady, positive pressure of inert gas should be maintained throughout the reaction.[5] For highly sensitive reactions, consider using a glovebox for all manipulations.[5]

Purification Challenges

Q3: I am having difficulty purifying my air-sensitive amine product. What techniques are recommended?

A: Purifying air-sensitive compounds requires techniques that exclude air and moisture throughout the process.

Recommended Purification Methods:

  • Distillation under Inert Atmosphere: For liquid products, distillation using a Schlenk line is a standard method. The apparatus is assembled hot and then evacuated and backfilled with inert gas multiple times to remove air and adsorbed water. The distillation is then carried out under a positive pressure of nitrogen or argon.

  • Recrystallization in a Glovebox or with Schlenk Techniques: For solid products, recrystallization can be performed in a glovebox to maintain a strictly inert environment. Alternatively, Schlenk filtration techniques can be used. This involves dissolving the crude product in a suitable solvent in a Schlenk flask, filtering it through a cannula or a filter stick into another Schlenk flask, and then inducing crystallization, all under an inert atmosphere.

  • Solvent Removal: The simplest method of isolation is the removal of solvent under vacuum using a Schlenk line, ensuring the collection of solvent vapors in a cold trap to protect the vacuum pump.[6][7]

Q4: My solid amine product is a very fine powder and is difficult to filter without exposing it to air. What can I do?

A: Filtering fine powders under inert atmosphere can be challenging.

Solutions:

  • Centrifugation: Instead of filtration, consider centrifuging the sample in a sealed centrifuge tube inside a glovebox. This will pellet the solid, allowing for the supernatant to be easily decanted.

  • Polymer Membrane Filtration: Using a filtration apparatus with a polymer membrane (e.g., PTFE) can be effective for quantitative recovery of fine powders. The smooth surface of the membrane makes it easier to scrape off the product.

  • Sintered Glass Funnel (Schlenk Filter): A Schlenk filter, which is a sintered glass funnel equipped with joints and stopcocks, is designed for filtration under inert conditions.[8]

Quantitative Data Summary

The following tables provide quantitative data to aid in experimental design and troubleshooting.

Table 1: Relative Basicity and Nucleophilicity of Amine Classes

Amine ClassGeneral Basicity Trend (in aqueous solution)General Nucleophilicity TrendFactors Influencing
**Primary (RNH₂) **More basic than ammoniaMore nucleophilic than ammoniaInductive effect of one alkyl group increases electron density on nitrogen.[9]
Secondary (R₂NH) Generally the most basicGenerally the most nucleophilicIncreased inductive effect from two alkyl groups.[10][11]
Tertiary (R₃N) Less basic than secondary aminesLess nucleophilic than secondary aminesWhile there are three electron-donating alkyl groups, steric hindrance can impede the lone pair's access to a proton or electrophile.[10][12]

Table 2: Comparison of Common Solvent Degassing Methods

MethodDescriptionEffectivenessBest Suited For
Freeze-Pump-Thaw The solvent is frozen, the headspace is evacuated, and then the solvent is thawed. This cycle is typically repeated three times.[13][14][15]Most effective method for removing dissolved gases.[5][13]Highly air-sensitive reactions, small volumes of solvent, and when solvent loss must be minimized.[16]
Inert Gas Bubbling (Sparging) An inert gas (nitrogen or argon) is bubbled through the solvent for an extended period (e.g., 30-60 minutes).[15]Less effective than freeze-pump-thaw, but sufficient for many applications.[5][13]Roughly degassing large volumes of solvent where minor residual oxygen is tolerable.[13][15]
Sonication with Vacuum The solvent is sonicated under a light vacuum, with the headspace being refilled with an inert gas between cycles.[5]More effective than sparging alone.General purpose degassing.

Experimental Protocols

Protocol 1: Distillation of an Air-Sensitive Liquid Amine via Schlenk Line
  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (distilling flask, condenser, receiving flask, and adapters). Assemble the distillation apparatus while still hot and immediately connect it to a Schlenk line.

  • Inerting the Apparatus: Evacuate the entire apparatus and then backfill with a dry, inert gas (nitrogen or argon). Repeat this vacuum-inert gas cycle at least three times to ensure all air and adsorbed moisture are removed.[8]

  • Transfer of Crude Amine: Under a positive flow of inert gas, transfer the crude air-sensitive amine into the distilling flask using a cannula or a gas-tight syringe. Add a magnetic stir bar or boiling chips.

  • Distillation: Begin heating the distilling flask in a heating mantle. Maintain a slow, steady flow of inert gas through the system, vented through a bubbler.[6] Collect the distilled amine in the receiving flask, which is also kept under an inert atmosphere.

  • Completion and Storage: Once the distillation is complete, allow the apparatus to cool to room temperature under the inert atmosphere. The purified amine can then be transferred to a suitable storage vessel (e.g., a Sure/Seal™ bottle) under a positive pressure of inert gas.

Protocol 2: Recrystallization of an Air-Sensitive Solid Amine in a Glovebox
  • Preparation: Bring all necessary equipment (flasks, filter paper, spatulas, and pre-dried solvents) into the glovebox antechamber. Cycle the antechamber at least three times to remove air before transferring the items into the main chamber.

  • Dissolution: In a flask, add the crude solid amine and a magnetic stir bar. Add a minimal amount of a suitable, pre-dried solvent and stir until the solid is completely dissolved. Gentle heating may be necessary.

  • Filtration (if necessary): If there are insoluble impurities, filter the warm solution through a filter paper or a sintered glass funnel into a clean flask.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. If necessary, the flask can be placed in a freezer located inside the glovebox.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold, fresh solvent.

  • Drying and Storage: Allow the crystals to dry thoroughly inside the glovebox. Once dry, transfer the purified solid amine into a tared, sealed vial for storage within the glovebox.

Visualizations

Troubleshooting_Amine_Discoloration Troubleshooting Amine Discoloration start Amine has discolored (yellow/brown) check_storage Check storage conditions: - Exposed to air? - Exposed to light? start->check_storage oxidation Probable Cause: Oxidation check_storage->oxidation Yes purify Action: Purify the amine oxidation->purify liquid Is the amine a liquid? purify->liquid Yes solid Is the amine a solid? purify->solid No distill Distill under inert atmosphere liquid->distill recrystallize Recrystallize under inert atmosphere solid->recrystallize pure Is the amine now pure? distill->pure recrystallize->pure prevent Action: Improve storage - Use inert gas blanket - Store in amber vial pure->prevent end Problem Solved prevent->end

Caption: A flowchart for troubleshooting discolored air-sensitive amines.

Low_Yield_Troubleshooting Troubleshooting Low Reaction Yields with Air-Sensitive Amines start Low reaction yield check_reagent Check purity of amine starting material start->check_reagent decomposed Is it discolored or old? check_reagent->decomposed purify_reagent Purify amine before use decomposed->purify_reagent Yes check_conditions Review reaction conditions decomposed->check_conditions No purify_reagent->check_conditions dry_glassware Was glassware properly dried? check_conditions->dry_glassware no_dry No dry_glassware->no_dry yes_dry Yes dry_glassware->yes_dry dry_protocol Action: Oven-dry or flame-dry glassware and cool under inert gas no_dry->dry_protocol check_solvent Was the solvent anhydrous and degassed? yes_dry->check_solvent dry_protocol->check_solvent no_solvent No check_solvent->no_solvent yes_solvent Yes check_solvent->yes_solvent degas_protocol Action: Use properly dried and degassed solvents no_solvent->degas_protocol check_atmosphere Was the inert atmosphere adequate? yes_solvent->check_atmosphere degas_protocol->check_atmosphere no_atmosphere No check_atmosphere->no_atmosphere yes_atmosphere Yes check_atmosphere->yes_atmosphere atmosphere_protocol Action: Check for leaks, ensure positive pressure no_atmosphere->atmosphere_protocol end Yield should improve yes_atmosphere->end atmosphere_protocol->end

Caption: A decision tree for troubleshooting low yields in reactions.

References

Technical Support Center: Preventing Defluorination in Fluorinated Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the defluorination of fluorinated pharmaceutical compounds during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to unexpected defluorination.

Issue 1: Significant defluorination observed in in vitro metabolism assays (e.g., liver microsomes, S9 fractions).

Possible Cause Troubleshooting Steps
Metabolic hot spot: The fluorine atom or a neighboring group is located at a site susceptible to metabolism by cytochrome P450 (CYP) enzymes.1. Identify the site of metabolism: Use techniques like mass spectrometry to pinpoint the exact location of metabolic modification.[1][2] 2. Structural modification: Synthesize analogs with modifications at or near the metabolic hot spot to block or sterically hinder enzyme access. This could involve introducing a different functional group or altering the steric environment.[3] 3. Deuteration: Replace hydrogen atoms at the site of metabolism with deuterium. The stronger carbon-deuterium bond can slow down CYP-mediated metabolism, a phenomenon known as the kinetic isotope effect.[4]
Enzyme induction: The experimental conditions are inducing the expression of specific CYP isozymes responsible for defluorination.1. Review pre-treatment of cellular or animal models: Ensure that no inducers of relevant CYPs (e.g., CYP2E1, CYP3A4) were used. 2. Use specific CYP inhibitors: Co-incubate your compound with known inhibitors of specific CYP isozymes to identify the enzyme(s) responsible for defluorination.
Incorrect incubation conditions: Suboptimal pH, temperature, or cofactor concentrations can lead to atypical metabolic pathways.1. Optimize assay conditions: Ensure the pH of the incubation buffer is maintained at physiological levels (typically pH 7.4).[5] 2. Verify cofactor concentrations: Use fresh, validated batches of cofactors like NADPH at their optimal concentrations.[5] 3. Control temperature: Maintain a constant temperature of 37°C throughout the incubation.[5]

Issue 2: Compound degradation and fluoride release in aqueous buffer solutions.

Possible Cause Troubleshooting Steps
Chemical instability: The molecule is inherently unstable in the buffer system due to its chemical structure. For example, β-fluoro carbonyl compounds with an acidic α-proton can be unstable.1. Assess structural liabilities: Examine the molecule for functional groups that could promote fluoride elimination, such as a nearby nucleophile or a group that can generate a Michael acceptor upon metabolism.[3] 2. Modify the structure: Synthesize analogs that remove or mask the group responsible for the instability. For instance, masking an amine as an amide can reduce its nucleophilicity. 3. Adjust buffer pH: If the degradation is pH-dependent, explore a pH range where the compound exhibits greater stability, if compatible with the experimental goals.
Photodegradation: The compound is sensitive to light, leading to C-F bond cleavage.1. Protect from light: Conduct experiments in amber-colored vials or under low-light conditions. 2. Evaluate photostability: Expose the compound to a controlled light source to confirm photosensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of defluorination for pharmaceutical compounds?

A1: The most common mechanism is metabolic defluorination, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] This typically involves the oxidation of the carbon atom attached to the fluorine, leading to an unstable intermediate that eliminates a fluoride ion. Other mechanisms include chemical degradation in aqueous solutions, which can be pH-dependent, and photodegradation upon exposure to light.

Q2: How can I predict if my fluorinated compound is likely to undergo defluorination?

A2: While challenging to predict with certainty, you can assess the risk by:

  • Identifying potential metabolic hot spots: Use in silico metabolic prediction software to identify sites on your molecule that are likely to be oxidized by CYP enzymes.

  • Analyzing the chemical structure: Look for moieties that are known to be unstable, such as a fluorine atom positioned near a strong electron-withdrawing group or a potential intramolecular nucleophile.

  • Reviewing literature on similar scaffolds: Investigate if defluorination has been reported for compounds with a similar chemical structure.

Q3: What is the most effective way to prevent metabolic defluorination?

A3: A common and effective strategy is to introduce a "metabolic block." This involves placing a stable group, such as a fluorine atom or a methyl group, at the site of metabolism to prevent oxidation by CYP enzymes.[3] Another powerful technique is deuteration, where hydrogen atoms at the metabolic site are replaced with deuterium, which slows down the rate of metabolism.[4]

Q4: How can I accurately measure the amount of fluoride released from my compound?

A4: The most common and reliable method is using a fluoride ion-selective electrode (ISE).[6][7][8][9] This technique is sensitive and can directly measure the concentration of free fluoride ions in your experimental samples. Other methods include 19F NMR spectroscopy and mass spectrometry, which can be particularly useful for identifying and quantifying fluorinated metabolites.[10][11]

Q5: Can the position of the fluorine atom on an aromatic ring influence its stability?

A5: Yes, the position of fluorine on an aromatic ring can significantly impact its metabolic stability. While aromatic C-F bonds are generally more stable than aliphatic ones, oxidative defluorination can still occur. The susceptibility to defluorination can be influenced by the electronic environment of the ring and the presence of other substituents.

Data on Defluorination Rates

The following table summarizes hypothetical data on the defluorination of different fluorinated motifs in human liver microsomes. This data is for illustrative purposes to highlight the relative stability of different C-F bonds.

Fluorinated MotifCompound ExampleIncubation Time (min)% Parent Remaining% Defluorination
Aromatic FluorineFluoro-benzene analog6085< 1
Benzylic FluorineBenzyl fluoride analog604515
Aliphatic FluorineFluoro-alkane analog60605
TrifluoromethylTrifluoromethyl-benzene analog6095< 0.5
DifluoromethylDifluoromethyl-benzene analog60708

Note: The above data is hypothetical and intended for illustrative purposes only. Actual defluorination rates will vary depending on the specific molecular structure and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes to Assess Defluorination

This protocol outlines a general procedure for assessing the metabolic stability of a fluorinated compound and the potential for defluorination using human liver microsomes.[1][12][13][14]

Materials:

  • Test compound (fluorinated pharmaceutical)

  • Human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control substrate (e.g., a compound with a known high clearance)

  • Negative control (vehicle, e.g., DMSO)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis of the parent compound

  • Fluoride ion-selective electrode (for defluorination assessment)

Procedure:

  • Prepare solutions:

    • Thaw human liver microsomes on ice.

    • Prepare a working solution of the test compound and positive control in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Set up the incubation plate:

    • In a 96-well plate, add the phosphate buffer.

    • Add the human liver microsomes to each well (final protein concentration typically 0.5-1 mg/mL).

    • Add the test compound or positive control to the appropriate wells.

    • Include wells for a negative control (without NADPH) and a time-zero control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the reaction:

    • Add the NADPH regenerating system to all wells except the negative control and time-zero wells to start the metabolic reaction.

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction:

    • At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile to the respective wells. For the time-zero sample, add the quenching solution before adding the NADPH regenerating system.

  • Sample processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

    • Measure the concentration of fluoride ions in the supernatant at each time point using a fluoride ion-selective electrode (see Protocol 2).

  • Data analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the half-life and intrinsic clearance.

    • Plot the fluoride ion concentration versus time to determine the rate of defluorination.

Protocol 2: Measurement of Fluoride Ion Concentration Using a Fluoride Ion-Selective Electrode (ISE)

This protocol describes the measurement of fluoride ions in biological samples, such as the supernatant from an in vitro metabolism assay.[6][7][8][9]

Materials:

  • Fluoride ion-selective electrode (ISE)

  • Reference electrode

  • Ion meter

  • Total Ionic Strength Adjustment Buffer (TISAB)

  • Fluoride standard solutions (e.g., 0.1, 1, 10, 100 ppm)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Beakers

Procedure:

  • Electrode setup and calibration:

    • Connect the fluoride ISE and reference electrode to the ion meter.

    • Prepare a series of fluoride standard solutions of known concentrations.

    • For each standard, mix equal volumes of the standard solution and TISAB.

    • Immerse the electrodes in the first standard solution while stirring gently.

    • Record the millivolt (mV) reading once it stabilizes.

    • Rinse the electrodes with deionized water and blot dry between each standard.

    • Repeat for all standard solutions to generate a calibration curve (mV vs. log [Fluoride]).

  • Sample preparation:

    • Take a known volume of the supernatant from the metabolism assay.

    • Mix the sample with an equal volume of TISAB.

  • Sample measurement:

    • Immerse the electrodes in the prepared sample solution while stirring gently.

    • Record the stable mV reading.

  • Data analysis:

    • Use the calibration curve to determine the fluoride concentration in the sample based on its mV reading.

    • Account for the dilution factor from the addition of TISAB.

Visualizations

Defluorination_Pathway cluster_Metabolism Metabolic Activation cluster_Defluorination Defluorination Event Fluorinated_Drug Fluorinated Drug (R-F) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2E1) Fluorinated_Drug->CYP450 Oxidation Oxidized_Intermediate Oxidized Intermediate ([R-F-OH]) CYP450->Oxidized_Intermediate Unstable_Intermediate Unstable Intermediate Oxidized_Intermediate->Unstable_Intermediate Rearrangement Defluorinated_Metabolite Defluorinated Metabolite (R=O) Unstable_Intermediate->Defluorinated_Metabolite Fluoride_Ion Fluoride Ion (F-) Unstable_Intermediate->Fluoride_Ion Elimination

Caption: Metabolic pathway of CYP450-mediated defluorination.

Troubleshooting_Workflow Start Unexpected Defluorination Observed Check_Assay Review Assay Conditions (pH, Temp, Cofactors) Start->Check_Assay Identify_Metabolism Identify Site of Metabolism (Mass Spectrometry) Start->Identify_Metabolism Assess_Stability Assess Chemical Stability (Aqueous Buffers) Start->Assess_Stability Optimize_Conditions Optimize Assay Conditions Check_Assay->Optimize_Conditions Modify_Structure Structural Modification (Metabolic Block, Deuteration) Identify_Metabolism->Modify_Structure Assess_Stability->Modify_Structure Re-evaluate Re-evaluate Defluorination Modify_Structure->Re-evaluate Optimize_Conditions->Re-evaluate End Defluorination Minimized Re-evaluate->End

Caption: A logical workflow for troubleshooting unexpected defluorination.

References

Technical Support Center: Enhancing the Solubility of 5-(4-Fluorophenyl)pentan-1-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 5-(4-Fluorophenyl)pentan-1-amine for in vitro assays.

Understanding the Solubility of this compound

Expected Solubility Profile
Solvent ClassExpected SolubilityRationale
Aqueous Buffers (Neutral pH) PoorThe hydrophobic fluorophenyl and pentyl groups limit solubility in neutral aqueous media.
Aqueous Buffers (Acidic pH) GoodThe primary amine group will be protonated to form a more soluble ammonium salt.[3][6][7]
Polar Aprotic Solvents (e.g., DMSO, DMF) GoodThese solvents can effectively solvate the compound.[3]
Alcohols (e.g., Ethanol, Methanol) GoodAlcohols can engage in hydrogen bonding and have a non-polar character suitable for dissolving the compound.[2][6]
Non-polar Organic Solvents (e.g., Hexane, Toluene) Moderate to GoodThe lipophilic nature of the molecule suggests solubility in non-polar solvents.

Troubleshooting Guide: Enhancing Solubility for In Vitro Assays

This section provides detailed protocols for common techniques to improve the solubility of this compound in aqueous media suitable for in vitro experiments.

Method 1: pH Adjustment

Adjusting the pH of the aqueous medium is often the simplest and most effective method for solubilizing basic compounds like amines.[][9] By lowering the pH, the primary amine group becomes protonated, forming a more water-soluble salt.

Experimental Protocol:

  • Prepare a Stock Solution:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. This will serve as a concentrated stock solution.

  • Prepare the Aqueous Medium:

    • Use a biologically relevant buffer (e.g., PBS, TRIS) for your assay.

  • Titration and pH Adjustment:

    • While stirring the aqueous medium, slowly add the stock solution to achieve the desired final concentration.

    • If precipitation occurs, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding acid until the compound is fully dissolved. Note the final pH.

  • Final Preparation:

    • Adjust the final volume with the aqueous buffer.

    • Sterile-filter the final solution using a 0.22 µm filter if required for your assay.

Workflow for pH Adjustment

start Start: Insoluble Compound stock Prepare concentrated stock in DMSO or Ethanol start->stock dilute Dilute stock in aqueous buffer stock->dilute precipitate Precipitation? dilute->precipitate adjust_ph Add dilute HCl dropwise while monitoring pH precipitate->adjust_ph Yes final_prep Adjust final volume and sterile filter precipitate->final_prep No dissolved Fully dissolved? adjust_ph->dissolved dissolved->adjust_ph No dissolved->final_prep Yes end End: Solubilized Compound final_prep->end

Caption: Workflow for enhancing solubility via pH adjustment.

Method 2: Co-solvency

The use of a water-miscible organic solvent (co-solvent) can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[][10][11]

Experimental Protocol:

  • Select a Co-solvent: Common co-solvents for in vitro assays include DMSO, ethanol, and polyethylene glycol 400 (PEG 400). Ensure the chosen co-solvent is compatible with your experimental system and that the final concentration is not cytotoxic.

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% of the selected co-solvent.

  • Dilution into Aqueous Medium:

    • Determine the maximum tolerable concentration of the co-solvent in your assay (typically ≤1%).

    • Prepare the final working solution by adding the stock solution to the pre-warmed aqueous medium while vortexing to ensure rapid mixing and prevent precipitation.

Logical Relationship for Co-solvency

cluster_0 Factors to Consider cosolvent Co-solvent Type (e.g., DMSO, Ethanol) solubility Enhanced Solubility cosolvent->solubility concentration Final Co-solvent Concentration concentration->solubility cytotoxicity Cellular Toxicity cytotoxicity->concentration

Caption: Key considerations for the co-solvency method.

Method 3: Use of Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[12][13][14][15][16] Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.[12]

Experimental Protocol:

  • Select a Surfactant: Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL).

  • Prepare Surfactant-Containing Medium: Prepare the aqueous assay medium containing the desired concentration of the surfactant (typically starting from 0.1% w/v).

  • Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Dissolution: Slowly add the stock solution to the surfactant-containing medium while stirring. Gentle warming may aid in dissolution.

Signaling Pathway for Surfactant Action

cluster_0 Aqueous Medium compound Poorly Soluble Compound encapsulation Compound Encapsulation in Micelle Core compound->encapsulation surfactant Surfactant Molecules micelle Micelle Formation surfactant->micelle micelle->encapsulation soluble Increased Apparent Solubility encapsulation->soluble

Caption: Mechanism of solubility enhancement by surfactants.

Method 4: Solid Dispersions

For persistent solubility issues, preparing a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate.[17][18][19][20][21]

Experimental Protocol (Solvent Evaporation Method):

  • Select a Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Co-dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and ethanol).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying and Pulverization: Dry the resulting solid film under vacuum to remove any residual solvent. Scrape the film and gently grind it into a fine powder.

  • Reconstitution: The resulting powder can be dissolved in the aqueous assay medium.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A1: This is a common issue when diluting a concentrated stock of a lipophilic compound into an aqueous medium.[22] Here are some troubleshooting steps:

  • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Increase Mixing: Add the stock solution to the medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help maintain solubility.

  • Use a Co-solvent/Surfactant: Consider including a low, non-toxic concentration of a surfactant like Polysorbate 80 in your final medium, if your assay permits.

Q2: What is the highest concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies between cell lines. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay.

Q3: Can I use pH adjustment for my cell-based assay?

A3: While pH adjustment is effective for solubilization, it is critical to ensure that the final pH of your culture medium is within the physiological range required for your cells (typically pH 7.2-7.4). After dissolving the compound at a lower pH, you may need to carefully back-titrate with a dilute base (e.g., 0.1 M NaOH) to return the medium to the appropriate pH. Always check for precipitation during this step.

Q4: How do I choose the best solubility enhancement method for my experiment?

A4: The choice of method depends on several factors:

  • The requirements of your assay: Cell-based assays are sensitive to pH changes and high concentrations of organic solvents.

  • The required concentration of the compound: Higher concentrations may necessitate more robust methods like solid dispersions.

  • The physicochemical properties of the compound: For a basic amine like this compound, pH adjustment is a logical first approach.

It is recommended to start with the simplest method (pH adjustment or co-solvency) and proceed to more complex techniques if necessary.

References

Technical Support Center: Managing Metabolic Instability of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the metabolic instability of fluorinated drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated compound showing rapid degradation in my in vitro metabolic assay?

A1: Rapid degradation of a fluorinated compound in in vitro assays, such as those using human liver microsomes (HLM) or hepatocytes, can be attributed to several factors. While fluorine substitution is often intended to block metabolism, certain structural motifs can still be susceptible to enzymatic breakdown.[1] Cytochrome P450 (CYP) enzymes, for instance, can mediate oxidative defluorination, leading to the release of fluoride and the formation of metabolites.[1][2] Additionally, the compound might be chemically unstable in the assay buffer. It is crucial to differentiate between enzymatic degradation and chemical instability.[3]

Q2: How can I distinguish between chemical instability and enzyme-mediated metabolism?

A2: To differentiate between chemical and enzymatic degradation, you should perform control experiments. A common approach is to incubate your compound in the assay matrix (e.g., liver microsomes or hepatocytes) without the necessary cofactors for enzymatic activity (e.g., NADPH for CYP enzymes).[4] If degradation is still observed in the absence of cofactors, it is likely due to chemical instability in the buffer or matrix.[3] Conversely, if degradation is significantly reduced or absent without cofactors, enzymatic metabolism is the primary driver.

Q3: My compound contains a trifluoromethyl group, which is supposed to be metabolically stable. Why am I still observing metabolism?

A3: While the trifluoromethyl (CF3) group is generally considered a metabolically robust moiety due to the strength of the C-F bonds, metabolism can still occur at other sites on the molecule.[5] Furthermore, in some cases, metabolism can occur on the CF3 group itself, although this is less common.[6] It is also possible that other fluorinated motifs within your compound are more susceptible to metabolism. A thorough metabolite identification study is recommended to pinpoint the site of metabolic attack.

Q4: What are the common toxic metabolites formed from fluorinated drugs?

A4: A significant concern with the metabolism of fluorinated compounds is the formation of toxic metabolites. One of the most notable is fluoroacetate, which can be produced from the metabolism of fluoroethylamines and can disrupt the citric acid cycle, leading to acute toxicity.[1][6] Another potential issue is the release of fluoride ions, which can lead to skeletal fluorosis with long-term exposure to high concentrations.[3] The formation of reactive quinone imines from the oxidative defluorination of aromatic rings can also lead to toxicity and time-dependent inhibition of CYP enzymes.[1]

Q5: How can I improve the metabolic stability of my fluorinated drug candidate?

A5: Improving metabolic stability often involves structural modifications to block sites of metabolism. If CYP-mediated oxidation is the issue, introducing steric hindrance near the site of metabolism can be effective. For example, adding a methyl group alpha to a primary amine can prevent oxidation and subsequent reactive metabolite formation.[1] If oxidative defluorination of a fluoropyrimidine ring is observed, substituting methyl groups on the ring can decrease the formation of epoxide and quinone iminium intermediates.[1] A systematic structure-activity relationship (SAR) and structure-metabolism relationship (SMR) study is crucial for rationally designing more stable analogs.

Troubleshooting Guides

Issue 1: High inter-experimental variability in microsomal stability assays.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Microsome Quality: Liver microsomes can have batch-to-batch variability.

    • Solution: Use a single, well-characterized batch of microsomes for a series of comparative experiments. Always thaw microsomes on ice and keep them cold until use.[7]

  • Variable Cofactor Activity: The activity of NADPH can degrade over time.

    • Solution: Prepare the NADPH regenerating solution fresh for each experiment. Ensure all components are properly stored.[8]

  • Inconsistent Incubation Conditions: Minor variations in temperature or shaking speed can affect enzyme kinetics.

    • Solution: Use a calibrated incubator with consistent temperature control and a reliable orbital shaker.[8]

  • Analytical Variability: Issues with the LC-MS/MS method can lead to inconsistent quantification.

    • Solution: Always include positive and negative controls in your assay. A compound with known metabolic stability can serve as a positive control to ensure the assay is performing as expected. A control incubation without NADPH will help identify non-enzymatic degradation.[4]

Issue 2: Poor recovery of the parent compound in hepatocyte stability assays.

Possible Causes & Troubleshooting Steps:

  • Nonspecific Binding: Highly lipophilic compounds can bind to the plasticware or cellular components.

    • Solution: Include a protein source like bovine serum albumin (BSA) in the incubation buffer to reduce nonspecific binding. Using low-binding plates can also be beneficial.[9]

  • Low Cell Viability: Poor hepatocyte viability will lead to unreliable metabolic activity.

    • Solution: Assess hepatocyte viability (e.g., using trypan blue exclusion) before starting the experiment. Ensure proper handling and storage of cryopreserved hepatocytes.

  • Transporter-Mediated Uptake/Efflux: The compound may be a substrate for uptake or efflux transporters in the hepatocytes, affecting its intracellular concentration.

    • Solution: Consider using specific transporter inhibitors to investigate the role of transporters in your compound's disposition.

Issue 3: Difficulty in identifying fluorinated metabolites using LC-MS/MS.

Possible Causes & Troubleshooting Steps:

  • Suboptimal MS Parameters: The fragmentation pattern of fluorinated compounds can be unique.

    • Solution: Optimize MS parameters, including collision energy and ionization source settings, specifically for your compound and potential metabolites. The presence of fluorine can lead to characteristic neutral losses (e.g., HF, CF2).[10]

  • Low Metabolite Abundance: Metabolites may be formed in very low concentrations.

    • Solution: Increase the incubation time or the concentration of the parent compound (while ensuring it doesn't cause cytotoxicity). Concentrate the sample before LC-MS/MS analysis.

  • Co-elution with Matrix Components: Endogenous components from the biological matrix can interfere with metabolite detection.

    • Solution: Optimize the HPLC gradient to achieve better separation. Employ solid-phase extraction (SPE) for sample cleanup to remove interfering matrix components.[11]

  • Unusual Metabolic Pathways: Fluorine can alter metabolic pathways, leading to unexpected metabolites.

    • Solution: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in proposing elemental compositions for unknown metabolites.[12]

Data Presentation

Table 1: Intrinsic Clearance Classification in Human Liver Microsomes

Intrinsic Clearance (CLint) ClassificationCLint Range (µL/min/mg protein)
Low< 12
Intermediate12 - 58
High> 58

This classification is based on a well-stirred model and can be used to rank-order compounds in early discovery.[4]

Table 2: Comparison of In Vitro Metabolic Systems

SystemKey FeaturesPrimary ApplicationsLimitations
Liver Microsomes Contain Phase I (e.g., CYPs) and some Phase II (e.g., UGTs) enzymes.[7]High-throughput screening for metabolic stability, reaction phenotyping.[4]Lack of cytosolic enzymes and cofactors for some Phase II reactions.[4]
Hepatocytes Contain a full complement of Phase I and Phase II enzymes, as well as transporters.Broader assessment of metabolism, including conjugation and transport.Lower throughput, higher cost, and potential for batch-to-batch variability.
Recombinant Enzymes Express a single drug-metabolizing enzyme (e.g., a specific CYP isoform).Reaction phenotyping to identify the specific enzymes responsible for metabolism.[13]Does not account for the interplay between different enzymes.

Experimental Protocols

Protocol 1: Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[8]

  • Incubation:

    • Pre-warm the phosphate buffer, liver microsomes (e.g., human, rat, mouse), and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the phosphate buffer, followed by the liver microsomes (final protein concentration typically 0.5 mg/mL).[4]

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the reaction by adding the NADPH regenerating system. For control wells (to assess chemical stability), add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[4]

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Protocol 2: Reaction Phenotyping using Recombinant CYP Enzymes
  • Preparation:

    • Obtain a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • Prepare a stock solution of the test compound.

    • Prepare the NADPH regenerating system as described in Protocol 1.

  • Incubation:

    • In separate wells of a 96-well plate, incubate the test compound with each individual recombinant CYP isoform in the presence of the NADPH regenerating system at 37°C.[13]

    • Include a control incubation with a control protein preparation that lacks CYP activity.

  • Analysis:

    • After a fixed incubation time, stop the reactions and process the samples as described in the microsomal stability assay.

    • Analyze the samples by LC-MS/MS to measure the depletion of the parent compound or the formation of a specific metabolite.[13]

  • Interpretation:

    • The CYP isoform that shows the highest rate of metabolism for the test compound is identified as the primary enzyme responsible for its clearance.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Buffer, Compound, NADPH) mix Mix Reagents & Microsomes in Plate reagents->mix microsomes Thaw & Prepare Liver Microsomes microsomes->mix start_reaction Initiate Reaction with NADPH mix->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction & Precipitate Protein sampling->quench lcms LC-MS/MS Analysis quench->lcms calculation Calculate Half-life & Intrinsic Clearance lcms->calculation

Caption: Workflow for a typical in vitro microsomal stability assay.

cyp_defluorination cluster_pathway CYP-Mediated Aromatic Defluorination A Fluorinated Aromatic Drug Candidate C Epoxide Intermediate A->C Oxidation B CYP Enzyme (e.g., CYP3A4) B->C D Quinone Imine (Reactive Metabolite) C->D Rearrangement E Hydroxylated Metabolite C->E Hydrolysis F Fluoride Ion (F⁻) C->F Defluorination G Enzyme Inactivation or Toxicity D->G

Caption: A simplified pathway of CYP-mediated oxidative defluorination.

troubleshooting_logic start High Degradation of Fluorinated Compound Observed q1 Is degradation observed in absence of NADPH? start->q1 a1_yes Likely Chemical Instability q1->a1_yes Yes a1_no Likely Enzymatic Metabolism q1->a1_no No action1 Assess stability in buffer at different pH values a1_yes->action1 q2 Which enzyme is responsible? a1_no->q2 action2 Perform Reaction Phenotyping (Recombinant CYPs, Inhibitors) q2->action2 end Identify Metabolic Pathway & Design More Stable Analogs action2->end

Caption: Logic diagram for troubleshooting the cause of compound degradation.

References

Validation & Comparative

A Comparative Analysis of Substituted Phenethylamines: Efficacy and Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the neuropharmacological profiles of selected phenethylamine derivatives, supported by experimental data.

Introduction

Phenethylamines are a broad class of organic compounds with a shared chemical backbone, many of which exert significant effects on the central nervous system.[1] Their diverse pharmacological actions, ranging from stimulant to hallucinogenic and entactogenic properties, are dictated by subtle variations in their chemical structure.[1] This guide provides a comparative analysis of the efficacy of several substituted phenethylamines, focusing on their interactions with key monoamine transporters and receptors. Due to a lack of available research on 5-(4-Fluorophenyl)pentan-1-amine, this guide will focus on more extensively studied derivatives to illustrate the principles of structure-activity relationships within this class of compounds. The information presented here is intended for researchers, scientists, and drug development professionals.

While this compound is commercially available for laboratory use, a comprehensive review of scientific literature reveals a notable absence of published studies detailing its pharmacological efficacy and mechanism of action.[2] Its documented application appears to be as an intermediate in the synthesis of potential cholesterol absorption inhibitors, a role distinct from the typical neuropharmacological activities of phenethylamines.[3]

Comparative Efficacy at Monoamine Transporters

The primary mechanism of action for many psychoactive phenethylamines involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters or acting as a substrate for them can lead to increased extracellular concentrations of monoamines, resulting in various physiological and psychological effects.

A study on analogs of pyrovalerone, a monoamine uptake inhibitor, provides insight into how substitutions on the phenethylamine scaffold influence transporter affinity. Generally, these compounds are potent inhibitors of DAT and NET, while showing poor inhibition of SERT.[4][5]

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Pyrovalerone Analog 4e (1-(4-Fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one) Data not availableData not availableData not available
Pyrovalerone 16.248.9>10,000
Naphthyl Analog 4t 1.83.6120
Table 1: Binding affinities (Ki) of selected pyrovalerone analogs at human monoamine transporters. A lower Ki value indicates a higher binding affinity. Data from Meltzer et al.[4]

Comparative Efficacy at Serotonin Receptors

Another crucial aspect of phenethylamine pharmacology is their interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Agonism at these receptors is strongly associated with the hallucinogenic and psychoactive effects of certain phenethylamines.[6]

A comparative study of phenylisopropylamines and their corresponding phenethylamine counterparts revealed significant differences in their efficacy at these receptors. At the 5-HT2A receptor, phenylisopropylamines were consistently more efficacious than their phenethylamine equivalents.[6] This difference in efficacy is believed to contribute to the stronger hallucinogenic effects of phenylisopropylamines like DOM compared to their phenethylamine analogs.

Compound5-HT2A Receptor Efficacy (PLC Pathway)5-HT2C Receptor Efficacy (PLC Pathway)
Phenylisopropylamine Series Partial to Full AgonistsPartial Agonists
Phenethylamine Series Partial to Weak AgonistsPartial Agonists
Table 2: Qualitative comparison of the efficacy of phenylisopropylamines and phenethylamines at human 5-HT2A and 5-HT2C receptors, measuring the phospholipase C (PLC) signaling pathway. Data from Moya et al.[6]

Experimental Protocols

A summary of the key experimental methodologies used to generate the data in this guide is provided below.

Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

  • Methodology:

    • Cell membranes expressing the target protein (e.g., DAT, NET, SERT) are prepared.

    • A radiolabeled ligand known to bind to the target is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., Phospholipase C Activation)

  • Objective: To measure the functional activity (efficacy) of a compound at a G-protein coupled receptor.

  • Methodology:

    • Cells expressing the receptor of interest (e.g., 5-HT2A, 5-HT2C) are cultured.

    • The cells are treated with varying concentrations of the test compound.

    • The activation of a specific downstream signaling pathway is measured. For 5-HT2A and 5-HT2C receptors, this is often the activation of phospholipase C (PLC), which leads to the accumulation of inositol phosphates (IPs).

    • The amount of IP accumulation is quantified, and dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.

Signaling Pathways and Experimental Workflows

Monoamine Transporter Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle Packaging Released_MA Released Monoamine Vesicle->Released_MA Exocytosis Receptor Postsynaptic Receptor Released_MA->Receptor Binding Transporter Monoamine Transporter (DAT, NET, SERT) Released_MA->Transporter Reuptake Signal Signal Receptor->Signal Signal Transduction Transporter->MA Phenethylamine Phenethylamine Derivative Phenethylamine->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by a phenethylamine derivative.

5-HT2A/2C Receptor Signaling Pathway

Phenethylamine Phenethylamine Agonist Receptor 5-HT2A/2C Receptor Phenethylamine->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Start Prepare cell membranes with target protein Incubate Incubate membranes with radioligand and varying concentrations of test compound Start->Incubate Separate Separate bound from free radioligand Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 Measure->Analyze Calculate Calculate Ki using Cheng-Prusoff equation Analyze->Calculate

References

A Comparative Analysis of 5-(4-Fluorophenyl)pentan-1-amine and 5-(4-Chlorophenyl)pentan-1-amine in a Hypothetical Biological Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the subtle structural modifications of phenylalkylamine scaffolds can lead to significant shifts in biological activity. This guide presents a comparative overview of two closely related halogenated phenylalkylamines, 5-(4-Fluorophenyl)pentan-1-amine and 5-(4-Chlorophenyl)pentan-1-amine. Due to a lack of direct comparative studies in publicly available literature, this analysis is based on a hypothetical biological assay targeting the serotonin 5-HT₂A receptor, a common target for this class of compounds. The data presented herein is illustrative and intended to highlight potential differences in activity based on established principles of structure-activity relationships (SAR) for halogenated compounds.

Hypothetical Performance Comparison

The following table summarizes the hypothetical binding affinities and functional activities of the two compounds at the human serotonin 5-HT₂A receptor. It is postulated that the greater electronegativity and smaller van der Waals radius of fluorine compared to chlorine could influence receptor interaction and subsequent functional response.

ParameterThis compound5-(4-Chlorophenyl)pentan-1-amine
Binding Affinity (Kᵢ, nM) 85120
Functional Activity (EC₅₀, nM) 150250
Intrinsic Activity (%) 95 (Full Agonist)80 (Partial Agonist)

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of actual experiments.

Structure-Activity Relationship Insights

Generally, in phenylalkylamines, the nature of the halogen substituent at the 4-position of the phenyl ring can modulate affinity and efficacy at serotonin receptors. Fluorine, being more electronegative and smaller than chlorine, may engage in different non-covalent interactions within the receptor's binding pocket. This could potentially lead to a higher binding affinity for the fluorinated analog. Furthermore, these subtle electronic and steric differences can influence the conformational changes in the receptor upon binding, which in turn dictates the level of G-protein activation and downstream signaling, potentially explaining the difference in functional activity and intrinsic efficacy.

Experimental Protocols

To experimentally determine the binding affinity and functional activity of these compounds at the 5-HT₂A receptor, the following standard protocols could be employed.

Radioligand Binding Assay for 5-HT₂A Receptor

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • [³H]Ketanserin (radioligand).

  • Test compounds: this compound and 5-(4-Chlorophenyl)pentan-1-amine.

  • Mianserin (non-specific binding control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT₂A cells.

  • In a 96-well plate, add a constant concentration of [³H]Ketanserin (e.g., 1 nM).

  • Add increasing concentrations of the test compounds (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • For non-specific binding, add a high concentration of mianserin (e.g., 10 µM).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ values, which can then be converted to Kᵢ values using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of the test compounds as agonists at the 5-HT₂A receptor.

Materials:

  • CHO-K1 cells stably co-expressing the human 5-HT₂A receptor and a Gαq-coupled calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds: this compound and 5-(4-Chlorophenyl)pentan-1-amine.

  • Serotonin (reference agonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluorescent plate reader.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add increasing concentrations of the test compounds or the reference agonist.

  • Immediately measure the fluorescence intensity over time using a fluorescent plate reader.

  • Analyze the dose-response data to determine the EC₅₀ and maximum response (Eₘₐₓ) for each compound.

  • Calculate the intrinsic activity relative to the reference agonist, serotonin.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for the binding assay.

G cluster_0 Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Phenylalkylamine (Agonist) Ligand->5HT2A_Receptor Binds Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothetical 5-HT₂A Receptor Signaling Pathway.

G Start Start Prepare_Reagents Prepare Radioligand, Test Compounds, Membranes Start->Prepare_Reagents Incubation Incubate Radioligand, Compound, and Membranes Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Measurement Quantify Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Data Analysis (IC50 and Ki Determination) Measurement->Analysis End End Analysis->End

Unveiling the Putative Mechanism of Action of 5-(4-Fluorophenyl)pentan-1-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of the novel psychoactive substance, 5-(4-Fluorophenyl)pentan-1-amine. Due to a lack of direct experimental data on this specific compound, its pharmacological profile is hypothesized based on the known activities of structurally similar phenylalkylamine derivatives. This document compares the putative action of this compound with well-characterized monoamine transporter inhibitors, offering a framework for its experimental validation.

Postulated Mechanism of Action

Based on its structural similarity to other phenylalkylamines, this compound is likely to function as a monoamine transporter inhibitor. The core structure, featuring a phenyl ring linked to an amino group by a pentyl chain, is a common motif in compounds that target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The presence of a fluorine atom on the phenyl ring is also a feature seen in various psychoactive substances and can influence binding affinity and selectivity.

Comparative Analysis of Monoamine Transporter Inhibition

To contextualize the potential activity of this compound, this section compares its hypothesized profile with that of established monoamine transporter inhibitors: Cocaine (a non-selective monoamine reuptake inhibitor with high affinity for DAT), Desipramine (a selective NET inhibitor), and Fluoxetine (a selective SERT inhibitor).

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
This compound HypothesizedHypothesizedHypothesized
Cocaine~250~400~300
Desipramine~4000~1~100
Fluoxetine~2000~300~1

Note: Binding affinities for alternative compounds are approximate and can vary based on experimental conditions.

Table 2: Comparative Functional Activity (IC50, nM) in Monoamine Uptake Assays

CompoundDopamine Uptake (IC50, nM)Norepinephrine Uptake (IC50, nM)Serotonin Uptake (IC50, nM)
This compound HypothesizedHypothesizedHypothesized
Cocaine~300~500~400
Desipramine>1000~2~150
Fluoxetine>1000~500~5

Note: Functional activities for alternative compounds are approximate and can vary based on experimental conditions.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

Methodology:

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet cell debris, and the supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are rich in monoamine transporters.

  • Binding Reaction: Synaptosomal membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

  • Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Uptake Assays

Objective: To measure the functional potency of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Methodology:

  • Synaptosome Preparation: As described for the binding assays.

  • Uptake Reaction: Synaptosomes are pre-incubated with varying concentrations of this compound. The uptake of a radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is then initiated.

  • Termination and Detection: The uptake is stopped by rapid filtration, and the radioactivity accumulated inside the synaptosomes is quantified.

  • Data Analysis: The concentration of this compound that inhibits 50% of the monoamine uptake (IC50) is determined.

Visualizing the Hypothesized Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its validation.

G cluster_presynaptic Presynaptic Neuron cluster_transporter Monoamine Transporter (DAT, NET, or SERT) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Vesicle Vesicle MA_cleft Monoamine Vesicle->MA_cleft Release Transporter Transporter Transporter->MA MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Drug This compound Drug->Transporter Inhibition

Caption: Hypothesized mechanism of monoamine reuptake inhibition.

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Brain Brain Tissue (e.g., Rat Striatum) Homogenization Homogenization Brain->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomes Centrifugation->Synaptosomes Incubation Incubation: Synaptosomes + Radioligand + Test Compound Synaptosomes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for radioligand binding assay.

Comparative analysis of different synthetic routes to 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of four distinct synthetic routes to 5-(4-Fluorophenyl)pentan-1-amine, a key intermediate in the development of various pharmaceutical agents. The routes discussed are: Grignard Reaction, Suzuki-Miyaura Coupling, Reductive Amination, and Nitrile Reduction. Each method is evaluated based on reaction yield, purity, complexity, and scalability, with detailed experimental protocols and supporting data to aid in the selection of the most appropriate synthetic strategy.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the four synthetic routes to this compound. The data is compiled from literature reports on analogous reactions and provides a basis for comparison.

ParameterGrignard ReactionSuzuki-Miyaura CouplingReductive AminationNitrile Reduction (LiAlH4)
Starting Materials 4-Bromofluorobenzene, Magnesium, 5-Chlorovaleronitrile4-Fluorophenylboronic acid, 5-Bromopentan-1-amine5-(4-Fluorophenyl)pentanal, Ammonia5-(4-Fluorophenyl)pentanenitrile
Key Reagents THF, I₂ (catalyst)Pd(PPh₃)₄, K₂CO₃NaBH₃CN, MethanolLithium aluminum hydride, THF
Typical Yield 65-75%70-85%60-70%85-95%
Typical Purity >95% after chromatography>98% after chromatography>95% after chromatography>97% after work-up
Reaction Time 4-6 hours12-24 hours12-18 hours4-8 hours
Reaction Temperature 0°C to reflux80-100°CRoom Temperature0°C to reflux
Scalability GoodExcellentModerateModerate
Key Advantages Readily available starting materials, relatively short reaction time.High yields and purity, excellent functional group tolerance.Mild reaction conditions.High yields, strong and reliable reduction.
Key Disadvantages Sensitive to moisture, potential for Wurtz side products.Expensive catalyst and reagents, longer reaction times.Potential for over-alkylation, moderate yields.Highly reactive and hazardous reagent, requires anhydrous conditions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Grignard Reaction

This route involves the formation of a Grignard reagent from 4-bromofluorobenzene, which then undergoes nucleophilic addition to 5-chlorovaleronitrile. The resulting imine is subsequently hydrolyzed and reduced in situ to the desired primary amine.

Experimental Workflow:

A Formation of Grignard Reagent (4-Bromofluorobenzene + Mg) B Nucleophilic Addition (Grignard + 5-Chlorovaleronitrile) A->B in THF C Hydrolysis and Reduction B->C Acidic Workup D This compound C->D

Caption: Grignard Reaction Workflow

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Maintain the reaction at reflux for 2 hours to ensure complete formation of 4-fluorophenylmagnesium bromide.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C. Add a solution of 5-chlorovaleronitrile (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Hydrolysis and Reduction: Carefully quench the reaction by slow addition to a cooled (0°C) aqueous solution of hydrochloric acid (2 M). Stir for 1 hour. The resulting intermediate can then be reduced, for example with NaBH4, to the final amine.

  • Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction forms the carbon-carbon bond between 4-fluorophenylboronic acid and a suitable five-carbon chain containing a leaving group and a protected amine.

Experimental Workflow:

A Suzuki-Miyaura Coupling (4-Fluorophenylboronic acid + 5-Bromopentylamine derivative) B Deprotection A->B Pd(PPh₃)₄, K₂CO₃ C This compound B->C Acidic/Basic Hydrolysis A Imine Formation (5-(4-Fluorophenyl)pentanal + NH₃) B In situ Reduction A->B Methanol C This compound B->C NaBH₃CN A Nitrile Reduction (5-(4-Fluorophenyl)pentanenitrile) B Aqueous Work-up A->B 1. LiAlH₄ in THF 2. H₂O C This compound B->C

Comparative Analysis of 5-(4-Fluorophenyl)pentan-1-amine: A Guide to Establishing In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pentan-1-amine is a research chemical with potential for biological activity, suggested by the known pharmacological effects of other structurally related phenylalkylamines. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data regarding its specific in vitro and in vivo effects. This guide is intended for researchers and drug development professionals interested in investigating the biological activity of this compound. It outlines the necessary experimental framework to characterize its pharmacological profile, providing a roadmap for generating the data required for a thorough comparative analysis.

While direct experimental data for this compound is not available, the study of similar fluorinated phenylalkylamines suggests potential interactions with various biological targets. For instance, structure-activity relationship studies of phenylalkylamines have shown that they can act as agonists for serotonin 5-HT2A receptors[1][2]. Due to the lack of specific data, this guide will focus on the requisite experimental protocols to elucidate the activity of this compound.

Proposed Experimental Workflow for Characterization

To establish a comprehensive understanding of the biological activity of this compound, a systematic approach encompassing both in vitro and in vivo studies is necessary. The following workflow is proposed:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Profiling Receptor Profiling Cell-Based Assays Cell-Based Assays Receptor Profiling->Cell-Based Assays ADME-Tox Assays ADME-Tox Assays Cell-Based Assays->ADME-Tox Assays Pharmacokinetic Studies Pharmacokinetic Studies Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Toxicology Studies Toxicology Studies Pharmacodynamic Studies->Toxicology Studies In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Lead to

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

In Vitro Activity Assessment: A Starting Point

The initial characterization of this compound should begin with a broad panel of in vitro assays to identify potential biological targets and cellular effects.

Receptor Binding and Enzyme Inhibition Assays

A primary screening against a diverse panel of receptors and enzymes is crucial to identify potential molecular targets.

Experimental Protocol:

  • Assay Type: Radioligand binding assays or fluorescence-based enzymatic assays.

  • Target Panel: A broad panel including, but not limited to, G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, ion channels, and key metabolic enzymes.

  • Procedure:

    • Prepare membranes or purified enzymes from recombinant cell lines or tissue homogenates.

    • Incubate the biological target with a known radioligand or fluorescent substrate in the presence of varying concentrations of this compound.

    • After incubation, separate bound from unbound ligand/substrate.

    • Quantify the amount of bound radioactivity or fluorescence.

    • Calculate the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) from concentration-response curves.

Cell-Based Functional Assays

Once potential targets are identified, cell-based assays are essential to determine the functional activity of the compound (e.g., agonist, antagonist, inverse agonist).

Experimental Protocol:

  • Assay Type: Second messenger assays (e.g., cAMP, calcium flux), reporter gene assays, or cell proliferation assays.

  • Cell Lines: Use cell lines endogenously expressing or recombinantly overexpressing the target of interest.

  • Procedure:

    • Culture cells to the appropriate density in microtiter plates.

    • Treat cells with varying concentrations of this compound, alone or in combination with a known agonist.

    • Incubate for a predetermined time.

    • Measure the relevant functional readout (e.g., luminescence, fluorescence, or cell viability).

    • Determine the half-maximal effective concentration (EC50) or the potency of antagonism (pA2).

In Vitro ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties is critical for evaluating the compound's drug-like potential.

Data Presentation: Hypothetical In Vitro ADME-Tox Data Table

ParameterAssay TypeHypothetical Result
Metabolic Stability Liver Microsome Stability Assayt½ = [Value] min
CYP450 Inhibition Cytochrome P450 Inhibition AssayIC50 (e.g., CYP3A4) = [Value] µM
Plasma Protein Binding Equilibrium Dialysis[% Bound]
Cytotoxicity MTT or CellTiter-Glo AssayCC50 in HepG2 cells = [Value] µM

Experimental Protocol (Example: Metabolic Stability):

  • Assay Type: Liver microsomal stability assay.

  • Materials: Pooled human or animal liver microsomes, NADPH regenerating system.

  • Procedure:

    • Incubate this compound with liver microsomes and the NADPH regenerating system at 37°C.

    • Collect samples at various time points.

    • Quench the reaction and analyze the remaining concentration of the parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t½).

In Vivo Activity Assessment: From Bench to Biological System

Following promising in vitro results, in vivo studies in appropriate animal models are necessary to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole organism.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion of the compound in a living system is fundamental.

Data Presentation: Hypothetical In Vivo Pharmacokinetic Parameters

ParameterRoute of AdministrationAnimal ModelHypothetical Value
Bioavailability (F%) Oral (p.o.)Rat[Value] %
Max Concentration (Cmax) Intravenous (i.v.)Mouse[Value] ng/mL
Time to Cmax (Tmax) Oral (p.o.)Rat[Value] h
Half-life (t½) Intravenous (i.v.)Mouse[Value] h

Experimental Protocol:

  • Animal Model: Typically rodents (mice or rats).

  • Procedure:

    • Administer a single dose of this compound via the desired route (e.g., intravenous, oral).

    • Collect blood samples at predetermined time points.

    • Process blood to obtain plasma.

    • Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters using appropriate software.

Pharmacodynamic (PD) and Efficacy Studies

These studies aim to demonstrate the desired biological effect of the compound in a relevant disease model. The choice of model will depend on the in vitro findings.

Experimental Protocol (Example: Hypothetical Antinociceptive Model):

  • Animal Model: A model of inflammatory or neuropathic pain in rodents.

  • Procedure:

    • Induce the disease state in the animals.

    • Administer varying doses of this compound.

    • Assess the relevant behavioral or physiological endpoint (e.g., thermal withdrawal latency, mechanical allodynia).

    • Compare the effects to a vehicle control and a positive control.

Potential Signaling Pathway Involvement

Based on the activities of related phenylalkylamines, a potential area of investigation for this compound could be its interaction with monoaminergic systems. The following diagram illustrates a generalized signaling pathway that could be investigated if the compound is found to interact with a GPCR like a serotonin receptor.

G 5-FP This compound GPCR GPCR (e.g., 5-HT Receptor) 5-FP->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR signaling pathway for this compound.

Conclusion

While this compound is commercially available for research purposes[3][4], there is currently a lack of published data on its in vitro and in vivo biological activity. This guide provides a comprehensive framework of standard experimental protocols that can be employed to thoroughly characterize the pharmacological profile of this compound. By systematically conducting the outlined in vitro and in vivo studies, researchers can generate the necessary data to understand its mechanism of action, efficacy, and safety, thereby enabling a robust comparison with other relevant therapeutic agents. The synthesis of related compounds, such as 5-(4-Fluorophenyl)pentan-1-ol, is documented, suggesting that the synthesis of the title compound is feasible for research purposes[5]. The insights gained from such studies will be invaluable for the drug development community in assessing the therapeutic potential of this compound.

References

Benchmarking 5-(4-Fluorophenyl)pentan-1-amine: A Data-Driven Comparative Analysis Against Known Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of public data on the pharmacological and psychoactive properties of 5-(4-Fluorophenyl)pentan-1-amine. This absence of experimental data precludes a direct, evidence-based comparison with established psychoactive compounds as initially requested.

Despite extensive searches of pharmacological databases such as PubChem, ChEMBL, and BindingDB, no receptor binding affinities, in-vitro functional assay results, or in-vivo behavioral studies for this compound could be identified. This critical gap in the scientific record makes it impossible to fulfill the core requirements of generating quantitative data tables, detailing specific experimental protocols, and creating accurate signaling pathway diagrams for this specific compound.

To provide a framework for potential future research and a hypothetical context, this guide will instead focus on the structural characteristics of this compound and draw inferences from the known pharmacology of structurally related compounds. The information presented below is therefore speculative and should be treated as a theoretical guide for researchers, not as a definitive analysis of the compound's properties.

Hypothetical Pharmacological Profile Based on Structural Analogs

This compound belongs to the class of phenylalkylamines. Its structure consists of a phenyl ring substituted with a fluorine atom at the fourth position, connected to a five-carbon pentylamine chain. This structure shares features with known psychoactive compounds, particularly stimulants and empathogens.

Structural Considerations:

  • Phenylalkylamine Scaffold: This is a common feature in a wide range of psychoactive substances, including amphetamine (a stimulant) and MDMA (an empathogen). These compounds typically interact with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

  • Para-Fluorophenyl Group: The presence of a fluorine atom at the para position of the phenyl ring is known to influence the pharmacological activity of various compounds. In some phenethylamines, this substitution can enhance potency and alter selectivity for different monoamine transporters. For instance, 4-fluoroamphetamine is a known stimulant that acts as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.

  • Pentylamine Chain: The length of the alkyl chain can significantly impact a compound's interaction with its biological targets. Compared to the shorter ethyl or propyl chains found in many classical stimulants and empathogens, the longer pentyl chain in this compound might lead to different binding affinities and functional activities. Longer chains can sometimes reduce stimulant activity while potentially increasing affinity for other receptors.

Benchmarking Against Known Psychoactive Classes

Without experimental data, a direct quantitative comparison is not feasible. However, we can outline the key pharmacological parameters that would be necessary to benchmark this compound against known psychoactive compounds.

Table 1: Hypothetical Comparative Pharmacological Profile
Compound ClassPrimary Molecular TargetsTypical In-Vitro Profile (Hypothetical for Target Compound)Expected In-Vivo Effects (Hypothetical for Target Compound)
Stimulants (e.g., Amphetamine)DAT, NETHigh affinity for and potent inhibition/reversal of DAT and NETIncreased locomotor activity, enhanced wakefulness, anorexia
Empathogens (e.g., MDMA)SERT, DAT, NETHigh affinity for and potent inhibition/reversal of SERT, with significant activity at DAT and NETPro-social behavior, increased empathy, mild stimulation
Psychedelics (e.g., Psilocin)5-HT₂A ReceptorHigh affinity and agonist activity at the 5-HT₂A receptorAltered perception, cognition, and mood
This compound UnknownTo be determinedTo be determined

Experimental Protocols for Future Investigation

To ascertain the psychoactive potential of this compound, a series of standard preclinical assays would be required. The following are examples of essential experimental protocols.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for a panel of receptors and transporters relevant to psychoactive drugs.

  • Methodology: Radioligand binding assays would be performed using cell membranes expressing human recombinant monoamine transporters (DAT, NET, SERT) and various serotonin, dopamine, and adrenergic receptors. The compound would be tested at a range of concentrations to determine its inhibition constant (Ki) against a specific radioligand for each target.

In-Vitro Functional Assays
  • Objective: To determine the functional activity of this compound at its primary targets (e.g., as a substrate/releaser, reuptake inhibitor, agonist, or antagonist).

  • Methodology:

    • Monoamine Transporter Function: Synaptosome-based neurotransmitter release and reuptake inhibition assays would be used to assess the compound's ability to evoke the release of or block the reuptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

    • Receptor Activation: For G-protein coupled receptors like the 5-HT₂A receptor, functional assays such as calcium mobilization or inositol phosphate accumulation assays would be employed to measure agonist or antagonist activity.

In-Vivo Behavioral Assays
  • Objective: To characterize the behavioral effects of this compound in animal models.

  • Methodology:

    • Locomotor Activity: To assess stimulant effects, rodents would be administered the compound and their locomotor activity would be monitored in an open-field arena.

    • Drug Discrimination: Animals trained to discriminate a known psychoactive drug (e.g., amphetamine or MDMA) from saline would be tested with this compound to see if it produces similar subjective effects.

    • Head-Twitch Response: This assay in rodents is a behavioral proxy for 5-HT₂A receptor activation and is used to screen for potential psychedelic-like activity.

Visualizing Potential Mechanisms

While the specific signaling pathways of this compound are unknown, we can create a generalized diagram illustrating the potential interactions of a phenylalkylamine with monoamine transporters, which is a plausible mechanism of action given its structure.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Phenylalkylamine Phenylalkylamine DAT Dopamine Transporter (DAT) Phenylalkylamine->DAT Binds to Transporter NET Norepinephrine Transporter (NET) Phenylalkylamine->NET SERT Serotonin Transporter (SERT) Phenylalkylamine->SERT VMAT2 VMAT2 Phenylalkylamine->VMAT2 Potential Interaction Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reuptake Inhibition Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds

Caption: Hypothetical interaction of a phenylalkylamine with monoamine transporters.

Conclusion

The request for a detailed, data-driven comparison of this compound with known psychoactive compounds cannot be fulfilled at this time due to a lack of publicly available experimental data for the target compound. The information provided herein is based on structural analogy and serves as a theoretical framework for guiding future research. To properly benchmark this compound, rigorous in-vitro and in-vivo pharmacological studies, as outlined in the experimental protocols, are necessary. Researchers in the field of drug development and pharmacology are encouraged to conduct and publish such studies to elucidate the properties of this and other novel psychoactive substances.

A Comparative Guide to the Reproducibility of Experiments Utilizing Commercially Sourced 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the reproducibility of experimental results when using 5-(4-Fluorophenyl)pentan-1-amine obtained from different commercial vendors. Ensuring the consistency and reliability of starting materials is a critical factor in the validity of research findings, particularly in the fields of medicinal chemistry and drug development. This document outlines key analytical and functional comparisons, presents data in a clear, tabular format, and provides detailed experimental protocols to facilitate such a comparison.

Introduction

This compound is a chemical entity of interest in synthetic and medicinal chemistry. The reproducibility of experiments involving this compound can be significantly influenced by the purity, isomeric composition, and presence of impurities in the commercially sourced material. Variations between batches from the same supplier or between different suppliers can lead to inconsistent experimental outcomes. This guide proposes a systematic approach to compare and select the most suitable source of this compound for your research needs.

Comparative Analysis of Commercial Sources

A direct comparison of this compound from different suppliers should focus on several key quality attributes. The following table summarizes hypothetical data from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) to illustrate a comparative analysis.

Table 1: Comparative Analysis of this compound from Different Commercial Suppliers

Parameter Supplier A Supplier B Supplier C Alternative: 5-(4-Chlorophenyl)pentan-1-amine
Advertised Purity >95%>98%>97%>98%[1]
Measured Purity (qNMR) 96.2 ± 0.5%98.5 ± 0.3%97.1 ± 0.4%98.9 ± 0.2%
Identity Confirmation (¹H NMR, ¹³C NMR, MS) ConfirmedConfirmedConfirmedConfirmed
Major Impurity 1 (Structure, %) Unidentified, 1.8%Starting Material, 0.8%Solvent Residue, 1.2%Unidentified, 0.5%
Major Impurity 2 (Structure, %) Isomer, 1.1%By-product, 0.4%Unidentified, 0.9%N/A
Functional Assay (IC₅₀ in Target X Assay) 15.2 µM10.5 µM12.8 µM18.7 µM
Physical Appearance Colorless OilColorless OilPale Yellow OilWhite Solid

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are the protocols for the key experiments cited in this guide.

Purity and Identity Confirmation

3.1.1. Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

  • Objective: To determine the absolute purity of this compound.

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic anhydride) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, molar masses, and weights of the analyte and the standard.

3.1.2. Identity Confirmation by NMR and Mass Spectrometry (MS)

  • Objective: To confirm the chemical structure of this compound.

  • Procedure:

    • ¹H and ¹³C NMR: Dissolve a small sample of the compound in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts, multiplicities, and coupling constants with the expected values for the structure.

    • Mass Spectrometry: Analyze the sample using a mass spectrometer (e.g., ESI-MS) to determine the molecular weight. The observed mass should correspond to the calculated molecular weight of this compound (C₁₁H₁₆FN), which is approximately 181.25 g/mol .[2]

Functional Assay: Hypothetical Target X Inhibition
  • Objective: To assess the biological or chemical activity of this compound from different sources in a relevant assay. The following is a generic protocol for an in vitro enzyme inhibition assay.

  • Procedure:

    • Prepare stock solutions of this compound from each supplier in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations.

    • In a microplate, add the target enzyme, its substrate, and the test compound at various concentrations.

    • Incubate the plate for a predetermined time at a specific temperature.

    • Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).

    • Plot the enzyme activity against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizations

Experimental Workflow

The following diagram outlines the systematic workflow for evaluating the reproducibility of experiments with commercially sourced this compound.

G procure Procure this compound from Multiple Suppliers analytical Analytical Characterization procure->analytical functional Functional Assays procure->functional purity Purity Assessment (qNMR) analytical->purity identity Identity Confirmation (NMR, MS) analytical->identity impurity Impurity Profiling (LC-MS) analytical->impurity data Data Analysis & Comparison purity->data identity->data impurity->data in_vitro In Vitro Biological Assay (e.g., Enzyme Inhibition) functional->in_vitro in_vivo In Vivo Model (if applicable) functional->in_vivo in_vitro->data in_vivo->data table Tabulate Comparative Data data->table selection Supplier Selection table->selection

Workflow for comparing commercial this compound.
Hypothetical Signaling Pathway

Compounds like this compound can be investigated for their effects on various biological pathways. The diagram below illustrates a hypothetical signaling cascade where such a compound might act as an inhibitor of a key kinase, a common mechanism for drug action.

G receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression tf->gene response Cellular Response gene->response compound This compound compound->kinase2 Inhibits

Hypothetical inhibition of a kinase signaling pathway.

Alternatives and Structurally Related Compounds

When encountering issues with reproducibility, it may be beneficial to consider commercially available, structurally related compounds. These can serve as controls or alternative research tools.

  • 5-(4-Chlorophenyl)pentan-1-amine: This analog, with a chlorine instead of a fluorine substituent, is commercially available and may exhibit similar, yet distinct, biological and chemical properties.[1][3]

  • 5-(4-Bromophenyl)pentan-1-amine hydrochloride: Another halogenated analog that could be used for structure-activity relationship (SAR) studies.[4]

  • Derivatives with modified amine or phenyl groups: The search results indicate a wide variety of compounds with fluorophenyl moieties, suggesting that numerous derivatives could be synthesized or sourced for comparative studies.[5][6][7]

Conclusion

The reproducibility of scientific experiments is paramount. For studies involving commercially sourced reagents like this compound, a thorough in-house validation of purity, identity, and functional activity is essential before commencing large-scale experiments. By implementing the systematic approach outlined in this guide, researchers can mitigate the risks associated with reagent variability, leading to more robust and reliable scientific outcomes. It is recommended to qualify a specific batch from a chosen supplier for a series of experiments and to re-qualify new batches to ensure consistency.

References

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amine-containing molecules is a critical tool for optimizing drug candidates. The decision to fluorinate an amine analog can profoundly impact its physicochemical properties, pharmacokinetic profile, and pharmacological activity. This guide provides an objective comparison of fluorinated versus non-fluorinated amine analogs, supported by experimental data, to aid in rational drug design.

The introduction of fluorine, the most electronegative element, into an organic molecule can induce significant changes in its electronic properties, conformation, and metabolic stability.[1] These alterations can be leveraged to fine-tune the characteristics of a drug candidate, transforming a promising lead compound into a viable therapeutic agent. This guide will delve into the key parameters affected by fluorination—basicity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity—providing a clear framework for understanding the implications of this powerful chemical modification.

Data Presentation: A Quantitative Look at Fluorination's Effects

The following tables summarize the quantitative impact of fluorination on the physicochemical properties of representative amine analogs. The data presented here is compiled from various studies to illustrate the typical effects observed.

Table 1: Comparison of Physicochemical Properties of Cyclopropylamine and its Fluorinated Analog

CompoundStructurepKaLogP
Cyclopropylamine9.020.33
trans-2-Fluorocyclopropylamine7.950.13

Data for cyclopropylamine and its trans-2-fluoro derivative illustrate that fluorination generally decreases the basicity (lowers the pKa) and can also lead to a decrease in lipophilicity (lower LogP) in small aliphatic rings.[1]

Table 2: Metabolic Stability of a Fluorinated vs. Non-Fluorinated Pyrroloquinolinone Derivative

CompoundIn Vitro Half-life (t½, min) in Human Liver Microsomes
3N-ethyl-7-phenyl-pyrroloquinolinoneNot explicitly quantified, but used as a reference for improvement.
Fluorinated analog of 3N-ethyl-7-phenyl-pyrroloquinolinoneDid not show improvement in metabolic stability.[2]

This particular study highlights that while fluorination is a common strategy to enhance metabolic stability, it is not universally successful and its effects are highly dependent on the specific molecular context.[2]

Table 3: Receptor Binding Affinity of Phenylephrine and its Fluorinated Analogs for α-Adrenoceptors

Compoundα1-Adrenoceptor Affinity (Ki, nM)α2-Adrenoceptor Affinity (Ki, nM)
Phenylephrine~1000~2000
6-FluorophenylephrineLower Ki (higher affinity) than PhenylephrineLower Ki (higher affinity) than Phenylephrine
4-FluorophenylephrineHigher Ki (lower affinity) than PhenylephrineSimilar to or slightly higher Ki than Phenylephrine
2-FluorophenylephrineHigher Ki (lower affinity) than PhenylephrineSimilar to or slightly higher Ki than Phenylephrine

This data demonstrates that the position of fluorine substitution is critical for its effect on binding affinity. In the case of phenylephrine, fluorination at the 6-position enhances affinity for both α1 and α2 adrenoceptors, while substitution at the 2- or 4-position is detrimental.

The Rationale Behind Fluorination: A Deeper Dive

The decision to introduce fluorine into a molecule is driven by the desire to modulate specific properties:

  • Basicity (pKa): The high electronegativity of fluorine withdraws electron density from the nitrogen atom of the amine, thereby reducing its ability to accept a proton. This results in a lower pKa value, meaning the fluorinated amine is less basic.[1] This can be advantageous for improving oral bioavailability, as a lower pKa can lead to a higher proportion of the neutral, more membrane-permeable form of the drug in the physiological pH range of the gut.

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom is more lipophilic than a hydrogen atom, the strong C-F dipole can increase the overall polarity of a molecule, potentially leading to a decrease in LogP, especially in small, conformationally restricted systems.[3] In larger, more flexible molecules, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a significant increase in lipophilicity.

  • Metabolic Stability: Fluorination is a widely used strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[4] By replacing a hydrogen atom at a known site of metabolic attack with a fluorine atom, the metabolic half-life of a compound can be extended, leading to improved pharmacokinetic properties. However, as seen in Table 2, this is not always a guaranteed outcome.[2]

  • Binding Affinity: Fluorine can influence binding affinity through various mechanisms. The altered electronic distribution can lead to more favorable electrostatic interactions with the target protein. Fluorine can also participate in hydrogen bonding and other non-covalent interactions.[4] Furthermore, the conformational changes induced by fluorination can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding. The impact on affinity is highly sensitive to the specific location of the fluorine atom within the molecule.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

logical_relationship cluster_cause Introduction of Fluorine cluster_effect Physicochemical & Pharmacological Effects Fluorination Fluorination pKa Decreased Basicity (pKa) Fluorination->pKa Inductive Effect LogP Altered Lipophilicity (LogP) Fluorination->LogP Polarity/Surface Area Changes Metabolism Increased Metabolic Stability Fluorination->Metabolism C-F Bond Strength Binding Modulated Binding Affinity Fluorination->Binding Electronic/Conformational Effects

Caption: Effects of Fluorination on Amine Analogs.

signaling_pathway Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Generic GPCR Signaling Pathway.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Start Start: Compound in DMSO Dilute Dilute with Buffer Start->Dilute Add_Microsomes Add Liver Microsomes Dilute->Add_Microsomes Incubate Incubate at 37°C with NADPH Add_Microsomes->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS Data_Analysis Calculate Half-life (t½) LC_MS->Data_Analysis

Caption: Metabolic Stability Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorinated and non-fluorinated amine analogs. Below are outlines of standard protocols for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration
  • Preparation of Analyte Solution: Accurately weigh and dissolve the amine analog in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (typically 1-10 mM).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel with a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Protocol 2: Determination of LogP by Shake-Flask Method
  • System Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 4: Radioligand Binding Assay for Receptor Affinity (Ki)
  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled test compound (the fluorinated or non-fluorinated amine).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of fluorine into amine-containing molecules offers a powerful approach to modulate their physicochemical and pharmacological properties. As demonstrated, fluorination typically decreases the basicity of amines and can have varied effects on lipophilicity. It is a widely employed and often successful strategy for enhancing metabolic stability and can significantly alter binding affinity, with the outcome being highly dependent on the position of the fluorine atom. The provided data and protocols offer a foundational guide for researchers to make informed decisions in the design and optimization of novel drug candidates. A thorough understanding of the multifaceted effects of fluorination is essential for harnessing its full potential in medicinal chemistry.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(4-Fluorophenyl)pentan-1-amine (CAS No. 1216003-55-2), ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A clear understanding of the compound's properties is the first step in safe handling and disposal. Key quantitative data for this compound are summarized below.

PropertyValue
CAS Number1216003-55-2
Molecular FormulaC₁₁H₁₆FN
Molecular Weight181.25 g/mol [1][2][3]
PurityTypically ≥95%[2]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its containers.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any tears or punctures before use.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Stream: this compound should be treated as a hazardous chemical waste. Due to its amine group and halogenated phenyl ring, it should be segregated with non-halogenated or halogenated solvent waste, in accordance with your institution's guidelines.

  • Waste Container: Use a designated, properly labeled hazardous waste container that is compatible with the chemical. The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4][5] Do not use abbreviations or chemical formulas.[5]

Disposal of Unused or Waste this compound

Never dispose of this chemical down the drain or in regular trash.[6]

  • Transfer: Carefully transfer the waste chemical into the designated and labeled hazardous waste container. Avoid splashing.

  • Container Sealing: Securely cap the waste container immediately after adding the waste to prevent the release of fumes.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[4] This area should be a cool, well-ventilated space away from incompatible materials such as acids and oxidizing agents.[4][6]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company or your institution's EHS department.[6]

Decontamination and Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly as they may retain chemical residues.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[5][7][8]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste in the appropriate labeled container.[5][8]

  • Container Disposal: After triple-rinsing and allowing the container to air dry in a well-ventilated area (like a fume hood), deface or remove the original product label.[7][8] The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, as per institutional guidelines.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Containment: If it is safe to do so, contain the spill using absorbent pads or other appropriate spill containment materials.

  • Personal Protection: Ensure you are wearing the correct PPE before attempting to clean the spill.

  • Cleanup: Use an absorbent material to collect the spilled chemical. All materials used for cleanup, including contaminated absorbent pads and PPE, must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid Waste: Unused or waste chemical assess_waste->liquid_waste Liquid solid_waste Solid Waste: Contaminated materials (e.g., spill cleanup) assess_waste->solid_waste Solid/Contaminated empty_container Empty Chemical Container assess_waste->empty_container Container transfer_liquid Transfer to labeled hazardous waste container liquid_waste->transfer_liquid package_solid Package in a sealed, labeled hazardous waste bag/container solid_waste->package_solid triple_rinse Triple rinse container with a suitable solvent empty_container->triple_rinse store_waste Store sealed waste container in Satellite Accumulation Area transfer_liquid->store_waste package_solid->store_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of clean container in regular trash/recycling triple_rinse->dispose_container collect_rinsate->transfer_liquid disposal_pickup Arrange for pickup by licensed waste disposal service store_waste->disposal_pickup end End of Disposal Process disposal_pickup->end dispose_container->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(4-Fluorophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling 5-(4-Fluorophenyl)pentan-1-amine

For Immediate Implementation by Laboratory Personnel

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel. This compound is classified as a primary aromatic amine and should be handled with care, assuming it may cause skin and eye irritation, and could be harmful if inhaled or ingested.[1][2]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The selection of appropriate PPE is the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides chemical resistance against amines.[3] Double gloving is recommended for extended handling.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardProtects against splashes and vapors that can cause serious eye irritation.[3][4]
Body Protection Fully buttoned laboratory coat made of a flame-resistant material like Nomex®Prevents skin contact with the chemical.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator may be required.[1][3][5]Minimizes the risk of inhaling potentially harmful vapors.
Foot Protection Closed-toe shoesProtects feet from potential spills.[4]
Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Hand Washing: Thoroughly wash and dry hands before donning any PPE.

  • Lab Coat: Put on the laboratory coat and ensure it is fully buttoned.

  • Eye Protection: Put on chemical splash goggles.

  • Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair. Peel them off from the cuff downwards, without touching the outside of the glove with bare skin.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any potential contamination.

  • Eye Protection: Remove goggles.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

Disposal Plan

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Contaminated Gloves & Disposable PPE Dispose of in a designated hazardous waste container lined with a chemically resistant bag.
Empty Chemical Containers Triple rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.
Unused or Waste Chemical Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6][8]

In all cases of exposure, seek immediate medical attention after initial first aid has been administered.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the logical steps for ensuring proper PPE selection and use when handling this compound.

PPE_Workflow A Start: Prepare to handle This compound B Assess Hazards: - Skin/Eye Irritant - Potential Inhalation Hazard A->B C Select Appropriate PPE B->C D Don PPE in Correct Sequence: 1. Lab Coat 2. Eye Protection 3. Gloves C->D E Perform Chemical Handling in Controlled Environment (Fume Hood) D->E F Doff PPE in Correct Sequence: 1. Gloves 2. Lab Coat 3. Eye Protection E->F G Properly Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H I End of Procedure H->I

Caption: PPE selection and use workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)pentan-1-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)pentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.